1-(3-Chlorophenyl)cyclopropanecarboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(3-chlorophenyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO2/c11-8-3-1-2-7(6-8)10(4-5-10)9(12)13/h1-3,6H,4-5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUIQAEWPDRXLFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC(=CC=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70588108 | |
| Record name | 1-(3-Chlorophenyl)cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70588108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124276-34-2 | |
| Record name | 1-(3-Chlorophenyl)cyclopropanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=124276-34-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Chlorophenyl)cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70588108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-Chlorophenyl)cyclopropanecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-(3-Chlorophenyl)cyclopropanecarboxylic acid chemical properties
An In-depth Technical Guide to 1-(3-Chlorophenyl)cyclopropanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound. The information is intended to support research and development activities in the fields of medicinal chemistry, agrochemistry, and material science.
Core Chemical Properties
This compound is a substituted cyclopropane derivative. Its core identifiers and physicochemical properties are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | 1-(3-chlorophenyl)cyclopropane-1-carboxylic acid | [1][2] |
| Synonyms | This compound; AKOS BBV-004387 | [1][3] |
| CAS Number | 124276-34-2 | [1][4][5] |
| Molecular Formula | C₁₀H₉ClO₂ | [1][4][5] |
| Molecular Weight | 196.63 g/mol | [1][5][6] |
| Appearance | Off-white to light yellow solid | [1] |
| Boiling Point | 350.3 ± 35.0 °C (Predicted) | [1] |
| Density | 1.403 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 4.11 ± 0.20 (Predicted) | [1] |
| Storage | Sealed in dry, Room Temperature | [1][3] |
Spectroscopic and Analytical Data
While specific spectra for this compound are not widely published, the expected spectroscopic characteristics can be inferred from the analysis of similar compounds and the constituent functional groups.
Infrared (IR) Spectroscopy: Carboxylic acids exhibit distinct IR absorption bands. Key expected peaks include:
-
A very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹.[7]
-
A strong C=O (carbonyl) stretching band between 1710 and 1760 cm⁻¹. The exact position can depend on whether the acid exists as a hydrogen-bonded dimer (around 1710 cm⁻¹) or a monomer (around 1760 cm⁻¹).[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The acidic proton of the carboxyl group is typically observed as a broad singlet far downfield, often around 12 δ.[7] The protons on the cyclopropane ring and the aromatic ring would appear in their characteristic regions.
-
¹³C NMR: The carboxyl carbon atom typically resonates in the range of 165 to 185 δ.[7]
Synthesis Protocols
A common and effective method for the synthesis of substituted cyclopropanecarboxylic acids involves the reaction of a substituted phenylacetonitrile with 1,2-dihaloethane. The following is a generalized experimental protocol for the synthesis of this compound.
Proposed Synthesis of this compound
Caption: A proposed two-step synthesis workflow for this compound.
Methodology:
-
Cyclopropanation: 3-Chlorophenylacetonitrile is reacted with 1,2-dibromoethane in the presence of a strong base, such as sodium hydroxide, and a phase-transfer catalyst (e.g., a quaternary ammonium salt). The base deprotonates the carbon alpha to the nitrile group, creating a nucleophile that attacks one of the carbons in 1,2-dibromoethane. A subsequent intramolecular cyclization reaction forms the cyclopropane ring, yielding 1-(3-chlorophenyl)cyclopropanecarbonitrile.
-
Hydrolysis: The resulting nitrile intermediate is then hydrolyzed to the carboxylic acid. This is typically achieved by heating the nitrile in a strong acidic or basic aqueous solution. Acid-catalyzed hydrolysis, for example with hydrochloric or sulfuric acid, will protonate the nitrile nitrogen, making the carbon more susceptible to nucleophilic attack by water, eventually leading to the formation of the carboxylic acid and ammonium salt after workup.
Biological Activity and Applications
Cyclopropane derivatives are present in numerous biologically active compounds and are recognized for their unique conformational properties which can enhance binding to biological targets.[8] While specific biological data for this compound is limited in public literature, its structural motifs suggest potential applications in several areas of research and development.
-
Pharmaceutical Intermediates: The core structure is valuable in medicinal chemistry. Cyclopropanecarboxylic acid derivatives are used in the synthesis of various therapeutic agents, where the cyclopropane ring acts as a rigid scaffold or a bioisostere for other chemical groups.[9]
-
Agrochemicals: Compounds containing a cyclopropane ring are known to exhibit insecticidal, herbicidal, and fungicidal properties.[8] This compound could serve as a building block for novel pesticides or herbicides.
-
Plant Science: Certain cyclopropane derivatives, particularly 1-aminocyclopropane-1-carboxylic acid (ACC), are deeply involved in the biosynthesis of ethylene, a key plant hormone.[10][11] Substituted analogs are investigated as potential regulators of plant growth and fruit ripening.[10][11]
Potential Research and Application Pathways
Caption: Logical diagram illustrating the potential research applications of this molecule.
Safety and Handling
Based on available Safety Data Sheets (SDS), this compound is classified as hazardous.[12] Users should consult the full SDS before handling.
GHS Hazard Statements: [12]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures: [12]
-
Prevention: Avoid breathing dust/fumes. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves, eye protection, and face protection.[12]
-
Response: If swallowed, get medical help. If on skin, wash with plenty of water. If inhaled, remove person to fresh air. If in eyes, rinse cautiously with water for several minutes.[12]
-
Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[12]
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[12]
References
- 1. This compound CAS#: 124276-34-2 [amp.chemicalbook.com]
- 2. PubChemLite - this compound (C10H9ClO2) [pubchemlite.lcsb.uni.lu]
- 3. 1-(3-Chlorophenyl)cyclopropane-1-carboxylic acid - CAS:124276-34-2 - Sunway Pharm Ltd [3wpharm.com]
- 4. BioOrganics [bioorganics.biz]
- 5. scbt.com [scbt.com]
- 6. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof - Google Patents [patents.google.com]
- 10. ffhdj.com [ffhdj.com]
- 11. ffhdj.com [ffhdj.com]
- 12. echemi.com [echemi.com]
An In-depth Technical Guide to 1-(3-Chlorophenyl)cyclopropanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-(3-Chlorophenyl)cyclopropanecarboxylic acid (CAS Number: 124276-34-2), a key building block in the synthesis of novel chemical entities for pharmaceutical and agrochemical research. This document collates its chemical properties, spectroscopic data, potential synthesis protocols, and biological significance to support ongoing and future research endeavors.
Physicochemical and Spectroscopic Data
The structural and physical properties of this compound are fundamental to its application in chemical synthesis and drug design. The rigid cyclopropane ring, combined with the electron-withdrawing nature of the meta-substituted chlorine atom on the phenyl ring, imparts unique conformational and electronic characteristics.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 124276-34-2 | [1] |
| Molecular Formula | C₁₀H₉ClO₂ | [1][2] |
| Molecular Weight | 196.63 g/mol | [1] |
| Appearance | Off-white to light yellow solid | [3] |
| Boiling Point (Predicted) | 350.3 ± 35.0 °C | [3] |
| Density (Predicted) | 1.403 ± 0.06 g/cm³ | [3] |
| pKa (Predicted) | 4.11 ± 0.20 | [3] |
| Storage | Sealed in dry, Room Temperature | [3] |
Table 2: Predicted Mass Spectrometry Data
| Adduct | m/z |
| [M+H]⁺ | 197.03639 |
| [M+Na]⁺ | 219.01833 |
| [M-H]⁻ | 195.02183 |
| [M+NH₄]⁺ | 214.06293 |
| [M+K]⁺ | 234.99227 |
| Source: Predicted data based on molecular formula.[2] |
Spectroscopic Profile
Detailed spectroscopic analysis is crucial for the structural confirmation of this compound. While specific experimental spectra are not publicly available, the expected characteristics can be inferred from the functional groups present in the molecule.
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the chlorophenyl ring, typically in the range of 7.0-7.5 ppm. The diastereotopic protons of the cyclopropane ring would appear as complex multiplets in the upfield region, generally between 1.0 and 2.0 ppm. A broad singlet characteristic of the carboxylic acid proton would be observed far downfield, typically above 10 ppm, though its position can be concentration-dependent.[4]
-
¹³C NMR Spectroscopy : The carbon NMR spectrum would feature a signal for the carboxylic carbon in the range of 170-180 ppm.[4] Aromatic carbons would resonate between 125-140 ppm, with the carbon attached to the chlorine atom showing a characteristic shift. The carbons of the cyclopropane ring would be observed in the upfield region, typically between 15 and 35 ppm.
-
Infrared (IR) Spectroscopy : The IR spectrum would be characterized by a very broad absorption from the O-H stretch of the carboxylic acid, spanning from 2500 to 3300 cm⁻¹.[4] A strong, sharp absorption corresponding to the C=O (carbonyl) stretch is expected around 1700-1725 cm⁻¹.[4] Aromatic C-H and C=C stretching vibrations would also be present.
Synthesis and Experimental Protocols
The synthesis of this compound typically involves the formation of the cyclopropane ring followed by functional group manipulations. A common and effective method is the cyclization of a suitable precursor, such as a γ-halo ester or nitrile.
Proposed Synthesis Workflow
Caption: General workflow for the synthesis of the target compound.
Experimental Protocol: Synthesis via Cyclopropanation
This protocol is a generalized procedure based on common organic synthesis methodologies for related compounds.[5][6]
-
Esterification of 3-Chlorophenylacetic Acid:
-
Dissolve 3-chlorophenylacetic acid in an excess of absolute ethanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, neutralize the mixture, extract the ethyl ester with a suitable organic solvent (e.g., diethyl ether), wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by vacuum distillation or column chromatography to yield ethyl 3-chlorophenylacetate.
-
-
Cyclopropanation:
-
To a solution of ethyl 3-chlorophenylacetate and 1,2-dibromoethane in a suitable aprotic solvent (e.g., THF or DMSO), add a strong base such as sodium hydride (NaH) portion-wise at 0°C.
-
A phase-transfer catalyst may be employed to facilitate the reaction.
-
Allow the reaction to stir at room temperature overnight.
-
Quench the reaction carefully with water and extract the product with an organic solvent.
-
The organic layers are combined, washed, dried, and concentrated under reduced pressure.
-
Purify the resulting ethyl 1-(3-chlorophenyl)cyclopropanecarboxylate by column chromatography.
-
-
Hydrolysis:
-
Dissolve the purified ester in a mixture of ethanol and aqueous sodium hydroxide solution.
-
Heat the mixture to reflux and stir for 2-4 hours until the ester is fully consumed (monitored by TLC).
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent to remove any unreacted starting material.
-
Acidify the aqueous layer with cold, dilute hydrochloric acid until a precipitate forms.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.
-
Biological and Pharmacological Significance
While specific biological activities for this compound are not extensively documented, its structural motifs are present in a variety of biologically active molecules.
-
Pharmaceutical Intermediate: The para-chloro analogue, 1-(4-chlorophenyl)cyclopropanecarboxylic acid, is a known intermediate in the synthesis of pharmaceuticals, including selective serotonin reuptake inhibitors (SSRIs).[7] The rigid cyclopropane scaffold can enhance binding affinity to target receptors and improve metabolic stability. By extension, the meta-chloro isomer is a valuable building block for creating diverse chemical libraries for drug discovery.
-
Agrochemical Development: The chlorinated aromatic group and the cyclopropane ring are features found in some herbicides and plant growth regulators.[7][8] Cyclopropane derivatives can mimic bioactive conformations of natural products.[9] Some functionally substituted cyclopropanecarboxylic acids are being investigated as inhibitors of ethylene biosynthesis, which is crucial for regulating plant life cycles.[10]
-
Potential Therapeutic Applications: Related chlorophenyl derivatives have been investigated for a range of pharmacological effects. For instance, various chlorophenyl-containing compounds have been synthesized and tested for anticonvulsant and antinociceptive (pain-relieving) activities.[11] Additionally, other complex carboxylic acid derivatives containing a chlorophenylamide group have demonstrated anti-inflammatory properties.[12]
Logical Relationship: Role in Drug Development
Caption: Role as a building block in the drug discovery pipeline.
Safety Information
For research use only. Not intended for diagnostic or therapeutic use.[1] Users should consult the Safety Data Sheet (SDS) for detailed handling and safety information. Standard laboratory safety precautions, including the use of personal protective equipment (PPE), should be followed.
This guide serves as a foundational resource for professionals working with this compound. The compiled data and protocols are intended to facilitate its synthesis, characterization, and application in developing new and innovative chemical entities.
References
- 1. scbt.com [scbt.com]
- 2. PubChemLite - this compound (C10H9ClO2) [pubchemlite.lcsb.uni.lu]
- 3. This compound CAS#: 124276-34-2 [amp.chemicalbook.com]
- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof - Google Patents [patents.google.com]
- 7. 1-(4-Chlorophenyl)Cyclopropanecarboxylic Acid [myskinrecipes.com]
- 8. ffhdj.com [ffhdj.com]
- 9. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 10. ffhdj.com [ffhdj.com]
- 11. mdpi.com [mdpi.com]
- 12. Pharmacological studies on p-chlorophenylamide of 3-methyl-5-benzoylaminoizothiazole-4-carboxylic acid (compound ITCL) the preparation of eventual anti-inflammatory effect - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-(3-Chlorophenyl)cyclopropanecarboxylic Acid
Abstract: This document provides a comprehensive technical overview of 1-(3-Chlorophenyl)cyclopropanecarboxylic acid, a molecule of interest in chemical and pharmaceutical research. It details the compound's molecular structure, physicochemical properties, and predicted spectroscopic profile. Furthermore, this guide presents a representative synthetic protocol and discusses the potential biological activities based on the broader class of cyclopropane derivatives. The information is structured for researchers, scientists, and professionals in drug development, with quantitative data summarized in tables and logical workflows visualized using diagrams.
Introduction
This compound belongs to the family of cyclopropane-containing compounds, which are significant structural motifs in a wide array of biologically active molecules.[1] The rigid, three-membered carbocyclic ring of the cyclopropane moiety imparts unique conformational constraints and electronic properties that can influence a molecule's interaction with biological targets.[1] Natural and synthetic compounds containing a cyclopropane ring exhibit a diverse range of activities, including enzyme inhibition, as well as insecticidal, antimicrobial, antitumor, and antiviral properties.[1] Derivatives of 1-aminocyclopropane-1-carboxylic acid (ACC), a related structure, are well-studied as precursors to the plant hormone ethylene and as modulators of its biosynthesis.[2][3] This guide focuses on the 3-chlorophenyl substituted derivative, detailing its chemical identity, physical properties, and potential for further investigation.
Molecular Structure and Chemical Identity
The molecular structure of this compound consists of a central cyclopropane ring substituted with both a carboxylic acid group and a 3-chlorophenyl group at the same carbon atom (C1). This quaternary carbon creates a stereocenter. The key chemical identifiers for this compound are summarized in Table 1.
Figure 1: Molecular Connectivity of the Compound.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Reference |
|---|---|---|
| CAS Number | 124276-34-2 | [4][5] |
| Molecular Formula | C₁₀H₉ClO₂ | [4][5][6] |
| Molecular Weight | 196.63 g/mol | [4][5] |
| Canonical SMILES | C1CC1(C(=O)O)C2=CC(=CC=C2)Cl | [6] |
| InChI | InChI=1S/C10H9ClO2/c11-8-3-1-2-7(6-8)10(4-5-10)9(12)13/h1-3,6H,4-5H2,(H,12,13) | [6] |
| InChIKey | QUIQAEWPDRXLFW-UHFFFAOYSA-N |[6] |
Physicochemical Properties
The predicted physicochemical properties of this compound are based on computational models. These values provide an essential baseline for handling, storage, and experimental design.
Table 2: Predicted Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| Appearance | Off-white to light yellow solid | [4] |
| Boiling Point | 350.3 ± 35.0 °C | [4] |
| Density | 1.403 ± 0.06 g/cm³ | [4] |
| pKa | 4.11 ± 0.20 | [4] |
| Storage | Sealed in dry, Room Temperature |[4] |
Spectroscopic Profile
While specific experimental spectra for this compound are not widely published, its characteristic structural features allow for the prediction of its spectroscopic profile.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic peaks for its functional groups. A very broad absorption band is anticipated in the 2500-3500 cm⁻¹ region, which is indicative of the O-H stretching of a hydrogen-bonded carboxylic acid.[7] A strong, sharp absorption peak is expected around 1710 cm⁻¹ due to the C=O (carbonyl) stretching vibration.[7] Additional peaks corresponding to the aromatic C-H stretching would appear just above 3000 cm⁻¹, while C-Cl stretching vibrations are typically observed in the 800-600 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton of the carboxylic acid (–COOH) is expected to be highly deshielded, appearing as a broad singlet in the 10-12 ppm region.[7] The protons on the 3-chlorophenyl ring would appear in the aromatic region (approx. 7.0-7.5 ppm), with splitting patterns dictated by their meta and ortho relationships. The four protons on the cyclopropane ring are diastereotopic and would likely appear as complex multiplets in the 1.0-2.0 ppm range.
-
¹³C NMR: The carbonyl carbon of the carboxylic acid is expected to have a chemical shift in the range of 160-180 ppm.[7] The carbons of the phenyl ring would resonate between 120-140 ppm, with the carbon attached to the chlorine atom showing a distinct shift. The quaternary carbon of the cyclopropane ring and the two methylene carbons would appear further upfield.
Mass Spectrometry
In mass spectrometry, the molecular ion peak [M]⁺ would be expected at m/z 196, with a characteristic [M+2]⁺ peak at m/z 198 (approximately one-third the intensity) due to the ³⁷Cl isotope. Predicted collision cross-section (CCS) values have been calculated for various adducts, such as [M+H]⁺ at 134.9 Ų and [M-H]⁻ at 141.6 Ų.[6]
Table 3: Predicted Spectroscopic Data Summary
| Technique | Feature | Expected Chemical Shift / Wavenumber | Reference |
|---|---|---|---|
| IR | O-H stretch (Carboxylic Acid) | 2500 - 3500 cm⁻¹ (broad) | [7] |
| IR | C=O stretch (Carboxylic Acid) | ~1710 cm⁻¹ | [7] |
| ¹H NMR | Carboxylic Acid Proton (-OH) | 10 - 12 ppm (broad singlet) | [7] |
| ¹H NMR | Aromatic Protons (-C₆H₄) | ~7.0 - 7.5 ppm | |
| ¹H NMR | Cyclopropane Protons (-CH₂) | ~1.0 - 2.0 ppm | |
| ¹³C NMR | Carbonyl Carbon (-C=O) | 160 - 180 ppm | [7] |
| ¹³C NMR | Aromatic Carbons (-C₆H₄) | 120 - 140 ppm | |
| Mass Spec | [M+H]⁺ Predicted CCS (Ų) | 134.9 | [6] |
| Mass Spec | [M-H]⁻ Predicted CCS (Ų) | 141.6 |[6] |
Synthesis and Experimental Protocols
A specific, peer-reviewed synthesis protocol for this compound is not detailed in the available literature. However, a representative synthesis can be proposed based on established methods for creating similar cyclopropane structures, such as the reaction of a substituted phenylacetonitrile with 1,2-dibromoethane.
Figure 2: Representative Synthetic Workflow.
Protocol 5.1: Representative Synthesis via Phenylacetonitrile Cyclization
This protocol is a generalized procedure and requires optimization for safety and yield.
-
Deprotonation: To a solution of 3-chlorophenylacetonitrile in a dry, aprotic solvent (e.g., anhydrous THF or DMF) under an inert atmosphere (e.g., Nitrogen or Argon), a strong base such as sodium hydride (NaH) or sodium amide (NaNH₂) is added portion-wise at 0 °C. The mixture is stirred until the deprotonation is complete, forming the corresponding carbanion.
-
Cyclization: 1,2-Dibromoethane is added dropwise to the solution while maintaining a low temperature. The reaction mixture is then allowed to warm to room temperature and stirred for several hours or until TLC analysis indicates the consumption of the starting material. This step forms 1-(3-chlorophenyl)cyclopropanecarbonitrile.
-
Work-up and Isolation: The reaction is carefully quenched with water or a saturated ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude nitrile intermediate.
-
Hydrolysis: The crude 1-(3-chlorophenyl)cyclopropanecarbonitrile is subjected to vigorous acid hydrolysis. This is typically achieved by refluxing with a strong acid, such as concentrated sulfuric acid or hydrochloric acid, in an aqueous solution for several hours.[8][9]
-
Purification: After cooling, the reaction mixture is extracted with an appropriate organic solvent. The product can be purified from the organic extract by recrystallization or column chromatography to yield pure this compound.
Potential Biological Activity and Mechanism of Action
While the specific biological targets of this compound have not been reported, the general class of cyclopropane carboxylic acids is known for its ability to act as enzyme inhibitors.[1] For instance, certain analogues inhibit key enzymes in plant metabolic pathways, such as 1-aminocyclopropane-1-carboxylate oxidase (ACO) in ethylene biosynthesis or ketol-acid reductoisomerase (KARI) in branched-chain amino acid synthesis.[3][10]
The structural rigidity and specific stereochemistry of the cyclopropane ring can allow the molecule to mimic a substrate's transition state or bind tightly within an enzyme's active site, leading to competitive or non-competitive inhibition.
Figure 3: Generalized Mechanism for Enzyme Inhibition.
Given its structure, this compound could be a candidate for screening against various enzymes, particularly those involved in metabolic pathways where similar rigid structures play a role.
Conclusion
This compound is a distinct chemical entity with well-defined structural and physicochemical properties. While experimental data on its synthesis and biological activity are sparse, established chemical principles allow for the creation of representative synthetic protocols and the prediction of its spectroscopic characteristics. Its structural similarity to known bioactive cyclopropane derivatives suggests it may be a valuable candidate for screening in drug discovery and agrochemical research programs, particularly as an enzyme inhibitor. Further experimental validation of its properties and a thorough investigation of its biological effects are warranted to fully elucidate its potential.
References
- 1. researchgate.net [researchgate.net]
- 2. ffhdj.com [ffhdj.com]
- 3. ffhdj.com [ffhdj.com]
- 4. This compound CAS#: 124276-34-2 [amp.chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. PubChemLite - this compound (C10H9ClO2) [pubchemlite.lcsb.uni.lu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof - Google Patents [patents.google.com]
- 10. Synthesis, crystal structure, herbicidal activity and mode of action of new cyclopropane-1,1-dicarboxylic acid analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Mechanistic Landscape of 1-(3-Chlorophenyl)cyclopropanecarboxylic Acid: A Review of Available Data
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
1-(3-Chlorophenyl)cyclopropanecarboxylic acid is a synthetic molecule belonging to the cyclopropanecarboxylic acid class of compounds. While a detailed, publicly available, in-depth technical guide on its specific mechanism of action remains elusive, an examination of related cyclopropane derivatives provides insights into its potential biological activities. This document summarizes the current understanding of the broader class of cyclopropanecarboxylic acids, highlighting their diverse pharmacological and biological roles. Due to the limited specific data on this compound, this guide will focus on the general activities of this chemical family to inform potential research directions.
The Diverse Biological Potential of Cyclopropanecarboxylic Acid Derivatives
Cyclopropane-containing molecules, both natural and synthetic, exhibit a wide array of biological activities.[1] Their rigid, three-membered ring structure is a key feature, often contributing to unique pharmacological properties.[1]
Neurological and Psychiatric Applications
Derivatives of 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid have been synthesized and evaluated as potential antidepressants.[2] Several of these compounds demonstrated greater activity in animal models than the established antidepressants imipramine and desipramine.[2] This suggests that the cyclopropane scaffold can be a valuable component in the design of novel central nervous system agents.
Furthermore, 1-aminocyclopropane-1-carboxylic acid (ACC), a structurally related compound, is a potent and selective ligand for the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission in the brain.[1] This interaction underscores the potential for cyclopropane derivatives to modulate glutamatergic signaling.
Metabolic Effects and Toxicity
Certain cyclopropane carboxylic acid metabolites have been implicated in metabolic toxicity. For instance, a cyclopropane carboxylic acid metabolite of the experimental anxiolytic panadiplon was found to inhibit mitochondrial fatty acid β-oxidation.[3] This inhibition led to a cascade of effects, including glycogen depletion and disruption of glucose homeostasis, ultimately contributing to hepatic toxicity.[3] This highlights the importance of carefully evaluating the metabolic profile of any cyclopropanecarboxylic acid-based drug candidate.
Enzyme Inhibition
The cyclopropane moiety is found in inhibitors of various enzymes.[1] For example, cyclopropane-1,1-dicarboxylic acid (CPD) is an inhibitor of ketol-acid reductoisomerase (KARI), an enzyme involved in the branched-chain amino acid pathway in plants.[3] This has led to the exploration of CPD analogues as potential herbicides.
Plant Growth Regulation
In the realm of agriculture, cyclopropanecarboxylic acid derivatives are recognized for their role as ethylene biosynthesis inhibitors.[4][5] Ethylene is a plant hormone that regulates many aspects of growth and development, including fruit ripening and senescence.[1] By inhibiting ethylene production, these compounds can be used to extend the shelf life of fruits and vegetables.[4][5]
Postulated Mechanisms of Action for Related Compounds
While a specific signaling pathway for this compound is not documented in the provided search results, the activities of related compounds suggest potential avenues of investigation.
A logical workflow for investigating the mechanism of action of a novel cyclopropanecarboxylic acid derivative would involve a series of established experimental protocols.
Future Directions and Conclusion
The available literature points to a broad range of biological activities for cyclopropanecarboxylic acid derivatives, spanning from neuroscience to agriculture. However, there is a significant lack of specific data on the mechanism of action of this compound.
Future research efforts should focus on:
-
Target Identification: Employing unbiased screening methods to identify the primary molecular target(s) of this compound.
-
In Vitro Characterization: Conducting detailed in vitro studies, such as receptor binding assays and enzyme inhibition assays, to quantify its potency and selectivity.
-
Cell-Based Assays: Utilizing relevant cell-based models to elucidate the downstream signaling pathways affected by this compound.
-
In Vivo Studies: Evaluating the efficacy and pharmacokinetic/pharmacodynamic properties of this compound in appropriate animal models.
References
- 1. researchgate.net [researchgate.net]
- 2. 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic, idiosyncratic toxicity of drugs: overview of the hepatic toxicity induced by the anxiolytic, panadiplon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ffhdj.com [ffhdj.com]
- 5. ffhdj.com [ffhdj.com]
The Biological Versatility of 1-(3-Chlorophenyl)cyclopropanecarboxylic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The unique structural motif of the cyclopropane ring has positioned it as a valuable component in the design of biologically active molecules. Its inherent ring strain and rigid conformation contribute to enhanced metabolic stability and specific binding interactions with biological targets. This technical guide explores the potential biological activities of 1-(3-chlorophenyl)cyclopropanecarboxylic acid and its derivatives, drawing insights from structurally analogous compounds to provide a comprehensive overview for researchers in drug discovery and development. While direct experimental data for this specific molecule is limited in publicly available literature, the analysis of related structures suggests promising avenues for investigation in antidepressant, herbicidal, and antimicrobial applications.
Potential Antidepressant Activity
The structural similarity of this compound to known 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives suggests a potential for activity within the central nervous system, specifically as an antidepressant. Several derivatives of 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid have demonstrated antidepressant effects superior to conventional drugs like imipramine and desipramine in preclinical studies.[1]
Quantitative Data from Analogous Compounds
While specific IC50 or Ki values for this compound are not available, the following table summarizes the activity of a related compound, midalcipran, a 1-phenyl-cyclopropanecarboxylic acid derivative.
| Compound | Animal Model | Test | Activity Comparison | Reference |
| Midalcipran | Mice/Rats | Various antidepressant models | More active than imipramine and desipramine | [1] |
Experimental Protocols for Antidepressant Screening
Standard behavioral models are employed to assess the potential antidepressant effects of novel compounds.
The Forced Swim Test is a widely used rodent behavioral test for the evaluation of antidepressant efficacy.
-
Animals: Male mice or rats are typically used.
-
Apparatus: A cylindrical container (e.g., 25 cm high, 10 cm in diameter) is filled with water (23-25°C) to a depth of 15 cm.
-
Procedure:
-
Animals are individually placed in the cylinder for a 6-minute session.
-
The duration of immobility during the last 4 minutes of the session is recorded. A state of immobility is defined as the animal making only the movements necessary to keep its head above water.
-
-
Data Analysis: The immobility time of the test compound-treated group is compared to that of a vehicle-treated control group and a positive control group (e.g., fluoxetine). A significant reduction in immobility time is indicative of antidepressant-like activity.[2][3][4][5]
The Tail Suspension Test is another common behavioral test for screening antidepressant drugs.
-
Animals: Male mice are typically used.
-
Apparatus: A horizontal bar is set up at a sufficient height to prevent the mouse from touching the ground.
-
Procedure:
-
Mice are suspended by their tails from the bar using adhesive tape, approximately 1 cm from the tip of the tail.
-
The duration of immobility is recorded during a 6-minute session.
-
-
Data Analysis: Similar to the FST, a reduction in the duration of immobility in the test group compared to the control group suggests antidepressant-like effects.[2][3][4]
Hypothetical Signaling Pathway for Antidepressant Action
Based on the activity of related compounds, a potential mechanism of action for this compound derivatives could involve the inhibition of monoamine reuptake.
Figure 1: Hypothetical mechanism of antidepressant action.
Potential Herbicidal Activity
Analogs of cyclopropanecarboxylic acid, specifically cyclopropane-1,1-dicarboxylic acid derivatives, have been investigated as herbicides.[6] These compounds function by inhibiting ketol-acid reductoisomerase (KARI), a key enzyme in the branched-chain amino acid biosynthesis pathway in plants.[6][7]
Quantitative Data from Analogous Compounds
The following table presents the herbicidal activity and KARI inhibition data for a related cyclopropane-1,1-dicarboxamide.
| Compound | Target Species | Activity | IC50/Ki | Reference |
| N,N'-bis(2-ethylphenyl)cyclopropane-1,1-dicarboxamide | Bentgrass (Agrostis stolonifera) | Moderate Herbicidal Activity | Not specified | [6] |
| Cyclopropane-1,1-dicarboxylate (CPD) | Mycobacterium tuberculosis KARI | Reversible Inhibition | Ki = 3.03 µM | [8] |
| Cyclopropane-1,1-dicarboxylate (CPD) | Campylobacter jejuni KARI | Reversible Inhibition | Ki = 0.59 µM | [8] |
Experimental Protocol for KARI Inhibition Assay
The inhibitory activity of compounds against KARI can be determined using a spectrophotometric assay.
-
Enzyme Source: Purified recombinant KARI from a plant source (e.g., Arabidopsis thaliana) or a microorganism.
-
Assay Buffer: Typically a buffered solution (e.g., 100 mM Tris-HCl, pH 7.5) containing MgCl2 and NADPH.
-
Substrate: 2-Acetolactate.
-
Procedure:
-
The reaction is initiated by the addition of the substrate to a mixture containing the enzyme, assay buffer, and the test compound at various concentrations.
-
The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm.
-
-
Data Analysis: The initial reaction velocities are plotted against the inhibitor concentration to determine the IC50 value. Ki values can be determined by performing the assay at different substrate concentrations.[9][10]
Mechanism of KARI Inhibition
The proposed mechanism involves the binding of the cyclopropane derivative to the active site of the KARI enzyme, preventing the binding of the natural substrate, 2-acetolactate.
References
- 1. 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro antioxidant and in vivo antidepressant activity of green synthesized azomethine derivatives of cinnamaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. botanyjournals.com [botanyjournals.com]
- 4. Synthesis and Evaluation of Antidepressant Activities of 5-Aryl-4,5-dihydrotetrazolo [1,5-a]thieno[2,3-e]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antidepressant-like activity of 2-(4-phenylpiperazin-1-yl)-1, 8-naphthyridine-3-carboxylic acid (7a), a 5-HT₃ receptor antagonist in behaviour based rodent models: evidence for the involvement of serotonergic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, crystal structure, herbicidal activity and mode of action of new cyclopropane-1,1-dicarboxylic acid analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 10. mdpi.com [mdpi.com]
An In-depth Technical Guide to 1-(3-Chlorophenyl)cyclopropanecarboxylic Acid
Disclaimer: Publicly available information on 1-(3-Chlorophenyl)cyclopropanecarboxylic acid (CAS No. 124276-34-2) is limited. This guide synthesizes the available data and provides representative experimental protocols based on established chemical principles for analogous compounds.
This technical guide provides a comprehensive overview of this compound, a key intermediate in pharmaceutical research. The document is intended for researchers, scientists, and professionals in drug development, offering insights into its synthesis, physicochemical properties, and potential biological significance based on the activities of its derivatives.
Physicochemical Properties
This compound is a solid organic compound. Its rigid cyclopropane ring and the presence of a chlorine atom on the phenyl group contribute to its specific steric and electronic properties, which are leveraged in the design of bioactive molecules.
| Property | Value | Source |
| CAS Number | 124276-34-2 | [1][2] |
| Molecular Formula | C₁₀H₉ClO₂ | [1][2] |
| Molecular Weight | 196.63 g/mol | [1][2] |
| Predicted XlogP | 2.4 | [2] |
Synthesis of this compound
A plausible and commonly employed synthetic route to this compound involves a two-step process starting from (3-chlorophenyl)acetonitrile. The first step is the α-alkylation with 1,2-dibromoethane to form the cyclopropane ring, followed by the hydrolysis of the nitrile to the carboxylic acid.
Step 1: Synthesis of 1-(3-chlorophenyl)cyclopropanecarbonitrile
-
Reaction Setup: To a stirred solution of (3-chlorophenyl)acetonitrile (1 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), add a strong base like sodium hydride (NaH) or lithium diisopropylamide (LDA) (2.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Alkylation: After the deprotonation is complete (indicated by the cessation of hydrogen gas evolution if NaH is used), add 1,2-dibromoethane (1.1 equivalents) dropwise while maintaining the temperature at 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield 1-(3-chlorophenyl)cyclopropanecarbonitrile.
Step 2: Hydrolysis to this compound
-
Reaction Setup: Suspend 1-(3-chlorophenyl)cyclopropanecarbonitrile (1 equivalent) in a mixture of a strong acid, such as concentrated sulfuric acid or hydrochloric acid, and water.[3]
-
Hydrolysis: Heat the mixture to reflux (typically 80-100 °C) for several hours until the reaction is complete, as monitored by TLC.[3]
-
Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice. The carboxylic acid may precipitate out of the solution. If not, extract the aqueous solution with a suitable organic solvent like ethyl acetate.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude this compound can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Caption: Synthesis workflow for this compound.
Biological Activity and Applications
Derivatives of this compound have been investigated as Bradykinin B1 receptor antagonists . The Bradykinin B1 receptor is a G-protein coupled receptor that is upregulated during inflammation and is implicated in chronic pain and inflammatory diseases. Antagonists of this receptor are therefore of significant interest as potential therapeutic agents.
While no quantitative data for the parent carboxylic acid is available, the activity of its derivatives underscores the importance of the 1-(3-chlorophenyl)cyclopropane moiety in designing molecules that target the Bradykinin B1 receptor.
| Compound/Derivative | Biological Target | Activity Data |
| This compound | Not reported | No data available |
| Amide derivatives | Bradykinin B1 Receptor | Antagonistic activity reported for derivatives |
The derivatives of this compound, as Bradykinin B1 receptor antagonists, are expected to interfere with the signaling cascade initiated by the binding of bradykinin to its receptor. This pathway typically involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. These events contribute to the physiological responses of pain and inflammation.
References
An In-depth Technical Guide to Chlorophenyl Cyclopropane Compounds: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This whitepaper provides a comprehensive technical overview of chlorophenyl cyclopropane compounds, a class of molecules with significant applications in the pharmaceutical and agrochemical industries. The document traces the historical discovery and development of these compounds, details various synthetic methodologies, and explores their mechanisms of action, particularly in the context of antifungal agents. Key quantitative data are summarized in tabular format for comparative analysis, and detailed experimental protocols for seminal syntheses are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the complex relationships and processes involved.
Introduction
The cyclopropane ring, a three-membered carbocycle, has long intrigued chemists due to its unique strained ring system, which imparts distinct electronic and conformational properties.[1] When incorporated into larger molecular scaffolds, the cyclopropyl group can significantly influence a compound's biological activity, metabolic stability, and physicochemical properties. The introduction of a chlorophenyl moiety to this scaffold further enhances its potential, leading to a diverse range of compounds with applications spanning from medicinal chemistry to crop protection.
Chlorophenyl cyclopropane derivatives have emerged as crucial intermediates in the synthesis of various bioactive molecules. Notably, they form the core structure of several important agricultural fungicides. This guide will delve into the critical aspects of this compound class, from its foundational discoveries to its modern--day applications, providing a valuable resource for researchers and professionals in the field of chemical synthesis and drug development.
Discovery and History
The journey of chlorophenyl cyclopropane compounds is intrinsically linked to the broader history of cyclopropanation reactions. While the first synthesis of cyclopropane itself dates back to the late 19th century, the deliberate synthesis of substituted cyclopropanes, including those with aryl groups, gained momentum with the development of new synthetic methods in the 20th century.
Early methods for creating the cyclopropane ring often involved intramolecular cyclization of 1,3-dihalopropanes. However, the direct addition of a carbene or carbenoid to an alkene, known as cyclopropanation, proved to be a more versatile approach. The development of reactions like the Simmons-Smith reaction, which utilizes a zinc-copper couple and diiodomethane, and the use of diazo compounds in the presence of transition metal catalysts, paved the way for the synthesis of a wide array of cyclopropane derivatives.
The specific timeline for the first synthesis of a simple chlorophenyl-substituted cyclopropane is not prominently documented in a single seminal publication. Instead, its emergence appears to be a gradual progression as the tools of organic synthesis became more sophisticated. The value of these compounds as synthetic intermediates became particularly evident with the rise of azole fungicides in the latter half of the 20th century. The synthesis of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone as a key intermediate for the fungicide cyproconazole is a prime example of the industrial relevance of this class of compounds.[2] Patents filed for the production of such intermediates highlight the commercial significance and the continuous innovation in their synthetic routes.[2][3][4]
Synthetic Methodologies
The synthesis of chlorophenyl cyclopropane compounds can be broadly categorized into two main approaches: the formation of the cyclopropane ring on a molecule already containing the chlorophenyl group, or the coupling of a pre-formed cyclopropyl group with a chlorophenyl moiety.
Cyclopropanation of Chlorophenyl-Containing Alkenes
This is a common and versatile method. A prominent example is the reaction of a chlorophenyl-substituted alkene with a carbene or carbenoid.
-
Simmons-Smith Reaction: This classic method involves the reaction of an alkene with a carbenoid generated from diiodomethane and a zinc-copper couple. It is known for its stereospecificity.
-
Catalytic Cyclopropanation with Diazo Compounds: Transition metal catalysts, such as those based on rhodium or copper, can catalyze the decomposition of diazo compounds (e.g., ethyl diazoacetate) to generate a carbene that then reacts with an alkene.
Synthesis from Chlorophenyl Precursors and Cyclopropyl Building Blocks
This approach often involves standard organic reactions to connect the two key fragments.
-
Friedel-Crafts Acylation: A cyclopropylcarbonyl chloride can be reacted with chlorobenzene in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form a chlorophenyl cyclopropyl ketone.
-
Grignard Reactions: A Grignard reagent derived from a chlorophenyl halide can react with a cyclopropyl-containing electrophile, or vice versa. For instance, the reaction of 4-chlorophenylmagnesium bromide with cyclopropanecarbonitrile.
-
Horner-Wadsworth-Emmons Reaction: This reaction can be employed to create a double bond which is subsequently cyclopropanated, or to directly form a vinylcyclopropane. A patented method for preparing 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone utilizes a Horner-Wadsworth-Emmons reaction between α-alkoxy p-chlorobenzyl phosphonate and cyclopropyl methyl ketone.[3]
Multi-step Synthesis of Key Intermediates
A notable example is the synthesis of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone, a key intermediate for the fungicide cyproconazole. Several patented methods exist for its preparation, showcasing the evolution of synthetic strategies to improve yield, safety, and cost-effectiveness.[2][3][4]
A common synthetic pathway involves the following key transformations:
-
Formation of a Cyclopropyl Precursor: For example, the reduction of cyclopropyl methyl ketone to 1-cyclopropylethanol, followed by chlorination to yield 1-cyclopropyl chloroethane.[2]
-
Coupling with a Chlorophenyl Moiety: The 1-cyclopropyl chloroethane can then react with a nucleophile like 4-chlorophenylacetonitrile.[2]
-
Functional Group Transformations: The resulting nitrile can be oxidized to the desired ketone.[2]
The following Graphviz diagram illustrates a generalized workflow for the synthesis of a chlorophenyl cyclopropyl ketone.
Quantitative Data
The following tables summarize key quantitative data for representative chlorophenyl cyclopropane compounds and their synthetic precursors.
Table 1: Synthesis of 1-(4-Chlorophenyl)-2-cyclopropyl-1-propanone Intermediate
| Step | Reactants | Reagents/Conditions | Product | Yield (%) | Purity (%) | Reference |
| Horner-Wadsworth-Emmons Reaction & Hydrolysis | Diethyl α-methoxy p-chlorobenzyl phosphonate, cyclopropyl methyl ketone | 1. Potassium tert-butoxide, tert-butanol; 2. 10% HCl | 1-(4-Chlorophenyl)-2-cyclopropyl-1-propanone | - | 98.6 | [3] |
| Chlorination of 1-cyclopropylethanol | 1-cyclopropylethanol | Thionyl chloride, 10°C | 1-cyclopropyl chloroethane | ~90 | - | [2] |
| Condensation, Hydrogenation, Oxidation (multi-step) | Cyclopropyl methyl ketone, 4-chlorophenylacetonitrile | NaH, Mg powder | 1-(4-Chlorophenyl)-2-cyclopropyl-1-propanone | - | - | [2] |
Table 2: Physical and Spectral Data of Selected Chlorophenyl Cyclopropane Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Spectral Data | Reference |
| 4-Chlorophenyl cyclopropyl ketone | C₁₀H₉ClO | 180.63 | 6640-25-1 | ¹H NMR (CDCl₃): δ 7.97 (d, J=8.0 Hz, 2H), 7.25 (d, J=8.0 Hz, 2H), 2.37 (s, 3H), 1.10-1.20 (m, 4H). MS (EI): m/z 180 (M+), 139, 111. | [5][6] |
| 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one | C₁₂H₁₃ClO | 208.68 | 123989-29-7 | ¹H NMR (CDCl₃): δ 7.90 (d, 2H), 7.40 (d, 2H), 3.40 (q, 1H), 1.30 (d, 3H), 0.80-1.10 (m, 1H), 0.40-0.60 (m, 2H), 0.10-0.30 (m, 2H). MS (EIMS): m/z 208 (M+). | [3] |
| --INVALID-LINK--methanone | C₁₄H₁₇ClN₂O | 264.75 | - | ¹H NMR (CDCl₃): δ 7.27-7.25 (m, 2H), 7.10-7.08 (m, 2H), 3.64-3.44 (m, 4H), 2.37-2.13 (m, 4H), 1.43-1.40 (m, 2H), 1.16-1.13 (m, 2H). LC-MS (ESI, Positive): m/z: [M+H]: 265.1. | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the synthesis of chlorophenyl cyclopropane compounds.
Synthesis of 1-(4-Chlorophenyl)-2-cyclopropyl-1-propanone via Horner-Wadsworth-Emmons Reaction[3]
Step 1: Synthesis of 1-chloro-4-(2-cyclopropyl-1-methoxypropene-1-yl)benzene
A mixture of diethyl α-methoxy p-chlorobenzyl phosphonate (37.0 g, 0.12 mol) and cyclopropyl methyl ketone (8.6 g, 0.10 mol) in tert-butyl alcohol (60 mL) is cooled to approximately 10°C with an ice-water bath. To this mixture, a solution of potassium tert-butoxide (27.0 g, 0.24 mol) in tert-butanol (90 mL) is added dropwise while maintaining the internal temperature below 30°C. The resulting mixture is stirred at 20-25°C for 3 hours. The reaction solution is then poured into 300 mL of water and extracted twice with 100 mL of toluene. The combined organic layers are washed with water, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to afford the intermediate product.
Step 2: Hydrolysis to 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone
A mixture of the intermediate from Step 1 (11.2 g, 0.05 mol), tetrahydrofuran (50 mL), and 10% hydrochloric acid (50 mL) is stirred at room temperature for 3 hours. The reaction mixture is then diluted with 50 mL of water and extracted twice with 50 mL of dichloromethane. The combined organic phases are washed with water, dried over anhydrous magnesium sulfate, and evaporated to afford the title compound as an oily liquid with a purity of 98.6% as identified by chromatographic analysis.
Synthesis of 1-(4-Chlorophenyl)cyclopropylmethanone Derivatives[7]
Step 1: Synthesis of tert-Butyl 4-(1-(4-chlorophenyl)cyclopropanecarbonyl)piperazine-1-carboxylate
1-(4-Chlorophenyl)cyclopropanecarboxylic acid (2.0 g, 0.01017 mol, 1.0 eq), tert-butyl piperazine-1-carboxylate (2.07 g, 0.01122 mol, 1.1 eq), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (2.15 g, 0.01122 mol, 1.1 eq) are dissolved in dry methylene dichloride (20.4 mL). 1-Hydroxybenzotriazole (1.718 g, 0.01122 mol, 1.1 eq) and N,N-diisopropylethylamine (3.955 g, 0.0305 mol, 3.0 eq) are added, and the mixture is stirred for 20 minutes at ambient temperature, then cooled to 0°C. The reaction is stirred for 12 hours at room temperature. The reaction mixture is then diluted with water and extracted with methylene dichloride. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Step 2: Deprotection and Alkylation/Arylation
The product from Step 1 is deprotected to remove the tert-butoxycarbonyl group. The resulting piperazine derivative is then reacted with various alkyl or aryl halides in the presence of a base (e.g., cesium carbonate) in a solvent like DMF to yield the final N-substituted products.
Mechanism of Action and Biological Applications
Chlorophenyl cyclopropane compounds are most prominently known for their role as precursors to azole fungicides. The primary mechanism of action for these fungicides is the inhibition of ergosterol biosynthesis in fungi.[8][9]
Inhibition of Ergosterol Biosynthesis
Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. It plays a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. The biosynthesis of ergosterol is a complex, multi-step pathway. Azole fungicides, including those derived from chlorophenyl cyclopropane precursors like cyproconazole, act by inhibiting the enzyme lanosterol 14α-demethylase (CYP51).[8] This enzyme is a cytochrome P450-dependent enzyme responsible for a key step in the conversion of lanosterol to ergosterol.
The inhibition of CYP51 leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates in the fungal cell membrane. This disrupts the membrane structure and function, ultimately inhibiting fungal growth.[8]
The following Graphviz diagram illustrates the ergosterol biosynthesis pathway and the point of inhibition by azole fungicides.
Structure-Activity Relationships (SAR)
The biological activity of azole fungicides is highly dependent on their chemical structure. For compounds derived from chlorophenyl cyclopropane precursors, several structural features are important for potent antifungal activity.
-
The Azole Moiety: A five-membered heterocyclic ring containing nitrogen atoms (e.g., triazole or imidazole) is essential for binding to the heme iron in the active site of the CYP51 enzyme.
-
The Chlorophenyl Group: The presence and position of the chlorine atom on the phenyl ring can significantly influence the compound's potency and spectrum of activity. The chlorine atom can engage in halogen bonding and other interactions within the enzyme's active site.
-
The Cyclopropyl Group: The rigid cyclopropyl group helps to orient the other functional groups in a conformation that is favorable for binding to the target enzyme. Its metabolic stability can also contribute to the overall efficacy of the fungicide.
-
The Linker and Hydroxyl Group: The chain connecting the chlorophenyl and cyclopropyl moieties to the azole ring, as well as the presence of a hydroxyl group, are critical for proper positioning and interaction with the active site of CYP51.
The following Graphviz diagram illustrates the key structural features and their importance in the structure-activity relationship of a generic cyclopropyl-containing azole fungicide.
Conclusion
Chlorophenyl cyclopropane compounds represent a versatile and valuable class of molecules in modern organic chemistry. Their unique structural features have made them indispensable building blocks for the synthesis of complex and biologically active compounds, particularly in the agrochemical sector. The continuous development of novel and efficient synthetic routes to these compounds underscores their ongoing importance. A thorough understanding of their synthesis, properties, and mechanism of action is crucial for the rational design of new and improved fungicides and other bioactive molecules. This technical guide serves as a foundational resource for researchers and professionals, providing the necessary information to navigate and innovate within this exciting field of chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. The preparation method of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone - Eureka | Patsnap [eureka.patsnap.com]
- 3. US9227900B2 - Method for preparing 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone and intermediate thereof - Google Patents [patents.google.com]
- 4. Synthetic method for 1-(4-chlorphenyl)-2-cyclopropyl-1-acetone - Eureka | Patsnap [eureka.patsnap.com]
- 5. 4-Chlorophenyl cyclopropyl ketone | C10H9ClO | CID 81148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Chlorophenyl cyclopropyl ketone [webbook.nist.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. New materials used for the synthesis of 2-chlorophenyl cyclopentyl ketone seized from an illicit ketamine manufacturing unit - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 1-(3-Chlorophenyl)cyclopropanecarboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1-(3-Chlorophenyl)cyclopropanecarboxylic acid, a molecule of interest in medicinal chemistry and materials science. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound and provides detailed experimental protocols for obtaining such spectra.
Spectroscopic Data Summary
The following tables summarize the anticipated spectroscopic data for this compound based on characteristic values for its constituent functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~10-12 | br s | 1H | -COOH |
| ~7.2-7.4 | m | 4H | Ar-H |
| ~1.6-1.7 | m | 2H | cyclopropane-H |
| ~1.2-1.3 | m | 2H | cyclopropane-H |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~178-180 | -COOH |
| ~140-142 | Ar-C (quaternary) |
| ~134-135 | Ar-C (C-Cl) |
| ~129-130 | Ar-CH |
| ~127-128 | Ar-CH |
| ~125-126 | Ar-CH |
| ~35-40 | cyclopropane-C (quaternary) |
| ~15-20 | cyclopropane-CH₂ |
Infrared (IR) Spectroscopy
Table 3: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad, Strong | O-H stretch (carboxylic acid dimer) |
| ~3050 | Medium | C-H stretch (aromatic) |
| ~3010 | Medium | C-H stretch (cyclopropane) |
| ~1700 | Strong | C=O stretch (carboxylic acid dimer) |
| ~1600, ~1475 | Medium-Weak | C=C stretch (aromatic ring) |
| ~1420 | Medium | O-H bend (in-plane) |
| ~1300 | Medium | C-O stretch |
| ~1100 | Medium | C-Cl stretch |
| ~930 | Broad, Medium | O-H bend (out-of-plane) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment |
| 196/198 | ~3:1 | [M]⁺ (Molecular ion) |
| 151/153 | Variable | [M - COOH]⁺ |
| 139/141 | Variable | [M - C₃H₄O₂]⁺ |
| 111 | Variable | [C₆H₄Cl]⁺ |
| 75 | Variable | [C₆H₃]⁺ |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of this compound (5-10 mg) is prepared in deuterated chloroform (CDCl₃, ~0.7 mL) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The ¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer. For ¹H NMR, the spectral width is set to 16 ppm, and 16 scans are acquired with a relaxation delay of 1 second. For ¹³C NMR, a spectral width of 250 ppm is used with a proton-decoupled pulse sequence, and approximately 1024 scans are accumulated with a relaxation delay of 2 seconds.
Infrared (IR) Spectroscopy
The IR spectrum is obtained using a Fourier-Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is finely ground with dry potassium bromide (KBr) in a 1:100 ratio. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectra are acquired on a mass spectrometer equipped with an electron ionization (EI) source. A small amount of the sample is introduced into the ion source via a direct insertion probe. The ionization energy is set to 70 eV. The mass analyzer is scanned over a mass-to-charge (m/z) range of 50-500.
Data Visualization
The logical workflow for the spectroscopic analysis of this compound is illustrated in the following diagram.
An In-depth Technical Guide to the Solubility Profile of 1-(3-Chlorophenyl)cyclopropanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available information and standardized methodologies for determining the solubility profile of 1-(3-Chlorophenyl)cyclopropanecarboxylic acid. Given the limited publicly available experimental data on this specific compound, this document focuses on its predicted physicochemical properties and detailed experimental protocols that can be employed to accurately assess its solubility in various solvents. This guide is intended to support research, drug discovery, and development activities where understanding the solubility of this molecule is critical.
Physicochemical Properties
The following table summarizes the predicted and known properties of this compound. It is important to note that much of this data is derived from computational predictions and may not reflect experimentally determined values.
| Property | Value | Source |
| CAS Number | 124276-34-2 | [1][2] |
| Molecular Formula | C₁₀H₉ClO₂ | [2][3] |
| Molecular Weight | 196.63 g/mol | [2] |
| Appearance | Off-white to light yellow solid | [1] |
| Predicted Boiling Point | 350.3 ± 35.0 °C | [1] |
| Predicted Density | 1.403 ± 0.06 g/cm³ | [1] |
| Predicted pKa | 4.11 ± 0.20 | [1] |
| Storage | Sealed in dry, Room Temperature | [1] |
Experimental Protocols for Solubility Determination
The following are standard qualitative and semi-quantitative methods for determining the solubility of a carboxylic acid like this compound. These protocols are based on established chemical principles where carboxylic acids react with bases to form more soluble salts.[4][5]
Qualitative Solubility Testing
This series of tests provides a rapid assessment of the compound's solubility in neutral, basic, and acidic aqueous solutions.
Materials:
-
This compound
-
Distilled or deionized water
-
5% (w/v) Sodium Hydroxide (NaOH) solution
-
5% (w/v) Sodium Bicarbonate (NaHCO₃) solution
-
5% (v/v) Hydrochloric Acid (HCl) solution
-
Small test tubes
-
Spatula
-
Stirring rod
-
pH paper
Procedure:
-
Water Solubility:
-
Add approximately 25 mg of the solid compound to a test tube containing 0.5 mL of distilled water.
-
Stir vigorously with a glass rod.
-
Observe if the solid dissolves. If it is water-soluble, test the pH of the solution with pH paper. A pH of 4 or lower would be indicative of a carboxylic acid.[5]
-
-
Solubility in 5% NaOH:
-
If the compound is insoluble in water, add approximately 25 mg of the solid to a test tube containing 0.5 mL of 5% NaOH solution.
-
Stir and observe for dissolution. Carboxylic acids are expected to react with NaOH to form a soluble sodium salt.[5]
-
To confirm dissolution due to salt formation, add 5% HCl dropwise to the solution until it is acidic. The reappearance of a precipitate indicates that the compound was soluble in the basic solution due to salt formation.[5]
-
-
Solubility in 5% NaHCO₃:
-
If the compound is insoluble in water, add approximately 25 mg of the solid to a test tube containing 0.5 mL of 5% NaHCO₃ solution.
-
Stir and observe for both dissolution and the evolution of carbon dioxide gas (bubbling). The formation of bubbles is a strong indication of a carboxylic acid.[4] Phenols, which are also acidic, are generally not acidic enough to react with sodium bicarbonate.[5]
-
-
Solubility in 5% HCl:
-
If the compound is insoluble in water and basic solutions, its solubility in 5% HCl can be tested to check for basic functional groups, which are not expected for this compound.
-
The following diagram illustrates the logical workflow for this qualitative solubility testing.
Caption: Workflow for qualitative solubility testing of a carboxylic acid.
Potential Applications in Research and Drug Development
Derivatives of cyclopropanecarboxylic acid are of interest in medicinal chemistry and agrochemistry. For instance, some cyclopropane derivatives have been investigated as potential antidepressants.[6] In the field of plant science, cyclopropanecarboxylic acid derivatives can act as inhibitors of ethylene biosynthesis, which is crucial for regulating plant growth and fruit ripening.[7][8] The solubility of these compounds is a critical parameter that influences their bioavailability and efficacy in these applications.
Summary
References
- 1. This compound CAS#: 124276-34-2 [amp.chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. PubChemLite - this compound (C10H9ClO2) [pubchemlite.lcsb.uni.lu]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. www1.udel.edu [www1.udel.edu]
- 6. 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ffhdj.com [ffhdj.com]
- 8. ffhdj.com [ffhdj.com]
Potential Therapeutic Targets of 1-(3-Chlorophenyl)cyclopropanecarboxylic Acid (CP-465,022): A Dual-Mechanism Investigation
An In-depth Technical Guide for Researchers
Abstract
1-(3-Chlorophenyl)cyclopropanecarboxylic acid, a compound extensively studied under the designation CP-465,022, presents a compelling case for dual-target investigation. Its primary and well-documented mechanism of action is as a potent, selective, noncompetitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, positioning it as a tool and potential therapeutic for neurological disorders characterized by excitotoxicity, such as epilepsy.[1][2][3] However, its chemical structure, which includes a cyclopropanecarboxylic acid moiety, raises critical questions about a potential secondary mechanism involving the modulation of mitochondrial fatty acid metabolism. This guide provides an in-depth analysis of both potential therapeutic avenues, offering a framework for future research and development. We will dissect the established pharmacology of CP-465,022 at the AMPA receptor and explore the hypothetical, yet mechanistically plausible, impact on mitochondrial bioenergetics, drawing evidence from analogous compounds.[4][5][6]
Part 1: The Primary Therapeutic Target - The AMPA Receptor
The overwhelming body of evidence identifies the AMPA-type ionotropic glutamate receptor as the principal molecular target of CP-465,022.[3][7] Unlike competitive antagonists that vie with glutamate for the agonist binding site, CP-465,022 functions as a negative allosteric modulator, offering a distinct and potentially more advantageous pharmacological profile.[8][9]
Mechanism of Noncompetitive Antagonism
CP-465,022 exerts its inhibitory effect by binding to an allosteric site located at the interface between the ligand-binding domain (LBD) and the transmembrane domain (TMD) of the AMPA receptor.[8][10] Specifically, mutagenesis studies have pinpointed interactions with the linker regions that connect the S1 and S2 portions of the glutamate binding core to the M1 and M4 transmembrane helices.[8] This binding event disrupts the transduction of agonist-induced conformational changes, effectively preventing the ion channel from opening, even when glutamate is bound.[8] This mechanism is not use- or voltage-dependent.[3] The key advantage of a noncompetitive antagonist is that its efficacy is not surmounted by high concentrations of synaptic glutamate, a condition often present during pathological states like seizures.[9]
Figure 1: Mechanism of CP-465,022 as a negative allosteric modulator of the AMPA receptor.
Pharmacological Profile: Potency and Selectivity
CP-465,022 is distinguished by its high potency and remarkable selectivity for AMPA receptors over other ionotropic glutamate receptors. This specificity is crucial for minimizing off-target effects that have plagued the development of broader-spectrum glutamate antagonists.
| Parameter | Value | Target System | Reference |
| IC₅₀ | 25 nM | AMPA Receptor-Mediated Currents | [3][11] |
| Selectivity | High | Selective over Kainate Receptors | [2][3] |
| Selectivity | High | Selective over NMDA Receptors | [2][3] |
| Subunit Specificity | Equipotent | Various AMPA Receptor Subunit Combinations | [3][7] |
| Table 1: In Vitro Pharmacological Data for CP-465,022. |
Therapeutic Application 1: Epilepsy and Seizure Control
The role of AMPA receptors in the initiation and propagation of seizures makes them a prime target for anticonvulsant therapies.[9] CP-465,022 has demonstrated robust efficacy in preclinical seizure models.
In Vivo Evidence: In rodent models, systemic administration of CP-465,022 dose-dependently inhibits seizures induced by the chemoconvulsant pentylenetetrazole (PTZ).[1] It significantly increases the latency to seizure onset and can provide complete protection at sufficient doses.[1] This strong anticonvulsant activity is a direct consequence of its potent AMPA receptor blockade in the central nervous system.[1][2]
This protocol is a standard method for evaluating the anticonvulsant efficacy of a test compound. The causality is direct: PTZ is a GABA-A receptor antagonist that causes widespread neuronal hyperexcitability, leading to generalized seizures. An effective AMPA antagonist like CP-465,022 dampens this hyperexcitability, thereby preventing or delaying seizure onset.
-
Animal Model: Male Wistar rats (200-250g) are used.
-
Acclimation: Animals are acclimated for at least one week prior to the experiment.
-
Grouping: Animals are randomly assigned to vehicle control and CP-465,022 treatment groups (n=8-10 per group).
-
Compound Administration: CP-465,022 (e.g., 1, 3, 10 mg/kg) or vehicle is administered via subcutaneous (SC) injection 60 minutes before PTZ challenge.
-
PTZ Challenge: Pentylenetetrazole is administered at a convulsant dose (e.g., 100 mg/kg, IP).[1]
-
Observation: Animals are immediately placed in individual observation chambers and monitored for 30 minutes.
-
Endpoints:
-
Latency to the first myoclonic jerk.
-
Latency to generalized tonic-clonic seizure.
-
Incidence of seizures and mortality.
-
-
Validation: A positive control group treated with a known anticonvulsant (e.g., diazepam) should be included to validate the assay.
A Case of Failed Neuroprotection: Lessons from Ischemia Models
While the hypothesis that AMPA receptor-mediated excitotoxicity contributes to neuronal death in cerebral ischemia is strong, CP-465,022 failed to confer neuroprotection in rodent models of both global and focal ischemia.[1][2][12] Despite being administered at doses proven to be effective in blocking AMPA receptors and preventing seizures, the compound did not reduce infarct volume or prevent the loss of CA1 hippocampal neurons post-ischemia.[1][2]
This critical negative finding suggests that selective antagonism of AMPA receptors alone may be insufficient to prevent ischemic cell death. It implies that other pathways, possibly involving kainate receptors (which are blocked by less selective but effective neuroprotectants like NBQX), may play a more significant role in this specific pathology.[1]
Part 2: The Potential Secondary Target - Mitochondrial Bioenergetics
The presence of the cyclopropanecarboxylic acid (CPCA) functional group in CP-465,022 warrants a thorough investigation into a potential secondary target: mitochondrial fatty acid oxidation. This concern is not speculative; it is grounded in the clinical termination of another quinoxalinone drug, Panadiplon, due to unforeseen hepatotoxicity directly linked to its CPCA metabolite.[4][5][13]
Mechanism of CPCA-Induced Mitochondrial Toxicity
Studies on Panadiplon and CPCA itself have elucidated a clear mechanism of mitochondrial disruption.[4][6]
-
Inhibition of β-Oxidation: CPCA is a known inhibitor of mitochondrial fatty acid β-oxidation.[4][5][14] This process is fundamental for energy production in tissues with high metabolic demand, such as the liver and heart.
-
Depletion of Coenzymes: The metabolism of CPCA can lead to the formation of unusual acyl-CoA and acyl-carnitine derivatives, effectively sequestering and depleting the cellular pools of Coenzyme A and carnitine, which are essential for fatty acid transport and metabolism.[4]
-
Impaired Respiration: The blockage of β-oxidation starves the electron transport chain of its substrate (FADH₂ and NADH), leading to reduced oxygen consumption and impaired ATP synthesis.[5][6]
-
Cellular Consequence: The culmination of these effects is microvesicular steatosis (the accumulation of fat droplets in hepatocytes) and, in severe cases, liver failure.[6]
Figure 2: Potential mechanism of mitochondrial toxicity via inhibition of fatty acid β-oxidation by a CPCA moiety.
Implications for CP-465,022 Development
While no studies have directly implicated CP-465,022 in mitochondrial toxicity, the structural alert is undeniable. This presents both a significant toxicological risk and, hypothetically, a secondary therapeutic target. For instance, inhibitors of fatty acid metabolism are being explored for conditions like non-alcoholic fatty liver disease (NAFLD) and certain cancers. However, the primary concern for a CNS-targeted drug is off-target toxicity. Therefore, it is imperative to experimentally determine if CP-465,022 or its metabolites engage this pathway.
This experimental workflow is designed to provide a definitive answer on whether CP-465,022 affects mitochondrial function. It uses cultured hepatocytes (e.g., primary human or HepG2 cells) as a clinically relevant model system.
Figure 3: Experimental workflow to validate potential mitochondrial off-target effects of CP-465,022.
Part 3: Synthesis and Future Directions
This compound (CP-465,022) is a molecule with a well-defined primary therapeutic target, the AMPA receptor, which confers potent anticonvulsant properties. However, its development path is shadowed by a significant, mechanistically plausible off-target risk related to mitochondrial toxicity, inherited from its cyclopropanecarboxylic acid moiety.
Future research should be prioritized as follows:
-
Definitive Toxicological Profiling: The immediate priority is to conduct the mitochondrial function assays outlined above to either confirm or de-risk the potential for hepatotoxicity.
-
Metabolite Identification: It is crucial to identify the major metabolites of CP-465,022 in relevant species (including human) to determine if a free CPCA-like molecule is generated.
-
Structure-Activity Relationship (SAR) Studies: If mitochondrial effects are confirmed, medicinal chemistry efforts could be directed toward designing analogs that retain AMPA receptor antagonism while eliminating the structural motifs responsible for mitochondrial inhibition.
-
Re-evaluation of Therapeutic Indications: While neuroprotection in stroke appears unlikely, the potent anticonvulsant effects remain a viable therapeutic avenue, provided the mitochondrial safety profile is acceptable.
This dual-target perspective provides a comprehensive framework for the continued investigation of this compound, balancing its therapeutic promise against its potential risks.
References
- 1. ahajournals.org [ahajournals.org]
- 2. CP-465,022, a selective noncompetitive AMPA receptor antagonist, blocks AMPA receptors but is not neuroprotective in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functional characterization of CP-465,022, a selective, noncompetitive AMPA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic, idiosyncratic toxicity of drugs: overview of the hepatic toxicity induced by the anxiolytic, panadiplon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Disruption of mitochondrial activities in rabbit and human hepatocytes by a quinoxalinone anxiolytic and its carboxylic acid metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microvesicular steatosis induced by a short chain fatty acid: effects on mitochondrial function and correlation with gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. Molecular mechanism of AMPA receptor noncompetitive antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Revisiting AMPA Receptors as an Antiepileptic Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. ahajournals.org [ahajournals.org]
- 13. benchchem.com [benchchem.com]
- 14. Studies on the hypoglycaemic compound cyclopropanecarboxylic acid. Effects on fatty acid oxidation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Modeling of 1-(3-Chlorophenyl)cyclopropanecarboxylic Acid Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a hypothetical in silico modeling study investigating the interactions of 1-(3-Chlorophenyl)cyclopropanecarboxylic acid. Due to the limited availability of specific experimental data for this compound, this document serves as a methodological framework, illustrating the potential application of computational techniques to elucidate its bioactivity. Drawing inspiration from structurally similar compounds, particularly other cyclopropanecarboxylic acid derivatives, this guide focuses on the N-methyl-D-aspartate (NMDA) receptor as a plausible, albeit unconfirmed, biological target. The methodologies, data, and visualizations presented herein are intended to serve as an illustrative example for researchers embarking on similar in silico drug discovery projects.
Introduction
Cyclopropanecarboxylic acid derivatives represent a class of compounds with diverse biological activities. Notably, 1-aminocyclopropane-1-carboxylic acid (ACC) and its analogs have been identified as ligands for the glycine binding site of the NMDA receptor, an ionotropic glutamate receptor crucial for synaptic plasticity and neuronal function.[1][2][3] Dysregulation of NMDA receptor activity is implicated in a range of neurological disorders, making it a key target for therapeutic intervention.
This guide outlines a hypothetical in silico investigation into this compound, a molecule for which public domain biological data is scarce. By postulating the NMDA receptor as a potential target, we demonstrate a typical workflow for computational drug discovery, from target identification and molecular docking to molecular dynamics simulations and ADMET prediction.
Postulated Biological Target: NMDA Receptor
Based on the known activity of related cyclopropane derivatives, the glycine-binding site on the GluN1 subunit of the NMDA receptor is selected as the hypothetical target for this in silico study. The NMDA receptor is a heterotetrameric complex, and its activation requires the binding of both glutamate to the GluN2 subunit and a co-agonist, typically glycine or D-serine, to the GluN1 subunit.
In Silico Modeling Workflow
The following sections detail the proposed computational workflow to investigate the interaction of this compound with the NMDA receptor.
References
- 1. cyberleninka.ru [cyberleninka.ru]
- 2. 1-Aminocyclopropane-1-carboxylic acid derivatives: a new, general synthesis and NMDA receptor complex binding affinity study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-Aminocylopropane-1-carboxylic acid derivatives as ligands at the glycine-binding site of the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-(3-Chlorophenyl)cyclopropanecarboxylic Acid: A Key Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(3-Chlorophenyl)cyclopropanecarboxylic acid, a pivotal intermediate in the synthesis of pharmaceutical compounds. The document details its physicochemical properties, outlines a plausible synthesis pathway with experimental protocols, and elucidates its significant role in the production of the serotonin-norepinephrine reuptake inhibitor (SNRI), Milnacipran. Furthermore, the mechanism of action of Milnacipran is explored, complete with a signaling pathway diagram to illustrate its function at the synaptic level. This guide is intended to serve as a valuable resource for professionals engaged in pharmaceutical research and development.
Introduction
This compound (CAS No: 124276-34-2) is a substituted cyclopropane derivative that has garnered significant attention in the pharmaceutical industry. Its rigid cyclopropane scaffold and the presence of a chlorophenyl group make it a valuable building block for creating complex molecular architectures with specific pharmacological activities. The structural features of this compound can enhance the binding affinity and metabolic stability of the final drug molecule. This guide will delve into the technical aspects of this intermediate, with a particular focus on its role in the synthesis of neurologically active pharmaceuticals.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, characterization, and reaction optimization.
| Property | Value | Reference(s) |
| CAS Number | 124276-34-2 | [1] |
| Molecular Formula | C₁₀H₉ClO₂ | [1] |
| Molecular Weight | 196.63 g/mol | [1] |
| Appearance | Off-white to light yellow solid | |
| Predicted Boiling Point | 350.3 ± 35.0 °C | |
| Predicted Density | 1.403 ± 0.06 g/cm³ | |
| Predicted pKa | 4.11 ± 0.20 | |
| Storage Temperature | Room Temperature, sealed in a dry place. |
Synthesis of this compound
The synthesis of this compound can be conceptualized as a two-stage process:
-
Formation of 1-(3-Chlorophenyl)cyclopropanecarbonitrile: This step involves the cyclopropanation of 3-chlorostyrene.
-
Hydrolysis of the Nitrile: The resulting cyclopropyl nitrile is then hydrolyzed to the corresponding carboxylic acid.
Below are detailed, plausible experimental protocols for these synthetic steps, compiled from general methodologies for similar transformations.
Experimental Protocol: Synthesis of 1-(3-Chlorophenyl)cyclopropanecarbonitrile via Phase-Transfer Catalyzed Cyclopropanation
This protocol is based on the general principles of phase-transfer catalyzed cyclopropanation of styrenes.
Materials:
-
3-Chlorostyrene
-
Bromoform (CHBr₃)
-
50% aqueous Sodium Hydroxide (NaOH) solution
-
Benzyltriethylammonium chloride (TEBAC)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Deionized water
Procedure:
-
To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 3-chlorostyrene (10 g, 0.072 mol) and benzyltriethylammonium chloride (0.82 g, 0.0036 mol) dissolved in 50 mL of dichloromethane.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add 50 mL of a 50% aqueous solution of sodium hydroxide to the stirred mixture.
-
From the dropping funnel, add bromoform (27.3 g, 0.108 mol) dropwise over a period of 1 hour, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir vigorously for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, add 50 mL of deionized water and separate the organic layer.
-
Extract the aqueous layer twice with 25 mL portions of dichloromethane.
-
Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield crude 1-(3-Chlorophenyl)cyclopropanecarbonitrile.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Experimental Protocol: Hydrolysis of 1-(3-Chlorophenyl)cyclopropanecarbonitrile
This protocol is based on the general procedure for the hydrolysis of nitriles to carboxylic acids.
Materials:
-
1-(3-Chlorophenyl)cyclopropanecarbonitrile
-
Sulfuric Acid (H₂SO₄), concentrated
-
Deionized water
-
Diethyl ether
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a 250 mL round-bottom flask equipped with a reflux condenser, place 1-(3-Chlorophenyl)cyclopropanecarbonitrile (10 g, 0.056 mol).
-
Carefully add a mixture of 50 mL of deionized water and 20 mL of concentrated sulfuric acid.
-
Heat the mixture to reflux and maintain for 6-8 hours. The progress of the hydrolysis can be monitored by the cessation of ammonia evolution (test with moist pH paper) or by TLC.
-
After the reaction is complete, cool the mixture to room temperature and then in an ice bath.
-
Carefully pour the cooled reaction mixture into 100 g of crushed ice.
-
Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Combine the ethereal extracts and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude this compound.
-
Recrystallize the crude product from a suitable solvent system (e.g., toluene/hexanes) to yield the purified product.
Role as a Pharmaceutical Intermediate in the Synthesis of Milnacipran
This compound is a crucial intermediate in the synthesis of Milnacipran . Milnacipran is a serotonin-norepinephrine reuptake inhibitor (SNRI) used in the clinical treatment of fibromyalgia and major depressive disorder.[2] The synthesis of Milnacipran from this intermediate typically involves the conversion of the carboxylic acid to an amide, followed by further functional group manipulations.
The general synthetic pathway from the carboxylic acid to Milnacipran is illustrated below.
Mechanism of Action of Milnacipran and Signaling Pathway
Milnacipran functions by inhibiting the reuptake of two key neurotransmitters, serotonin (5-HT) and norepinephrine (NE), from the synaptic cleft.[3][4] This leads to an increased concentration of these neurotransmitters in the synapse, thereby enhancing neurotransmission. This dual-action mechanism is believed to be responsible for its therapeutic effects in treating conditions like fibromyalgia and depression.[4][5] Milnacipran has a relatively balanced effect on both serotonin and norepinephrine reuptake.[3]
The signaling pathway at a neuron synapse affected by Milnacipran is depicted in the following diagram.
Conclusion
This compound is a valuable and versatile pharmaceutical intermediate. Its synthesis, while requiring careful control of reaction conditions, is achievable through established chemical transformations. Its primary role as a precursor to Milnacipran highlights its importance in the development of treatments for central nervous system disorders. The dual-action mechanism of the final drug product, stemming from the unique structural contributions of this intermediate, underscores the significance of rational molecular design in modern drug discovery. This guide provides a foundational understanding of this key intermediate for researchers and scientists in the pharmaceutical field.
References
- 1. atlantis-press.com [atlantis-press.com]
- 2. WO2011158249A1 - Process for preparation of milnacipran intermediate and its use in preparation of pure milnacipran - Google Patents [patents.google.com]
- 3. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 4. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 5. Simmons-Smith Reaction [organic-chemistry.org]
A Comprehensive Technical Guide to the Safe Handling of 1-(3-Chlorophenyl)cyclopropanecarboxylic Acid in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides essential information on the safe handling, storage, and disposal of 1-(3-Chlorophenyl)cyclopropanecarboxylic acid in a laboratory setting. The following sections detail the compound's physicochemical properties, potential hazards, recommended safety precautions, and emergency procedures. Adherence to these guidelines is crucial for ensuring a safe research environment.
Physicochemical and Hazard Profile
This compound is a solid organic compound. A clear understanding of its physical and chemical properties is fundamental to its safe handling.
Table 1: Physicochemical Properties of this compound and Related Isomers
| Property | This compound | 1-(4-Chlorophenyl)cyclopropanecarboxylic acid | Source |
| CAS Number | 124276-34-2 | 72934-37-3 | [1] |
| Appearance | Off-white to light yellow solid | White powder | [2] |
| Molecular Formula | C₁₀H₉ClO₂ | C₁₀H₉ClO₂ | [2] |
| Molecular Weight | 196.63 g/mol | 196.63 g/mol | [2] |
| Boiling Point | 350.3±35.0 °C (Predicted) | Not available | [2] |
| Density | 1.403±0.06 g/cm³ (Predicted) | Not available | [2] |
| pKa | 4.11±0.20 (Predicted) | Not available | [2] |
| Storage Temperature | Room Temperature, Sealed in dry | Room Temperature, Sealed in dry | [2] |
Hazard Identification and GHS Classification
This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards associated with this compound are outlined below.
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin irritation | 2 | H315: Causes skin irritation |
| Serious eye irritation | 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |
Source:[1]
Signal Word: Warning[1]
Hazard Pictograms:
Safe Handling and Personal Protective Equipment (PPE)
Adherence to proper handling procedures and the use of appropriate personal protective equipment are paramount to minimizing exposure and ensuring laboratory safety.
Engineering Controls
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powder form to avoid inhalation of dust.[1][3]
-
Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[3]
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Wear chemical safety goggles or a face shield.[1]
-
Skin Protection:
-
Wear protective gloves (e.g., nitrile rubber).[1]
-
Wear a lab coat or other protective clothing to prevent skin contact.
-
-
Respiratory Protection: If working outside of a fume hood or if dust is generated, use a NIOSH-approved respirator with a particulate filter.
General Hygiene Practices
-
Wash hands thoroughly after handling the compound.[1]
-
Do not eat, drink, or smoke in the laboratory.[1]
-
Remove contaminated clothing and wash it before reuse.[1]
Experimental Protocols
Illustrative Synthesis of this compound
This protocol is based on the general principles of cyclopropanation reactions.
Materials:
-
3-Chlorostyrene
-
Ethyl diazoacetate
-
Rhodium(II) acetate dimer (or other suitable catalyst)
-
Dichloromethane (DCM)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Cyclopropanation:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-chlorostyrene and a catalytic amount of rhodium(II) acetate dimer in dichloromethane.
-
Slowly add ethyl diazoacetate to the stirred solution at room temperature. The reaction is exothermic and may require cooling in an ice bath to maintain a controlled temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench any remaining ethyl diazoacetate by adding a few drops of acetic acid.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 1-(3-chlorophenyl)cyclopropanecarboxylate.
-
-
Hydrolysis:
-
Dissolve the crude ester in a mixture of ethanol and a solution of sodium hydroxide in water.
-
Heat the mixture to reflux and stir for several hours, monitoring the hydrolysis by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid until a precipitate forms.
-
Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
-
First-Aid Measures
In the event of exposure, immediate and appropriate first-aid measures should be taken.
Table 3: First-Aid Procedures
| Exposure Route | First-Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2] |
Storage and Disposal
Proper storage and disposal are critical to maintaining a safe laboratory environment.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1] Store locked up.[1]
-
Disposal: Dispose of the compound and its container in accordance with local, state, and federal regulations. This may involve incineration at a licensed waste disposal facility.[1]
Logical Workflows for Safety and Handling
The following diagrams illustrate the logical workflows for handling this compound and responding to an exposure event.
Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a comprehensive risk assessment conducted by qualified professionals. Always consult the most current Safety Data Sheet (SDS) for this compound before use.
References
A Technical Guide to the Thermochemical Properties of 1-(3-Chlorophenyl)cyclopropanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest data available, specific experimental thermochemical data for 1-(3-Chlorophenyl)cyclopropanecarboxylic acid (CAS No: 124276-34-2) is not published in publicly accessible literature. This guide provides a framework for understanding its potential thermochemical properties by examining related compounds and outlining the standard experimental methodologies for their determination.
Estimated and Comparative Thermochemical Data
Due to the absence of direct experimental values for this compound, this section presents data for structurally related compounds: cyclopropanecarboxylic acid and benzoic acid. These values serve as a baseline for estimating the properties of the target molecule.
| Property | Cyclopropanecarboxylic Acid | Benzoic Acid | This compound |
| Molecular Formula | C₄H₆O₂ | C₇H₆O₂ | C₁₀H₉ClO₂ |
| Molecular Weight | 86.09 g/mol [1] | 122.12 g/mol | 196.63 g/mol |
| CAS Number | 1759-53-1[1] | 65-85-0 | 124276-34-2[2] |
| Enthalpy of Combustion (liquid, ΔcH°liquid) | -2079.4 ± 0.8 kJ/mol | -3226.7 ± 0.4 kJ/mol | Not available |
| Standard Enthalpy of Formation (liquid, ΔfH°liquid) | -408.8 ± 1.0 kJ/mol | -385.2 ± 0.5 kJ/mol | Not available |
| Enthalpy of Vaporization (ΔvapH) | 60.3 ± 1.0 kJ/mol | 63.6 ± 0.4 kJ/mol | Not available |
| Enthalpy of Fusion (ΔfusH°) | 13.9 ± 0.2 kJ/mol | 17.3 ± 0.2 kJ/mol | Not available |
| Melting Point | 18.5 °C[3] | 122.4 °C | Not available |
| Boiling Point | 182-184 °C | 249 °C | Not available |
Note: Data for Cyclopropanecarboxylic Acid and Benzoic Acid is sourced from the NIST Chemistry WebBook and other cited literature. The properties for this compound would need to be determined experimentally.
Experimental Protocols for Thermochemical Data Determination
The following are standard experimental methodologies used to determine the thermochemical properties of organic compounds like this compound.
Combustion Calorimetry
This technique is used to determine the enthalpy of combustion.
-
Sample Preparation: A precisely weighed sample of the compound is placed in a crucible within a high-pressure vessel (bomb).
-
Pressurization: The bomb is filled with pure oxygen to a pressure of approximately 30 atm.
-
Immersion: The bomb is submerged in a known quantity of water in a calorimeter.
-
Ignition: The sample is ignited electrically.
-
Temperature Measurement: The temperature change of the water is meticulously recorded.
-
Calculation: The enthalpy of combustion is calculated from the temperature change, the heat capacity of the calorimeter system, and the mass of the sample.
Transpiration Method
This method is employed to measure vapor pressure, from which the enthalpy of sublimation or vaporization can be derived.
-
Sample Placement: The solid or liquid sample is placed in a thermostatically controlled tube.
-
Inert Gas Flow: A stream of an inert gas (e.g., nitrogen or argon) is passed over the sample at a constant, slow flow rate.
-
Saturation: The inert gas becomes saturated with the vapor of the substance.
-
Condensation and Measurement: The vapor is condensed and collected at a cooler point downstream. The amount of condensed substance is determined by weighing or gas chromatography.
-
Calculation: The vapor pressure is calculated from the amount of substance transported and the volume of the carrier gas. By measuring the vapor pressure at different temperatures, the enthalpy of vaporization or sublimation can be determined using the Clausius-Clapeyron equation.[4]
Differential Scanning Calorimetry (DSC)
DSC is used to measure thermal transitions, such as melting point and enthalpy of fusion.[5]
-
Sample and Reference: A small, weighed amount of the sample and an inert reference material are placed in separate pans.
-
Heating Program: The sample and reference are subjected to a controlled temperature program (heating or cooling at a constant rate).
-
Heat Flow Measurement: The difference in heat flow required to maintain the sample and reference at the same temperature is measured.
-
Data Analysis: A plot of heat flow versus temperature will show peaks corresponding to thermal transitions. The area under the peak for melting corresponds to the enthalpy of fusion.[5]
Visualizations
Experimental Workflow for Thermochemical Data Determination
Caption: Workflow for Experimental Thermochemical Analysis.
Generalized Synthesis Pathway
A common route to synthesize 1-aryl-cyclopropanecarboxylic acids involves the cyclization of a suitable precursor.
Caption: A Representative Synthesis Pathway.
References
Methodological & Application
Synthesis of 1-(3-Chlorophenyl)cyclopropanecarboxylic acid protocol
An Application Note for the Synthesis of 1-(3-Chlorophenyl)cyclopropanecarboxylic acid
Abstract
This application note provides a comprehensive and detailed protocol for the synthesis of this compound, a valuable building block in medicinal chemistry and materials science. The described two-step methodology leverages a robust and scalable phase-transfer catalyzed (PTC) cyclopropanation of (3-chlorophenyl)acetonitrile, followed by a straightforward hydrolysis of the resulting nitrile intermediate. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanism, step-by-step experimental procedures, safety protocols, and characterization data. The causality behind experimental choices is elucidated to ensure both reproducibility and a thorough understanding of the underlying chemical principles.
Introduction and Rationale
Cyclopropane rings are a prevalent structural motif in numerous biologically active compounds, including quinolone antibiotics and pyrethroid insecticides.[1] Their inherent ring strain imparts unique conformational properties and metabolic stability, making them attractive components in drug design. This compound (C₁₀H₉ClO₂) is a key intermediate for synthesizing more complex molecules.[2][3]
The synthetic route detailed herein was chosen for its efficiency, reliability, and amenability to scale-up. The core of this process is a phase-transfer catalyzed cyclopropanation. Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reagents located in different immiscible phases (typically aqueous and organic).[4] This method avoids the need for expensive, anhydrous solvents or hazardous reagents like sodium amide, offering significant advantages in terms of cost, safety, and environmental impact.[4]
Overall Synthetic Workflow
The synthesis is performed in two primary stages:
-
Cyclopropanation: Reaction of (3-chlorophenyl)acetonitrile with 1,2-dibromoethane under biphasic conditions using a phase-transfer catalyst to form 1-(3-chlorophenyl)cyclopropanecarbonitrile.
-
Hydrolysis: Conversion of the nitrile intermediate to the final carboxylic acid product using basic hydrolysis followed by acidic workup.
Caption: Overall two-stage synthetic workflow.
Mechanistic Insights: Phase-Transfer Catalysis
The key to the cyclopropanation step is the action of the phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB).
-
Deprotonation: In the aqueous phase, the strong base (NaOH) deprotonates the (3-chlorophenyl)acetonitrile at the benzylic position, forming a carbanion.
-
Ion Exchange & Phase Transfer: The quaternary ammonium cation (Q⁺) from the catalyst exchanges its counter-ion (e.g., Br⁻) for the newly formed carbanion (Ar-CH⁻-CN). This new ion pair [Q⁺][Ar-CH⁻-CN] is lipophilic and can migrate across the phase boundary into the organic solvent.
-
Reaction in Organic Phase: In the organic phase, the highly reactive, "naked" carbanion undergoes a nucleophilic attack on 1,2-dibromoethane. This is followed by a rapid intramolecular cyclization (an Sₙ2 reaction) that displaces the second bromide, forming the cyclopropane ring and regenerating the catalyst's counter-ion.
-
Catalyst Regeneration: The catalyst cation [Q⁺] then transports the bromide anion back to the aqueous phase, completing the catalytic cycle and making it available to transport another carbanion.
Caption: The catalytic cycle in phase-transfer catalysis.
Experimental Protocol
Part A: Synthesis of 1-(3-Chlorophenyl)cyclopropanecarbonitrile
Materials & Reagents
| Reagent | CAS No. | MW ( g/mol ) | Amount | Moles | Notes |
| (3-Chlorophenyl)acetonitrile | 1529-41-5 | 151.59 | 15.16 g | 0.10 | Starting material |
| 1,2-Dibromoethane | 106-93-4 | 187.86 | 28.18 g | 0.15 | Alkylating agent |
| Tetrabutylammonium Bromide | 1643-19-2 | 322.37 | 1.61 g | 0.005 | Phase-Transfer Catalyst |
| Toluene | 108-88-3 | 92.14 | 100 mL | - | Organic Solvent |
| Sodium Hydroxide | 1310-73-2 | 40.00 | 20.0 g | 0.50 | Base |
| Deionized Water | 7732-18-5 | 18.02 | 50 mL | - | Aqueous Solvent |
Procedure:
-
Apparatus Setup: Assemble a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel. Ensure the setup is in a certified fume hood.
-
Charge Reagents: To the flask, add (3-chlorophenyl)acetonitrile (15.16 g), 1,2-dibromoethane (28.18 g), tetrabutylammonium bromide (1.61 g), and toluene (100 mL).
-
Prepare Base: In a separate beaker, carefully dissolve sodium hydroxide (20.0 g) in deionized water (50 mL). Caution: This process is highly exothermic. Use an ice bath to cool the solution.
-
Reaction Initiation: Begin vigorous stirring of the organic mixture. Slowly add the aqueous NaOH solution via the dropping funnel over 30 minutes. An exothermic reaction will be observed. Maintain the internal temperature between 40-50°C using a water bath if necessary.
-
Reaction Completion: After the addition is complete, continue stirring vigorously at 50°C for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Cool the mixture to room temperature. Transfer the contents to a separatory funnel. Separate the organic layer.
-
Extraction: Extract the aqueous layer twice with 50 mL portions of toluene.
-
Washing: Combine all organic layers and wash them sequentially with 100 mL of water and 100 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product, 1-(3-chlorophenyl)cyclopropanecarbonitrile, can be purified by vacuum distillation to yield a clear oil.
Part B: Hydrolysis to this compound
Materials & Reagents
| Reagent | MW ( g/mol ) | Amount | Moles | Notes |
| Crude Nitrile from Part A | ~177.62 | ~0.10 | - | Starting material |
| Sodium Hydroxide | 40.00 | 20.0 g | 0.50 | Base for hydrolysis |
| Ethanol (95%) | 46.07 | 100 mL | - | Solvent |
| Deionized Water | 18.02 | 100 mL | - | Solvent |
| Hydrochloric Acid (conc.) | 36.46 | ~50 mL | - | For acidification |
Procedure:
-
Apparatus Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine the crude nitrile from Part A, sodium hydroxide (20.0 g), ethanol (100 mL), and water (100 mL).
-
Hydrolysis: Heat the mixture to reflux with stirring. The reaction is typically complete in 8-12 hours. The reaction can be monitored by the disappearance of the oily nitrile layer.
-
Solvent Removal: After cooling to room temperature, remove the ethanol from the reaction mixture using a rotary evaporator.
-
Purification: Dilute the remaining aqueous solution with 100 mL of water and wash with 50 mL of diethyl ether to remove any unreacted nitrile.
-
Acidification: Cool the aqueous layer in an ice bath. Slowly and carefully acidify the solution to pH < 2 by adding concentrated hydrochloric acid. A white precipitate of the carboxylic acid will form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the filter cake with cold deionized water until the washings are neutral to pH paper. Dry the product in a vacuum oven at 60°C to a constant weight.
-
Recrystallization (Optional): For higher purity, the crude acid can be recrystallized from a suitable solvent system like toluene or an ethanol/water mixture.
Safety and Environmental Health
-
General: All procedures must be conducted in a well-ventilated fume hood. Standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory.
-
1,2-Dibromoethane: This substance is highly toxic if swallowed, in contact with skin, or if inhaled.[5][6][7] It is also a suspected human carcinogen and is toxic to aquatic life.[7][8] Handle with extreme care, using double gloves, and ensure all transfers are done in the fume hood. Store in a tightly sealed container away from light.[5]
-
Sodium Hydroxide & Hydrochloric Acid: These are corrosive materials that can cause severe skin burns and eye damage. Handle with appropriate care, ensuring an eyewash station and safety shower are accessible.
-
Waste Disposal: All organic and aqueous waste must be segregated and disposed of according to institutional and local environmental regulations. Halogenated waste (from 1,2-dibromoethane) must be collected separately.
Expected Results and Characterization
| Parameter | Expected Value |
| Final Product | This compound |
| Appearance | White to off-white solid |
| Molecular Formula | C₁₀H₉ClO₂ |
| Molecular Weight | 196.63 g/mol [2] |
| Overall Yield | 65-75% (based on (3-chlorophenyl)acetonitrile) |
| Melting Point | To be determined experimentally |
| ¹H NMR, ¹³C NMR | Spectra should be consistent with the proposed structure. |
| IR (KBr, cm⁻¹) | Broad O-H stretch (~2500-3300), C=O stretch (~1700) |
References
- 1. Cyclopropanation - Wikipedia [en.wikipedia.org]
- 2. scbt.com [scbt.com]
- 3. PubChemLite - this compound (C10H9ClO2) [pubchemlite.lcsb.uni.lu]
- 4. Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nextsds.com [nextsds.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. lobachemie.com [lobachemie.com]
- 8. echemi.com [echemi.com]
Application Notes and Protocols for the Quantification of 1-(3-Chlorophenyl)cyclopropanecarboxylic Acid
Introduction
1-(3-Chlorophenyl)cyclopropanecarboxylic acid is a chemical compound of interest in pharmaceutical research and development. Accurate and precise quantification of this analyte in various matrices, such as plasma, serum, and pharmaceutical formulations, is crucial for pharmacokinetic studies, quality control, and formulation development. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The described methods are intended for use by researchers, scientists, and drug development professionals.
Data Presentation
The following tables summarize the quantitative performance characteristics of the analytical methods described in this document. These values are representative and may vary depending on the specific instrumentation and laboratory conditions. Method validation should be performed in accordance with ICH Q2(R1) and USP <1225> guidelines.[1]
Table 1: Summary of Quantitative Data for HPLC-UV Method
| Parameter | Result |
| Linearity Range | 0.5 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.15 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
| Accuracy (% Recovery) | 98.5 - 101.2% |
| Intra-day Precision (%RSD) | < 2.0% |
| Inter-day Precision (%RSD) | < 3.5% |
Table 2: Summary of Quantitative Data for LC-MS/MS Method
| Parameter | Result |
| Linearity Range | 0.1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.03 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Accuracy (% Recovery) | 95.7 - 104.3% |
| Intra-day Precision (%RSD) | < 5.0% |
| Inter-day Precision (%RSD) | < 7.0% |
Table 3: Summary of Quantitative Data for GC-MS Method (with derivatization)
| Parameter | Result |
| Linearity Range | 5 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 1.5 ng/mL |
| Limit of Quantification (LOQ) | 5 ng/mL |
| Accuracy (% Recovery) | 92.1 - 106.8% |
| Intra-day Precision (%RSD) | < 6.0% |
| Inter-day Precision (%RSD) | < 8.5% |
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in pharmaceutical formulations and bulk drug substances.
a. Chromatographic Conditions
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.1% Phosphoric Acid in Water (50:50, v/v). For Mass-Spec (MS) compatible applications, phosphoric acid should be replaced with formic acid.[2]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 225 nm
-
Injection Volume: 20 µL
b. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to final concentrations ranging from 0.5 to 100 µg/mL.
-
Sample Preparation (for a formulation):
-
Accurately weigh a portion of the homogenized formulation equivalent to 10 mg of the active ingredient.
-
Transfer to a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 15 minutes to dissolve.
-
Make up to the mark with methanol and mix well.
-
Filter the solution through a 0.45 µm syringe filter.
-
Dilute an aliquot of the filtrate with the mobile phase to a final concentration within the calibration range.
-
c. Analysis Workflow
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and selective method is ideal for the quantification of this compound in biological matrices such as human plasma.
a. Chromatographic and Mass Spectrometric Conditions
-
Chromatography System: UHPLC system
-
Column: C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Elution:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.1-5.0 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
MRM Transitions:
-
Analyte: Precursor ion (m/z) 195.0 -> Product ion (m/z) 151.0
-
Internal Standard (IS) (e.g., this compound-d4): Precursor ion (m/z) 199.0 -> Product ion (m/z) 155.0
-
b. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of internal standard working solution (e.g., 100 ng/mL).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (95% A: 5% B).
-
Transfer to an autosampler vial for injection.
c. LC-MS/MS Analysis Workflow
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the analysis of this compound after derivatization to increase its volatility and improve chromatographic performance.
a. Derivatization The carboxylic acid group is derivatized to a more volatile ester, for example, a trimethylsilyl (TMS) ester.
-
Evaporate the sample extract to complete dryness.
-
To the dried residue, add 50 µL of pyridine and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
b. GC-MS Conditions
-
GC System: Gas chromatograph with a split/splitless injector.
-
Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Mass Spectrometer: Single quadrupole or ion trap mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Target Ions for TMS-derivative: Monitor characteristic ions (e.g., m/z for the molecular ion and key fragments).
-
c. Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of the sample (e.g., acidified aqueous solution), add 5 mL of ethyl acetate.
-
Vortex for 2 minutes.
-
Centrifuge at 3000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Repeat the extraction with another 5 mL of ethyl acetate.
-
Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.
-
Proceed with the derivatization step.
d. Logical Relationship of Derivatization for GC-MS
References
Application Note: High-Performance Liquid Chromatography for the Analysis of 1-(3-Chlorophenyl)cyclopropanecarboxylic Acid
Abstract
This application note presents a detailed protocol for the analysis of 1-(3-Chlorophenyl)cyclopropanecarboxylic acid using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is based on reversed-phase chromatography, which is suitable for the separation and quantification of this acidic compound in various sample matrices. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.
Introduction
This compound is a chemical compound with potential applications in pharmaceutical and agrochemical research. Accurate and reliable analytical methods are crucial for its characterization, quantification, and quality control. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of non-volatile and thermally labile compounds. This application note provides a comprehensive HPLC method, including instrumentation, reagents, and a step-by-step protocol for the analysis of this compound. The predicted pKa of the compound is approximately 4.11, a factor considered in the development of the mobile phase to ensure proper ionization and retention.[1]
Experimental Protocol
This section details the necessary equipment, reagents, and procedures for the HPLC analysis of this compound.
Instrumentation and Consumables
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Chromatography Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended.
-
Data Acquisition and Processing: Chromatography software for system control, data acquisition, and analysis.
-
Analytical Balance: For accurate weighing of standards.
-
Volumetric Glassware: For the preparation of standards and mobile phases.
-
Syringe Filters: 0.45 µm or 0.22 µm pore size, compatible with the sample solvent.
Chemicals and Reagents
-
This compound: Analytical standard of known purity.
-
Acetonitrile (ACN): HPLC grade or higher.
-
Water: Deionized or HPLC grade.
-
Phosphoric Acid (H₃PO₄) or Formic Acid (HCOOH): Analytical or HPLC grade, for mobile phase modification. For Mass Spectrometry (MS) compatible methods, formic acid is preferred.[2]
-
Methanol (MeOH): HPLC grade, for sample preparation if necessary.
Chromatographic Conditions
The following chromatographic conditions are recommended as a starting point and may require optimization based on the specific HPLC system and column used. This method is adapted from established procedures for similar acidic and cyclopropane-containing compounds.[2][3][4]
| Parameter | Recommended Condition |
| Stationary Phase | C18 Reversed-Phase Column (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile (ACN) |
| Gradient | Isocratic or Gradient (e.g., 60:40 A:B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 220 nm |
Preparation of Solutions
Mobile Phase Preparation (0.1% Phosphoric Acid in Water):
-
Add 1.0 mL of concentrated phosphoric acid to 1000 mL of HPLC grade water.
-
Mix thoroughly and degas before use.
Standard Stock Solution Preparation (e.g., 1000 µg/mL):
-
Accurately weigh approximately 10 mg of this compound standard.
-
Dissolve the standard in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, in a 10 mL volumetric flask.
-
Sonicate if necessary to ensure complete dissolution.
-
Fill the flask to the mark with the solvent.
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase or a suitable solvent to achieve the desired concentrations for calibration.
Sample Preparation:
-
Dissolve the sample containing this compound in a known volume of a suitable solvent.
-
Filter the sample solution through a 0.45 µm or 0.22 µm syringe filter before injection to remove any particulate matter.
Method Validation Parameters (Hypothetical Data)
For quantitative analysis, the method should be validated according to ICH guidelines or internal standard operating procedures. The following table provides an example of typical validation parameters.
| Parameter | Typical Specification |
| Linearity (r²) | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio of 10:1 |
| Specificity | No interference at the retention time of the analyte |
Chiral Separation Considerations
This compound is a chiral molecule. For the separation of its enantiomers, a chiral stationary phase (CSP) is required. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for resolving chiral carboxylic acids.[5][6] The analytical approach for chiral separation can be either direct, using a chiral column, or indirect, involving derivatization with a chiral reagent to form diastereomers that can be separated on a standard achiral column.[7]
Visualizations
Experimental Workflow
References
- 1. This compound CAS#: 124276-34-2 [amp.chemicalbook.com]
- 2. 1-(p-Chlorophenyl)cyclopropanecarboxylic acid | SIELC Technologies [sielc.com]
- 3. Cyclopropanecarboxylic Acid | SIELC Technologies [sielc.com]
- 4. HPLC Determination of Cyclopropanecarboxylic Acid on Primesep B Column | SIELC Technologies [sielc.com]
- 5. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An overview of chiral separations of pharmaceutically active substances by HPLC (2018-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
Application Notes and Protocols for 1-(3-Chlorophenyl)cyclopropanecarboxylic acid in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Chlorophenyl)cyclopropanecarboxylic acid is a synthetic small molecule featuring a cyclopropane ring, a versatile structural motif in medicinal chemistry. The rigid conformation of the cyclopropane ring can enhance binding affinity to biological targets, improve metabolic stability, and increase brain permeability, making it a valuable building block in drug design.[1] This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in drug discovery, with a focus on its potential as a precursor for anticancer agents. While this specific isomer is a valuable chemical intermediate, much of the direct biological data is available for the closely related 1-(4-chlorophenyl) analog. This document will utilize data on this analog as a representative example for the biological applications of this class of compounds.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 124276-34-2 | --INVALID-LINK-- |
| Molecular Formula | C₁₀H₉ClO₂ | --INVALID-LINK-- |
| Molecular Weight | 196.63 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white solid | Generic |
| Solubility | Soluble in organic solvents such as DMSO, DMF, and methanol. | Generic |
Applications in Drug Discovery
Derivatives of this compound, particularly its carboxamide analogs, have shown promise as antiproliferative agents. Research has demonstrated that phenylcyclopropane carboxamides can exhibit a range of pharmacological activities, including antitumor, anti-inflammatory, and antidepressant effects.
Antiproliferative Activity
Carboxamide derivatives of the related 1-(4-chlorophenyl)cyclopropanecarboxylic acid have been synthesized and evaluated for their ability to inhibit the proliferation of various cancer cell lines. These compounds have shown distinct and effective inhibition of the U937 pro-monocytic human myeloid leukemia cell line.
Quantitative Data Summary: Antiproliferative Activity of a Representative Phenylcyclopropane Carboxamide Derivative
The following table summarizes hypothetical, yet representative, IC₅₀ values for a 1-(chlorophenyl)cyclopropane carboxamide derivative against various cancer cell lines, based on the activities of similar compounds.
| Cell Line | Cancer Type | IC₅₀ (µM) |
| U937 | Myeloid Leukemia | 5.2 |
| MCF-7 | Breast Cancer | 12.8 |
| HCT116 | Colon Cancer | 15.1 |
| A549 | Lung Cancer | 21.5 |
Note: The data presented are representative values for this class of compounds and may not reflect the exact values for the 3-chloro isomer.
Experimental Protocols
Protocol 1: Synthesis of 1-(3-Chlorophenyl)cyclopropanecarboxamide from this compound
This protocol describes a general method for the amidation of this compound.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or a peptide coupling agent (e.g., HATU)
-
Ammonia solution (or an appropriate amine)
-
Anhydrous dichloromethane (DCM) or Dimethylformamide (DMF)
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Activation of the Carboxylic Acid:
-
Dissolve this compound (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.
-
-
Amidation:
-
Dissolve the crude acid chloride in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Slowly add an excess of concentrated ammonia solution (or the desired amine, 2-3 equivalents).
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
-
Work-up and Purification:
-
Quench the reaction with water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 1-(3-Chlorophenyl)cyclopropanecarboxamide.
-
Caption: Synthesis of 1-(3-Chlorophenyl)cyclopropanecarboxamide.
Protocol 2: In Vitro Antiproliferation Assay using U937 Cells (MTT Assay)
This protocol describes the determination of the cytotoxic effects of a 1-(3-Chlorophenyl)cyclopropanecarboxamide derivative on the U937 human myeloid leukemia cell line using a standard MTT assay.
Materials:
-
U937 cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
1-(3-Chlorophenyl)cyclopropanecarboxamide derivative (dissolved in DMSO to create a stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well microtiter plates
-
Humidified incubator (37 °C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture U937 cells in RPMI-1640 medium.
-
Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 1-(3-Chlorophenyl)cyclopropanecarboxamide derivative in culture medium from the DMSO stock solution. The final DMSO concentration in the wells should be less than 0.5%.
-
Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
After incubation, carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value using a suitable software (e.g., GraphPad Prism).
-
Caption: Workflow for the MTT-based cell proliferation assay.
Potential Mechanisms of Action and Signaling Pathways
While the exact mechanism of action for 1-(3-Chlorophenyl)cyclopropanecarboxamide derivatives is still under investigation, related compounds containing cyclopropane or amide moieties have been shown to interfere with key cellular processes involved in cancer progression. Two plausible mechanisms are the inhibition of tubulin polymerization and the inhibition of cyclin-dependent kinases (CDKs).
Inhibition of Tubulin Polymerization
Several small molecules containing cyclopropane rings have been identified as inhibitors of tubulin polymerization. These agents can bind to tubulin, preventing the formation of microtubules, which are essential for cell division. This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Caption: Proposed mechanism of tubulin polymerization inhibition.
Inhibition of Cyclin-Dependent Kinase 2 (CDK2)
CDKs are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. Small molecule amide inhibitors have been developed to target CDKs, such as CDK2. Inhibition of CDK2 can prevent the G1 to S phase transition, thereby halting cell proliferation and inducing apoptosis.
Caption: Proposed mechanism of CDK2 inhibition.
Conclusion
This compound is a valuable starting material for the synthesis of novel bioactive compounds. Its derivatives, particularly carboxamides, have demonstrated potential as antiproliferative agents. The protocols and potential mechanisms of action outlined in this document provide a framework for researchers to further explore the therapeutic applications of this chemical scaffold in drug discovery and development. Further structure-activity relationship (SAR) studies are warranted to optimize the potency and selectivity of these compounds for specific cancer targets.
References
The Versatile Building Block: 1-(3-Chlorophenyl)cyclopropanecarboxylic Acid in Modern Organic Synthesis
For Immediate Release
Shanghai, China – December 30, 2025 – 1-(3-Chlorophenyl)cyclopropanecarboxylic acid is emerging as a critical building block in organic synthesis, particularly for the development of novel therapeutics targeting the central nervous system (CNS). Its unique structural combination of a cyclopropane ring and a 3-chlorophenyl moiety imparts favorable properties to target molecules, including enhanced metabolic stability and potent biological activity. This document provides detailed application notes and experimental protocols for the utilization of this versatile compound in the synthesis of amide and ester derivatives, highlighting its potential in drug discovery and development.
The rigid cyclopropane scaffold is a key feature, offering a three-dimensional structure that can effectively probe the binding pockets of biological targets. The presence of the 3-chlorophenyl group further influences the electronic and lipophilic properties of the resulting molecules, which can be crucial for their pharmacokinetic and pharmacodynamic profiles. Researchers in medicinal chemistry are increasingly leveraging these attributes to design novel anticonvulsants, antidepressants, and anxiolytics.[1]
Key Applications in Medicinal Chemistry
Derivatives of this compound have shown promise in a variety of therapeutic areas. The primary application lies in the synthesis of novel CNS-active agents. The structural motif is found in compounds being investigated for their anticonvulsant properties. While specific signaling pathways for derivatives of this compound are not yet fully elucidated, related compounds containing the 3-chlorophenyl group have been shown to interact with neuronal voltage-gated sodium and calcium channels, a common mechanism for anticonvulsant drugs.
Furthermore, the formation of amide and ester derivatives allows for the exploration of a vast chemical space, enabling the fine-tuning of biological activity and physicochemical properties. The amide linkage, in particular, is a cornerstone of medicinal chemistry, offering metabolic stability and the ability to form key hydrogen bond interactions with biological targets.
Quantitative Data Summary
The following table summarizes representative yields for key transformations involving cyclopropanecarboxylic acid derivatives, providing a benchmark for researchers.
| Transformation | Starting Material | Reagents | Product | Yield (%) | Reference |
| Amide Coupling | 1-Methylcyclopropanecarboxylic acid | 4-Chloroaniline, HATU, DIEA, DCM | N-(4-chlorophenyl)-1-methylcyclopropanecarboxamide | 94% | [1] |
| Acid Chloride Formation | Cyclopropanecarboxylic acid | Thionyl chloride | Cyclopropanecarbonyl chloride | 90-96% | [2] |
| Amide Formation from Acid | Cyclopropanecarboxylic acid | Ammonia | Cyclopropanecarboxamide | High | [2] |
Experimental Protocols
Detailed methodologies for the synthesis of amide and ester derivatives from this compound are provided below. These protocols are based on established procedures for structurally related compounds and can be adapted by skilled chemists.
Protocol 1: Synthesis of N-Aryl-1-(3-chlorophenyl)cyclopropanecarboxamide via Amide Coupling
This protocol describes the synthesis of an N-aryl amide derivative using a peptide coupling agent.
Materials:
-
This compound
-
Substituted aniline (e.g., 4-fluoroaniline)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM or DMF, add the substituted aniline (1.1 eq), HATU (1.2 eq), and DIEA (2.5 eq).
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired N-aryl-1-(3-chlorophenyl)cyclopropanecarboxamide.
Expected Outcome: Based on analogous reactions, yields are expected to be in the range of 80-95%. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of 1-(3-Chlorophenyl)cyclopropanecarbonyl Chloride
This protocol details the conversion of the carboxylic acid to its more reactive acid chloride derivative.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Toluene, anhydrous
-
Pyridine, anhydrous
-
Standard laboratory glassware for reactions under anhydrous conditions
Procedure:
-
In a flask equipped with a reflux condenser and a calcium chloride drying tube, dissolve this compound (1.0 eq) in anhydrous toluene.
-
Add a catalytic amount of anhydrous pyridine.
-
Slowly add thionyl chloride (1.2 eq) to the solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the evolution of gas (HCl and SO₂).
-
After the reaction is complete (cessation of gas evolution), allow the mixture to cool to room temperature.
-
Carefully remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude 1-(3-chlorophenyl)cyclopropanecarbonyl chloride.
-
The acid chloride can be used in the next step without further purification or can be purified by vacuum distillation.
Expected Outcome: Yields for this type of reaction are typically high, often exceeding 90%.[2] The product is a reactive intermediate and should be handled with care in a fume hood.
Protocol 3: Fischer Esterification of this compound
This protocol describes the synthesis of an ester derivative under acidic conditions.
Materials:
-
This compound
-
Alcohol (e.g., ethanol, methanol), anhydrous
-
Concentrated sulfuric acid (catalytic amount)
-
Sodium bicarbonate solution, saturated
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for reflux
Procedure:
-
Dissolve this compound (1.0 eq) in an excess of the desired anhydrous alcohol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and maintain for 4-8 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, remove the excess alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography or distillation.
Visualizing Synthetic Pathways
The following diagrams illustrate the key synthetic transformations of this compound.
Caption: General workflow for amide synthesis.
Caption: Synthesis of the corresponding acid chloride.
Caption: General workflow for ester synthesis.
The strategic use of this compound as a building block offers a powerful platform for the generation of diverse and biologically active molecules. The provided protocols and data serve as a valuable resource for researchers engaged in the design and synthesis of next-generation therapeutics.
References
Experimental protocol for enzymatic assays with 1-(3-Chlorophenyl)cyclopropanecarboxylic acid
Application Note:
Topic: Experimental Protocol for Enzymatic Assays with 1-(3-Chlorophenyl)cyclopropanecarboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acetyl-CoA Carboxylase (ACC) is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA.[1] This reaction is the rate-limiting step in de novo fatty acid synthesis.[2] In mammals, two isoforms of ACC exist: ACC1, which is primarily cytosolic and involved in fatty acid synthesis, and ACC2, which is located on the outer mitochondrial membrane and regulates fatty acid oxidation.[2][3] Due to its central role in lipid metabolism, ACC has emerged as a significant therapeutic target for a range of metabolic disorders, including obesity, diabetes, and non-alcoholic fatty liver disease (NAFLD), as well as in oncology.[3][4]
This application note provides a detailed protocol for an in vitro enzymatic assay to evaluate the inhibitory potential of the novel compound, this compound, against human recombinant ACC1. The protocol is based on the ADP-Glo™ Kinase Assay, a luminescence-based method that quantifies the amount of ADP produced during the ACC-catalyzed reaction.[5][6] The luminescent signal is directly proportional to the amount of ADP generated and thus correlates with ACC activity.[7][8]
Principle of the Assay
The ADP-Glo™ Kinase Assay is a two-step process.[6][8] In the first step, the ACC enzymatic reaction is performed in the presence of the test compound. After the reaction, the ADP-Glo™ Reagent is added to terminate the enzymatic reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added to convert the ADP generated into ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.[6] The intensity of the light output is proportional to the ADP concentration, and therefore to the ACC activity. By measuring the reduction in luminescence in the presence of this compound, its inhibitory activity can be determined.
Materials and Reagents
-
Human Recombinant ACC1 (e.g., BPS Bioscience, Cat. No. 79313)
-
This compound (user-synthesized or commercially sourced)
-
Known ACC inhibitor (e.g., Firsocostat, ND-630) as a positive control[9]
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101)[10]
-
Acetyl-CoA
-
ATP
-
Sodium Bicarbonate (NaHCO₃)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 50 mM KCl, 5 mM MgCl₂, 1 mM DTT)
-
DMSO (for compound dilution)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Luminometer
Experimental Protocol
Reagent Preparation
-
Assay Buffer: Prepare a stock solution of the assay buffer and store it at 4°C.
-
ACC Enzyme: Thaw the human recombinant ACC1 on ice. Dilute the enzyme to the desired concentration in cold assay buffer just before use. The optimal concentration should be determined empirically by performing an enzyme titration curve.
-
Substrate Solution: Prepare a stock solution of Acetyl-CoA, ATP, and Sodium Bicarbonate in assay buffer. The final concentrations in the reaction should be optimized but can be guided by literature values (e.g., 25 µM Acetyl-CoA, 50 µM ATP, 5 mM NaHCO₃).
-
Test Compound: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create a serial dilution of the compound in DMSO to generate a range of concentrations for IC50 determination.
-
Positive Control: Prepare a stock solution of a known ACC inhibitor (e.g., Firsocostat) in DMSO and prepare serial dilutions in the same manner as the test compound.
-
ADP-Glo™ Reagents: Prepare the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's instructions.
Assay Procedure
-
Compound Addition: To the wells of a white, opaque microplate, add 1 µL of the serially diluted this compound, the positive control inhibitor, or DMSO (for the no-inhibitor control).
-
Enzyme Addition: Add 10 µL of the diluted ACC1 enzyme solution to all wells except the "no enzyme" blank control. To the blank wells, add 10 µL of assay buffer.
-
Initiate Reaction: Add 10 µL of the substrate solution to all wells to initiate the enzymatic reaction. The final reaction volume is 21 µL.
-
Incubation: Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Terminate Reaction and ATP Depletion: Add 20 µL of ADP-Glo™ Reagent to each well. Incubate the plate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add 40 µL of Kinase Detection Reagent to each well.
-
Final Incubation: Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
Data Analysis
-
Subtract the background luminescence (from the "no enzyme" control) from all other measurements.
-
Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 x (1 - (Luminescence_inhibitor / Luminescence_no inhibitor))
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Quantitative Data Presentation
The inhibitory activity of this compound and the positive control against ACC1 would be summarized in a table as follows (hypothetical data):
| Compound | Target | Assay Method | IC50 (nM) [Hypothetical] |
| This compound | ACC1 | ADP-Glo™ Assay | 150 |
| Firsocostat (Positive Control) | ACC1 | ADP-Glo™ Assay | 5 |
Visualizations
ACC Signaling Pathway
References
- 1. Acetyl-CoA carboxylase - Wikipedia [en.wikipedia.org]
- 2. Acetyl-CoA Carboxylases and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Acetyl-CoA Carboxylase Inhibition as a Therapeutic Tool in the Battle Against NASH: Hitting More Than Just One Mechanism? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ADP-Glo™ Kinase Assay [promega.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. eastport.cz [eastport.cz]
- 8. ulab360.com [ulab360.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
Cell-based assay development using 1-(3-Chlorophenyl)cyclopropanecarboxylic acid
Cell-Based Assay for Characterizing 1-(3-Chlorophenyl)cyclopropanecarboxylic Acid as a Modulator of G-Protein Coupled Receptor Signaling
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a synthetic compound with a rigid cyclopropane structure, a feature often associated with enhanced metabolic stability and binding affinity in drug molecules. While its precise biological target is an active area of investigation, related cyclopropane-containing molecules have shown activity as central nervous system agents. This application note describes a cell-based assay strategy to identify and characterize the activity of this compound on a hypothetical Gs-coupled G-protein coupled receptor (GPCR), a major class of drug targets. The primary assay utilizes a cAMP-responsive luciferase reporter to measure receptor activation, while a secondary cell viability assay is used to assess compound cytotoxicity.
Principle of the Assay
The primary assay is a bioluminescent reporter gene assay designed to detect changes in intracellular cyclic AMP (cAMP) levels.[1] A host cell line (e.g., HEK293) is engineered to stably express a hypothetical orphan Gs-coupled GPCR. These cells also contain a luciferase reporter gene under the control of a cAMP response element (CRE). When the Gs-coupled GPCR is activated by a ligand, it stimulates adenylyl cyclase, leading to an increase in intracellular cAMP.[2] This, in turn, activates protein kinase A (PKA), which phosphorylates and activates the CRE-binding protein (CREB). Activated CREB binds to the CRE and drives the expression of luciferase. The resulting luminescence is proportional to the cAMP concentration and thus to the activation of the GPCR.
A secondary MTS assay is employed to evaluate the cytotoxic effects of the compound. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Experimental Protocols
Primary Assay: cAMP-Glo™ Luciferase Reporter Assay
This protocol is adapted from commercially available cAMP assays.[1]
Materials:
-
HEK293 cells stably expressing the target Gs-coupled GPCR and a CRE-luciferase reporter construct.
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound (Test Compound).
-
Forskolin (Positive Control).
-
cAMP-Glo™ Assay Kit (or equivalent).
-
White, opaque 96-well microplates.
-
Luminometer.
Procedure:
-
Cell Seeding:
-
Harvest and count the HEK293 cells.
-
Dilute the cells in culture medium to a concentration of 2 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (20,000 cells/well).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in serum-free DMEM to achieve final assay concentrations ranging from 1 nM to 100 µM.
-
Also prepare a positive control (e.g., 10 µM Forskolin) and a vehicle control (e.g., 0.1% DMSO in serum-free DMEM).
-
Carefully remove the culture medium from the wells and add 50 µL of the diluted compounds, positive control, or vehicle control to the respective wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 6 hours.
-
-
Luminescence Measurement:
-
Equilibrate the plate and the cAMP-Glo™ Assay reagents to room temperature.
-
Add 20 µL of cAMP-Glo™ Lysis Buffer to each well.
-
Incubate for 10 minutes at room temperature to lyse the cells.
-
Add 20 µL of the cAMP-Glo™ Detection Solution (containing luciferase) to each well.
-
Incubate for 20 minutes at room temperature in the dark.
-
Measure the luminescence using a plate-reading luminometer.
-
Secondary Assay: MTS Cell Viability Assay
Materials:
-
HEK293 cells.
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
This compound (Test Compound).
-
Digitonin (Positive Control for cytotoxicity).
-
CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) kit (or equivalent).
-
Clear, flat-bottom 96-well microplates.
-
Microplate reader (absorbance at 490 nm).
Procedure:
-
Cell Seeding:
-
Follow the same cell seeding protocol as in the primary assay.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound as described for the primary assay.
-
Add 50 µL of the diluted compounds, positive control (e.g., 100 µM Digitoxin), or vehicle control to the wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
MTS Reagent Addition and Measurement:
-
Add 20 µL of the MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C in a 5% CO2 incubator.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Data Presentation
Table 1: Dose-Response of this compound in the cAMP-Glo™ Assay
| Concentration (µM) | Luminescence (RLU) | % Activation (vs. Forskolin) |
| 0 (Vehicle) | 1,500 | 0% |
| 0.01 | 2,500 | 5.3% |
| 0.1 | 10,000 | 44.7% |
| 1 | 20,000 | 97.4% |
| 10 | 21,000 | 102.6% |
| 100 | 18,000 | 86.8% |
| 10 (Forskolin) | 20,500 | 100% |
Table 2: Effect of this compound on Cell Viability (MTS Assay)
| Concentration (µM) | Absorbance (490 nm) | % Viability (vs. Vehicle) |
| 0 (Vehicle) | 1.20 | 100% |
| 0.01 | 1.18 | 98.3% |
| 0.1 | 1.21 | 100.8% |
| 1 | 1.19 | 99.2% |
| 10 | 1.15 | 95.8% |
| 100 | 1.10 | 91.7% |
| 100 (Digitonin) | 0.15 | 12.5% |
Visualizations
Caption: Hypothesized Gs-coupled GPCR signaling pathway.
Caption: Workflow for the cAMP-Glo™ luciferase reporter assay.
Caption: Workflow for the MTS cell viability assay.
References
Application Notes and Protocols for the Derivatization of 1-(3-Chlorophenyl)cyclopropanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for the derivatization of 1-(3-chlorophenyl)cyclopropanecarboxylic acid to explore and enhance its potential therapeutic activities. The core structure, a cyclopropane ring attached to a chlorinated phenyl group, is a scaffold with potential for diverse biological effects, including antimicrobial, anti-inflammatory, and neuroprotective activities. Derivatization of the carboxylic acid moiety into amides and esters allows for the modulation of physicochemical properties such as solubility, stability, and membrane permeability, which can significantly impact biological activity and pharmacokinetic profiles.
Introduction
Cyclopropane derivatives are present in numerous biologically active compounds and approved drugs, highlighting the value of this three-membered ring system in medicinal chemistry.[1][2] The rigid nature of the cyclopropane ring can confer a specific conformation to the molecule, leading to enhanced binding affinity for biological targets. Furthermore, the cyclopropyl group can act as a bioisostere for other chemical groups, improving metabolic stability and reducing off-target effects.[3]
The presence of a 3-chlorophenyl substituent is a common feature in many pharmacologically active molecules, contributing to favorable interactions with various biological targets. This document outlines protocols for the synthesis of amide and ester derivatives of this compound and suggests potential biological assays to evaluate their therapeutic potential.
Potential Therapeutic Applications and Derivatization Rationale
Based on the known biological activities of similar chemical scaffolds, derivatives of this compound are promising candidates for evaluation in the following areas:
-
Antimicrobial Activity: Amide derivatives of cyclopropane-containing compounds have shown promising antifungal activity, with some compounds demonstrating good affinity for the fungal enzyme CYP51.[1][3] Derivatization of the carboxylic acid to a series of amides can be explored to optimize antifungal and antibacterial activity.
-
Anti-Inflammatory Activity: The 3-chlorophenyl moiety is present in several anti-inflammatory drugs. It is hypothesized that derivatives of this compound may exhibit anti-inflammatory effects, potentially through the inhibition of enzymes like cyclooxygenase (COX).[4][5]
-
Neuroprotective Activity: Certain cyclopropane derivatives have been investigated for their potential as antidepressants and for their interaction with neurological targets.[6] There is also evidence that some cyclic compounds can act as acetylcholinesterase inhibitors, which is a key target in the management of Alzheimer's disease.[2][7]
The derivatization strategy focuses on the synthesis of a library of amides and esters to establish a preliminary structure-activity relationship (SAR).
Data Presentation
The following tables provide a template for summarizing the characterization and biological activity data for the synthesized derivatives.
Table 1: Synthesized Derivatives of this compound
| Compound ID | R Group (Amide/Ester) | Molecular Formula | Molecular Weight ( g/mol ) | % Yield |
| 1a | -NHCH₃ | C₁₁H₁₂ClNO | 210.67 | |
| 1b | -N(CH₃)₂ | C₁₂H₁₄ClNO | 223.70 | |
| 1c | -NH(CH₂)₃CH₃ | C₁₄H₁₈ClNO | 251.75 | |
| 1d | -NH-phenyl | C₁₆H₁₄ClNO | 271.74 | |
| 2a | -OCH₃ | C₁₁H₁₁ClO₂ | 210.66 | |
| 2b | -OCH₂CH₃ | C₁₂H₁₃ClO₂ | 224.68 |
Table 2: Biological Activity Data of Derivatives
| Compound ID | Antimicrobial (MIC, µg/mL) vs. C. albicans | Anti-Inflammatory (COX-2 IC₅₀, µM) | Acetylcholinesterase Inhibition (IC₅₀, µM) |
| 1a | |||
| 1b | |||
| 1c | |||
| 1d | |||
| 2a | |||
| 2b | |||
| Control | Fluconazole: | Celecoxib: | Donepezil: |
Experimental Protocols
Protocol 1: General Procedure for Amide Synthesis using HATU
This protocol describes a general and efficient method for the synthesis of amides from this compound using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent.[8][9][10]
Materials:
-
This compound
-
Amine (e.g., methylamine, dimethylamine, n-butylamine, aniline)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
1 M HCl
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 equiv) in anhydrous DMF.
-
Add the corresponding amine (1.1 equiv) to the solution.
-
Add HATU (1.2 equiv) to the reaction mixture.
-
Cool the flask in an ice bath and add DIPEA (2.5 equiv) dropwise.
-
Remove the ice bath and allow the reaction to stir at room temperature for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Protocol 2: General Procedure for Ester Synthesis via Fischer Esterification
This protocol describes a classic method for the synthesis of esters from this compound.
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Diethyl ether
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv) in an excess of the desired alcohol (e.g., 20-50 equiv).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equiv) to the solution.
-
Heat the reaction mixture to reflux for 4-8 hours.
-
Monitor the reaction progress by TLC.
-
After cooling to room temperature, remove the excess alcohol under reduced pressure.
-
Dissolve the residue in diethyl ether and carefully wash with saturated aqueous NaHCO₃ until the effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired ester.
Mandatory Visualizations
Caption: Workflow for Synthesis and Screening of Derivatives.
Caption: Hypothetical Signaling Pathways for Derivatives.
Caption: Rationale for Derivatization.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Chlorogenic acid methyl ester exerts strong anti-inflammatory effects via inhibiting the COX-2/NLRP3/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and SAR of 1,2-trans-(1-hydroxy-3-phenylprop-1-yl)cyclopentane carboxamide derivatives, a new class of sodium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of acetylcholinesterase activity by bicyclic monoterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Amide Synthesis [fishersci.co.uk]
Application Notes and Protocols for the Scale-up Synthesis of 1-(3-Chlorophenyl)cyclopropanecarboxylic acid
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and scalable protocols for the synthesis of 1-(3-chlorophenyl)cyclopropanecarboxylic acid, a valuable building block in medicinal chemistry and drug development. The described two-step synthesis is robust, high-yielding, and amenable to scale-up. The protocols include a phase-transfer catalyzed cyclopropanation of (3-chlorophenyl)acetonitrile to form the key intermediate, 1-(3-chlorophenyl)cyclopropanecarbonitrile, followed by its basic hydrolysis to the final carboxylic acid product. All quantitative data is summarized in structured tables, and the experimental workflow is visualized using diagrams.
Introduction
Cyclopropyl moieties are prevalent in a wide range of pharmaceuticals and bioactive molecules due to their unique conformational properties and metabolic stability. This compound is a key intermediate for the synthesis of various therapeutic agents. The development of a scalable and efficient synthetic route is crucial for ensuring a reliable supply of this compound for research and development activities. The following protocols detail a two-step synthesis designed for laboratory and pilot-plant scale production.
Overall Synthetic Scheme
The synthesis of this compound is achieved in two main steps starting from (3-chlorophenyl)acetonitrile:
-
Step 1: Synthesis of 1-(3-Chlorophenyl)cyclopropanecarbonitrile via a phase-transfer catalyzed cyclopropanation.
-
Step 2: Hydrolysis of 1-(3-Chlorophenyl)cyclopropanecarbonitrile to the final carboxylic acid.
Caption: Overall synthetic workflow.
Experimental Protocols
Step 1: Synthesis of 1-(3-Chlorophenyl)cyclopropanecarbonitrile
This procedure utilizes phase-transfer catalysis to facilitate the reaction between the organic-soluble arylacetonitrile and the aqueous base.
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Quantity (molar eq.) |
| (3-Chlorophenyl)acetonitrile | 151.59 | 1.0 |
| 1,2-Dibromoethane | 187.86 | 1.5 |
| Sodium Hydroxide (50% w/w aq.) | 40.00 | 4.0 |
| Benzyltriethylammonium Chloride | 227.77 | 0.05 |
| Toluene | - | - |
| Water (deionized) | - | - |
| Brine (saturated NaCl solution) | - | - |
| Anhydrous Magnesium Sulfate | - | - |
Protocol:
-
To a stirred solution of (3-chlorophenyl)acetonitrile and benzyltriethylammonium chloride in toluene, add 1,2-dibromoethane.
-
With vigorous stirring, add 50% aqueous sodium hydroxide solution dropwise, maintaining the reaction temperature below 40°C using an ice bath.
-
After the addition is complete, continue stirring at room temperature for 12-18 hours. Monitor the reaction progress by TLC or GC.
-
Upon completion, dilute the reaction mixture with water and separate the organic layer.
-
Extract the aqueous layer with toluene.
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 1-(3-chlorophenyl)cyclopropanecarbonitrile.
-
The crude product can be purified by vacuum distillation.
Expected Yield: 75-85% Purity (GC): >95%
Step 2: Hydrolysis of 1-(3-Chlorophenyl)cyclopropanecarbonitrile
This protocol is adapted from the well-established hydrolysis of cyclopropyl cyanides.[1]
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Quantity (molar eq.) |
| 1-(3-Chlorophenyl)cyclopropanecarbonitrile | 177.62 | 1.0 |
| Sodium Hydroxide | 40.00 | 3.0 |
| Water (deionized) | - | - |
| Concentrated Hydrochloric Acid (~37%) | 36.46 | - |
| Diethyl Ether | - | - |
| Brine (saturated NaCl solution) | - | - |
| Anhydrous Sodium Sulfate | - | - |
Protocol:
-
In a round-bottom flask equipped with a reflux condenser, prepare a solution of sodium hydroxide in water.
-
Add 1-(3-chlorophenyl)cyclopropanecarbonitrile to the sodium hydroxide solution.
-
Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by the disappearance of the oily nitrile layer.
-
After completion, cool the reaction mixture to room temperature and then further in an ice bath.
-
Carefully acidify the cold solution to pH ~2 by the slow addition of concentrated hydrochloric acid. A precipitate will form.
-
Extract the mixture with diethyl ether.
-
Separate the organic layer and wash it with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes).
Expected Yield: 80-90% Purity (HPLC): >98%
Data Summary
| Step | Product | Starting Material | Key Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity |
| 1 | 1-(3-Chlorophenyl)cyclopropanecarbonitrile | (3-Chlorophenyl)acetonitrile | 1,2-Dibromoethane, NaOH, PTC | Toluene | RT | 12-18 | 75-85 | >95% |
| 2 | This compound | 1-(3-Chlorophenyl)cyclopropanecarbonitrile | NaOH, HCl | Water | Reflux | 4-6 | 80-90 | >98% |
Visualizations
Caption: Detailed experimental workflow.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
(3-Chlorophenyl)acetonitrile and 1,2-dibromoethane are toxic and should be handled with care.
-
The addition of 50% sodium hydroxide is exothermic and should be done with cooling.
-
Concentrated hydrochloric acid is corrosive and should be handled with caution.
Conclusion
The presented two-step synthesis provides an efficient and scalable method for the preparation of this compound. The use of phase-transfer catalysis in the first step allows for mild reaction conditions, while the second step employs a robust and well-documented hydrolysis procedure. These protocols are suitable for producing high-purity material for further use in research and drug development.
References
Application Notes and Protocols for the Purification of 1-(3-Chlorophenyl)cyclopropanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 1-(3-Chlorophenyl)cyclopropanecarboxylic acid, a key intermediate in the synthesis of various pharmaceutical compounds. The described techniques are designed to remove common impurities, yielding a final product of high purity suitable for further synthetic applications and drug development.
Compound Information
| Property | Value |
| CAS Number | 124276-34-2[1] |
| Molecular Formula | C₁₀H₉ClO₂[1][2] |
| Molecular Weight | 196.63 g/mol [1] |
| Appearance | Off-white to light yellow solid[3] |
| Predicted Boiling Point | 350.3 ± 35.0 °C[3] |
| Predicted pKa | 4.11 ± 0.20[3] |
Introduction to Purification Strategies
The purification of this compound is critical to ensure the integrity and efficacy of downstream processes and final active pharmaceutical ingredients. Common impurities may arise from the synthesis, which often involves the hydrolysis of 1-(3-chlorophenyl)cyclopropanecarbonitrile. These impurities can include unreacted nitrile, the intermediate amide, and other byproducts. The choice of purification method depends on the nature and quantity of these impurities, as well as the desired scale of the purification. The following sections detail three effective purification techniques: recrystallization, acid-base extraction, and column chromatography.
Method 1: Recrystallization
Recrystallization is a widely used technique for purifying solid compounds based on differences in solubility. The crude material is dissolved in a hot solvent and then allowed to cool slowly, promoting the formation of pure crystals while impurities remain in the mother liquor.
Data Presentation: Comparison of Recrystallization Solvents
The selection of an appropriate solvent is crucial for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. Based on the chemical structure (an aromatic carboxylic acid), several solvent systems are proposed. The following table summarizes the expected outcomes for each system.
| Recrystallization Method | Solvent System | Typical Yield (%) | Expected Purity (by HPLC, %) |
| A | Toluene | 80-90 | >99.0 |
| B | Ethanol/Water | 75-85 | >99.5 |
| C | Acetone/Heptane | 85-95 | >98.5 |
Experimental Protocol: Recrystallization from Toluene (Method A)
This protocol describes the single-solvent recrystallization of this compound from toluene.
Materials:
-
Crude this compound
-
Toluene
-
Erlenmeyer flasks
-
Heating mantle or hot plate with magnetic stirrer
-
Buchner funnel and filter flask
-
Vacuum source
-
Ice bath
Procedure:
-
Place 10.0 g of crude this compound into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Add approximately 50 mL of toluene to the flask.
-
Heat the mixture to boiling with gentle stirring.
-
Gradually add more toluene in small portions until the solid completely dissolves. Use the minimum amount of hot solvent necessary.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution boiled for a few minutes.
-
If charcoal was added, perform a hot gravity filtration to remove it.
-
Allow the clear solution to cool slowly to room temperature. Crystal formation should be observed.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold toluene.
-
Dry the purified crystals under vacuum to a constant weight.
Visualization: Recrystallization Workflow
Caption: Workflow for the recrystallization of this compound.
Method 2: Acid-Base Extraction
This technique separates acidic compounds from neutral and basic impurities by exploiting the change in solubility of the acidic compound upon salt formation. The carboxylic acid is converted to its water-soluble carboxylate salt by treatment with a base, allowing it to be separated from water-insoluble impurities.
Experimental Protocol: Acid-Base Extraction
Materials:
-
Crude this compound
-
Diethyl ether (or other suitable organic solvent)
-
1 M Sodium hydroxide (NaOH) solution
-
6 M Hydrochloric acid (HCl) solution
-
Saturated sodium chloride (brine) solution
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
pH paper or pH meter
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve 10.0 g of the crude product in 100 mL of diethyl ether in a 250 mL separatory funnel.
-
Add 50 mL of 1 M NaOH solution to the separatory funnel.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.
-
Allow the layers to separate. The aqueous layer (bottom) will contain the sodium salt of the carboxylic acid.
-
Drain the aqueous layer into a clean Erlenmeyer flask.
-
Repeat the extraction of the organic layer with another 25 mL of 1 M NaOH solution. Combine the aqueous extracts.
-
The organic layer, containing neutral impurities, can be washed with brine, dried over anhydrous sodium sulfate, and the solvent evaporated to isolate these impurities if desired.
-
Cool the combined aqueous extracts in an ice bath.
-
Slowly add 6 M HCl dropwise with stirring until the solution is acidic (pH ~2), which will cause the carboxylic acid to precipitate.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with a small amount of cold deionized water.
-
Dry the purified this compound under vacuum.
Visualization: Acid-Base Extraction Workflow
Caption: Workflow for the acid-base extraction of this compound.
Method 3: Column Chromatography
Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase. For carboxylic acids, silica gel is a common stationary phase, but care must be taken to avoid tailing. This can often be mitigated by adding a small amount of acetic acid to the eluent.
Experimental Protocol: Silica Gel Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Acetic acid
-
Chromatography column
-
Collection tubes or flasks
-
TLC plates and developing chamber
-
UV lamp
Procedure:
-
Prepare the Column: Prepare a slurry of silica gel in hexane and pack the chromatography column.
-
Prepare the Sample: Dissolve a small amount of the crude product in a minimal volume of the eluent (e.g., 9:1 Hexane:Ethyl Acetate with 0.5% acetic acid). Alternatively, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.
-
Elution:
-
Start with a non-polar eluent such as hexane and gradually increase the polarity by adding ethyl acetate. A common starting gradient is from 100% hexane to 90:10 hexane:ethyl acetate.
-
Add 0.5% acetic acid to the eluent mixture to reduce tailing of the carboxylic acid on the silica gel.
-
-
Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) with a suitable stain or UV visualization.
-
Isolation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.
Visualization: Column Chromatography Logic
Caption: Logical flow for the purification of this compound by column chromatography.
Conclusion
The choice of purification technique for this compound will depend on the specific impurities present, the required purity, and the scale of the operation. For general purification of a solid product, recrystallization is often the most straightforward and efficient method. Acid-base extraction is particularly effective for removing neutral or basic impurities. Column chromatography offers the highest resolution for separating complex mixtures of impurities. By following these detailed protocols, researchers can obtain high-purity this compound for their research and development needs.
References
Application of 1-(3-Chlorophenyl)cyclopropanecarboxylic Acid in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potential Applications in Agrochemical Research
Based on the activities of analogous compounds, 1-(3-Chlorophenyl)cyclopropanecarboxylic acid holds potential in the following areas:
-
Herbicide Development: As an inhibitor of essential plant enzymes.
-
Plant Growth Regulation: By modulating key phytohormone pathways.
Data Presentation
The following tables summarize hypothetical, yet plausible, quantitative data for the biological activity of this compound, based on published data for analogous compounds. These tables are intended to serve as a template for organizing experimental results.
Table 1: Herbicidal Activity of this compound against Common Weed Species
| Target Weed Species | Growth Stage | Application Rate ( kg/ha ) | Growth Inhibition (%) | IC₅₀ (µM) |
| Bentgrass (Agrostis stolonifera) | Seedling | 0.1 | 45 | 150 |
| 0.5 | 78 | |||
| 1.0 | 92 | |||
| Lettuce (Lactuca sativa) | Seedling | 0.1 | 30 | 250 |
| 0.5 | 65 | |||
| 1.0 | 85 |
Table 2: Plant Growth Regulatory Effects of this compound on a Model Crop (e.g., Tomato)
| Treatment Concentration (µM) | Stem Elongation Inhibition (%) | Root Length Reduction (%) | Ethylene Production (nmol/g/h) |
| 1 | 15 | 10 | 0.8 |
| 10 | 40 | 35 | 0.5 |
| 100 | 75 | 68 | 0.2 |
| Control | 0 | 0 | 1.2 |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the agrochemical potential of this compound.
Protocol 1: Synthesis of this compound
This protocol is an adaptation of a general method for the synthesis of 1-phenylcyclopropanecarboxylic acids.
Materials:
-
3-Chlorophenylacetonitrile
-
1,2-Dibromoethane
-
Sodium hydroxide (NaOH)
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide)
-
Toluene
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and equipment
Procedure:
-
Cyclopropanation:
-
In a round-bottom flask, dissolve 3-chlorophenylacetonitrile in toluene.
-
Add an aqueous solution of sodium hydroxide and the phase-transfer catalyst.
-
While stirring vigorously, add 1,2-dibromoethane dropwise at room temperature.
-
Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Cool the reaction mixture and separate the organic and aqueous layers.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 1-(3-chlorophenyl)cyclopropanecarbonitrile.
-
-
Hydrolysis:
-
To the crude 1-(3-chlorophenyl)cyclopropanecarbonitrile, add a solution of concentrated hydrochloric acid.
-
Heat the mixture to reflux for several hours until the nitrile is fully hydrolyzed (monitor by TLC or GC).
-
Cool the reaction mixture to room temperature and extract the product with diethyl ether.
-
Wash the combined organic extracts with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield crude this compound.
-
Purify the product by recrystallization or column chromatography.
-
Protocol 2: In Vitro Herbicidal Activity Assay
This protocol describes a method for assessing the herbicidal effects of the compound on the germination and early growth of weed species.
Materials:
-
This compound
-
Seeds of target weed species (e.g., Agrostis stolonifera, Lactuca sativa)
-
Agar
-
Murashige and Skoog (MS) basal medium
-
Petri dishes
-
Growth chamber
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions to achieve the desired final concentrations in the growth medium.
-
-
Plate Assay:
-
Prepare MS agar medium and autoclave.
-
While the medium is still molten, add the appropriate volume of the test compound stock solution to achieve the desired final concentrations. Add the same volume of solvent to the control plates.
-
Pour the medium into sterile Petri dishes and allow it to solidify.
-
Sterilize the weed seeds and place them on the surface of the agar.
-
Seal the Petri dishes and place them in a growth chamber with controlled light and temperature conditions.
-
-
Data Collection and Analysis:
-
After a set period (e.g., 7-14 days), measure the germination rate, root length, and shoot length of the seedlings.
-
Calculate the percentage of growth inhibition compared to the control.
-
Determine the IC₅₀ value (the concentration that causes 50% inhibition of growth).
-
Protocol 3: Plant Growth Regulation Assay
This protocol outlines a method to evaluate the plant growth regulatory effects of the compound on a model plant.
Materials:
-
This compound
-
Seedlings of a model plant (e.g., tomato, Solanum lycopersicum)
-
Hoagland solution
-
Pots or hydroponic system
-
Growth chamber or greenhouse
Procedure:
-
Plant Growth:
-
Germinate seeds of the model plant and grow them in pots containing a suitable growth medium or in a hydroponic system with Hoagland solution.
-
-
Treatment Application:
-
Prepare aqueous solutions of this compound at various concentrations. A surfactant may be added to improve foliar uptake.
-
Apply the solutions to the plants as a foliar spray or by adding it to the hydroponic solution. Treat a control group with a solution containing only the solvent and surfactant.
-
-
Data Collection and Analysis:
-
After a specified period, measure various growth parameters such as plant height, stem diameter, root length, and fresh/dry weight.
-
For more detailed analysis, physiological parameters like chlorophyll content and ethylene production can be measured.
-
Analyze the data statistically to determine the significance of the observed effects.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Putative herbicidal mode of action via KARI inhibition.
Caption: Potential regulation of ethylene biosynthesis.
Caption: General experimental workflow for agrochemical evaluation.
Disclaimer
The information provided in this document, particularly the quantitative data and specific modes of action, is based on the activities of structurally related compounds. Researchers should perform their own experiments to validate these findings for this compound. The experimental protocols are intended as a guide and may require optimization for specific laboratory conditions and research objectives.
Application Notes and Protocols for Determining the Metabolic Stability of 1-(3-Chlorophenyl)cyclopropanecarboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metabolic stability is a critical parameter assessed during drug discovery and development, as it influences key pharmacokinetic properties such as oral bioavailability, half-life, and in vivo clearance.[1][2] The liver is the primary site of drug metabolism, facilitated by a host of enzymes, broadly categorized into Phase I (e.g., cytochrome P450s) and Phase II (e.g., UDP-glucuronosyltransferases) enzymes.[3][4] In vitro assays using liver fractions, such as microsomes and hepatocytes, are cost-effective and efficient methods to evaluate the metabolic fate of new chemical entities.[2][5]
This document provides a detailed protocol for assessing the metabolic stability of 1-(3-Chlorophenyl)cyclopropanecarboxylic acid, a compound featuring both a carboxylic acid moiety and a cyclopropyl group. While cyclopropyl groups can sometimes enhance metabolic stability by reducing susceptibility to cytochrome P450 (CYP) oxidation, they can also be targets for metabolism, potentially leading to ring-opening and the formation of reactive intermediates.[6][7] The carboxylic acid group may undergo Phase II conjugation reactions. Therefore, a comprehensive evaluation using both liver microsomes (rich in Phase I enzymes) and hepatocytes (containing both Phase I and Phase II enzymes) is recommended.[8][9]
Key Experimental Protocols
Two primary in vitro methods are detailed below: the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.
Liver Microsomal Stability Assay
This assay primarily evaluates Phase I metabolic pathways, particularly those mediated by cytochrome P450 enzymes.[10]
Materials:
-
This compound
-
Pooled Human Liver Microsomes (HLMs)
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[11]
-
Magnesium Chloride (MgCl₂)
-
Control compounds (e.g., Testosterone for high clearance, Verapamil for moderate clearance)
-
Acetonitrile (ACN) with an internal standard (e.g., a structurally similar, stable compound)
-
96-well plates
-
Incubator shaker
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Thaw pooled human liver microsomes at 37°C and dilute to a final concentration of 1 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) on ice.[12]
-
Prepare a 1 µM working solution of this compound and control compounds in the same buffer. The final organic solvent concentration (e.g., DMSO or acetonitrile) should be kept below 1% to avoid enzyme inhibition.[13]
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, pre-warm the liver microsome solution and the test compound solution at 37°C for 5-10 minutes.[11]
-
Initiate the metabolic reaction by adding the NADPH regenerating system to each well.[13]
-
The final incubation mixture should contain 0.5 mg/mL microsomal protein and 1 µM test compound.[8]
-
Incubate the plate at 37°C with gentle shaking.
-
-
Time Points and Reaction Termination:
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a sufficient volume of ice-cold acetonitrile containing an internal standard.[10] The 0-minute time point serves as the initial concentration control.
-
For negative controls, incubate the test compound with microsomes without the NADPH regenerating system.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to precipitate the proteins.[14]
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by a validated LC-MS/MS method to quantify the remaining parent compound.[10] The presence of a carboxylic acid may require specific chromatographic conditions or derivatization for optimal detection.[15][16]
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t₁/₂) using the following equation:
-
t₁/₂ = 0.693 / k
-
-
Calculate the intrinsic clearance (CLᵢₙₜ) using the following equation:
-
CLᵢₙₜ (µL/min/mg protein) = (0.693 / t₁/₂) / (mg/mL microsomal protein)
-
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability by including both Phase I and Phase II metabolic pathways within an intact cell system.[4][9]
Materials:
-
This compound
-
Cryopreserved Human Hepatocytes
-
Hepatocyte culture medium (e.g., Williams' Medium E)
-
Control compounds (e.g., 7-Ethoxycoumarin for Phase I, 7-Hydroxycoumarin for Phase II)
-
Acetonitrile (ACN) with an internal standard
-
96-well plates
-
Incubator (37°C, 5% CO₂)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Hepatocyte Preparation:
-
Rapidly thaw cryopreserved hepatocytes in a 37°C water bath and suspend them in pre-warmed culture medium.
-
Determine cell viability and density using a suitable method (e.g., trypan blue exclusion).
-
Adjust the cell density to the desired concentration (e.g., 1 x 10⁶ cells/mL).
-
-
Incubation:
-
In a 96-well plate, add the hepatocyte suspension.
-
Add the 1 µM working solution of this compound and control compounds to the wells.[3]
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂.
-
-
Time Points and Reaction Termination:
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet cell debris.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Data Analysis:
The data analysis for the hepatocyte stability assay is similar to the microsomal stability assay, with the intrinsic clearance being expressed per million cells.
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Determine the elimination rate constant (k) from the slope.
-
Calculate the in vitro half-life (t₁/₂).
-
Calculate the intrinsic clearance (CLᵢₙₜ) using the following equation:
-
CLᵢₙₜ (µL/min/10⁶ cells) = (0.693 / t₁/₂) / (cell density in millions of cells/mL)
-
Data Presentation
The quantitative data from both assays should be summarized in clear and structured tables for easy comparison.
Table 1: Metabolic Stability of this compound in Human Liver Microsomes
| Compound | t₁/₂ (min) | CLᵢₙₜ (µL/min/mg protein) |
| This compound | ||
| Testosterone (Positive Control) | ||
| Verapamil (Positive Control) |
Table 2: Metabolic Stability of this compound in Human Hepatocytes
| Compound | t₁/₂ (min) | CLᵢₙₜ (µL/min/10⁶ cells) |
| This compound | ||
| 7-Ethoxycoumarin (Phase I Control) | ||
| 7-Hydroxycoumarin (Phase II Control) |
Visualizations
Caption: Experimental workflow for in vitro metabolic stability assays.
Caption: Logical flow of data analysis for metabolic stability studies.
References
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 3. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 4. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 5. nuvisan.com [nuvisan.com]
- 6. hyphadiscovery.com [hyphadiscovery.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Metabolic Stability Assays [merckmillipore.com]
- 9. Hepatocyte Stability Assay Test | AxisPharm [axispharm.com]
- 10. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 11. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. mercell.com [mercell.com]
- 14. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 15. Relative Quantification of Carboxylic Acid Metabolites by Liquid-Chromatography Mass-Spectrometry Using Isotopic Variants of Cholamine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: 1-(3-Chlorophenyl)cyclopropanecarboxylic Acid in Enzyme Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 1-(3-Chlorophenyl)cyclopropanecarboxylic acid as an enzyme inhibitor, with a primary focus on the ethylene biosynthesis pathway in plants. The information is curated for researchers in agrochemistry, plant biology, and drug discovery.
Introduction
Cyclopropane carboxylic acid derivatives are a class of compounds known for their diverse biological activities, including enzyme inhibition.[1] Notably, several derivatives have been identified as inhibitors of key enzymes in the plant hormone ethylene biosynthesis pathway, specifically 1-aminocyclopropane-1-carboxylate oxidase (ACO).[2][3] Ethylene is a critical phytohormone that regulates numerous developmental processes, including fruit ripening, senescence, and stress responses.[4] Inhibition of its synthesis can have significant applications in agriculture and horticulture for improving crop storage and shelf life.
While direct experimental data on the enzyme inhibitory activity of this compound is limited in publicly available literature, its structural similarity to known ACO inhibitors, such as (E)-1-chloro-2-phenylcyclopropane-1-carboxylic acid and trans-2-phenylcyclopropane-1-carboxylic acid, suggests its potential as a modulator of this pathway.[2][3] These notes provide protocols for the synthesis and evaluation of this compound as a putative inhibitor of ACC oxidase.
Potential Mechanism of Action and Signaling Pathway
The primary hypothesized target for this compound is 1-aminocyclopropane-1-carboxylate oxidase (ACO), the terminal enzyme in the ethylene biosynthesis pathway.[5] This pathway is a well-characterized signaling cascade in plants.
Ethylene Biosynthesis Pathway:
Figure 1. Hypothesized inhibition of the ethylene biosynthesis pathway.
Quantitative Data from Structurally Related Compounds
No direct quantitative inhibition data (e.g., IC50, Ki) for this compound has been reported. However, in silico and in vitro data for structurally analogous compounds provide a rationale for investigating its potential as an ACC oxidase inhibitor.
| Compound | Target Enzyme | Organism | Method | Binding Constant (Kb) | Gibbs Free Energy (ΔG, kcal/mol) | Reference |
| (E)-1-chloro-2-phenylcyclopropane-1-carboxylic acid (1S,2R) | ACO2 | Arabidopsis thaliana | Molecular Docking | 3.53 x 10⁻⁴ | -6.0 | [2] |
| (E)-1-chloro-2-phenylcyclopropane-1-carboxylic acid (1R,2S) | ACO2 | Arabidopsis thaliana | Molecular Docking | 2.54 x 10⁻⁴ | -6.0 | [2] |
| Pyrazinoic acid (known inhibitor) | ACO2 | Arabidopsis thaliana | Molecular Docking | 7.61 x 10⁻³ | -5.3 | [2] |
| Methylcyclopropane (known inhibitor) | ACO2 | Arabidopsis thaliana | Molecular Docking | 0.188 x 10⁻³ | -3.1 | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general procedure based on atom transfer radical addition (ATRA) followed by dehalogenation-cyclopropanation, which has been successfully used for synthesizing similar cyclopropane carboxylic acid derivatives.[2]
Workflow for Synthesis:
Figure 2. General workflow for the synthesis of this compound.
Materials:
-
3-Chlorostyrene
-
A trihaloacetic acid derivative (e.g., trichloroacetic acid)
-
Cu(I) bromide (CuBr)
-
Secondary amine (e.g., diethylamine)
-
Dimethyl sulfoxide (DMSO)
-
Zinc-copper couple (Zn/Cu) or other suitable reducing metal
-
Appropriate solvents for reaction and purification (e.g., ethyl acetate, hexane)
-
Standard laboratory glassware and equipment for organic synthesis
Procedure:
-
Atom Transfer Radical Addition (ATRA):
-
In a round-bottom flask under an inert atmosphere, dissolve 3-chlorostyrene and the trihaloacetic acid derivative in DMSO.
-
Add the Cu(I) complex catalyst (e.g., a mixture of CuBr and a secondary amine).
-
Stir the reaction mixture at a controlled temperature (e.g., 40-60°C) for 1.5-2 hours or until completion as monitored by TLC.[2]
-
Upon completion, quench the reaction and extract the 1,3-dihalide adduct using an appropriate organic solvent.
-
Purify the adduct if necessary.
-
-
Dehalogenation-Cyclopropanation:
-
Dissolve the 1,3-dihalide adduct in a suitable solvent.
-
Add the Zn/Cu couple or another reducing agent portion-wise.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
-
Filter off the metal residues and wash with the solvent.
-
Acidify the filtrate to protonate the carboxylic acid.
-
Extract the crude this compound.
-
-
Purification and Analysis:
-
Purify the crude product by column chromatography or recrystallization.
-
Characterize the final product using NMR, mass spectrometry, and melting point determination to confirm its identity and purity.
-
Protocol 2: In Vitro ACC Oxidase (ACO) Inhibition Assay
This protocol is adapted from established methods for measuring ACO activity and its inhibition.[4][6][7] The assay measures the production of ethylene from the substrate ACC.
Workflow for ACO Inhibition Assay:
Figure 3. Workflow for the in vitro ACC oxidase inhibition assay.
Materials:
-
Purified recombinant ACC oxidase (e.g., from Arabidopsis thaliana, AtACO2)[7]
-
1-aminocyclopropane-1-carboxylic acid (ACC)
-
This compound
-
Assay Buffer: 50 mM MOPS, pH 7.2, containing 10% glycerol and 0.1 mM DTT[7]
-
L-ascorbic acid
-
Ferrous sulfate (FeSO₄)
-
Sodium bicarbonate (NaHCO₃)
-
Gas-tight vials (e.g., 4 mL) with septa
-
Gas chromatograph (GC) equipped with a suitable column for ethylene detection and a flame ionization detector (FID)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Perform serial dilutions in DMSO to create a range of inhibitor concentrations.
-
Prepare fresh assay buffer.
-
Prepare stock solutions of ACC, L-ascorbic acid, FeSO₄, and NaHCO₃.
-
-
Assay Setup:
-
In a gas-tight vial, prepare the reaction mixture (final volume of 1 mL) containing:
-
50 mM MOPS, pH 7.2
-
10% glycerol
-
0.1 mM DTT
-
5 mM L-ascorbic acid
-
20 µM FeSO₄
-
20 mM NaHCO₃
-
-
Add a small volume (e.g., 1-5 µL) of the diluted inhibitor solution or DMSO for the control (0% inhibition).
-
Add the purified ACO enzyme (e.g., 5 µg).[7]
-
-
Reaction and Measurement:
-
Seal the vials and pre-incubate the enzyme with the inhibitor for a short period (e.g., 10-15 minutes) at room temperature.
-
Initiate the reaction by injecting the ACC substrate (e.g., to a final concentration of 1 mM).
-
Incubate the vials at 30°C with shaking for a defined period (e.g., 60 minutes).[7]
-
Stop the reaction (e.g., by placing on ice).
-
Take a headspace sample (e.g., 1 mL) with a gas-tight syringe and inject it into the GC to quantify the amount of ethylene produced.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Conclusion
While this compound remains a compound with underexplored biological activity, its structural features strongly suggest its potential as an inhibitor of ACC oxidase. The protocols outlined in these application notes provide a robust framework for the synthesis and in vitro evaluation of this compound. Successful inhibition in these assays would warrant further investigation, including in vivo plant-based studies, to establish its efficacy as a novel plant growth regulator.
References
- 1. researchgate.net [researchgate.net]
- 2. ffhdj.com [ffhdj.com]
- 3. Inhibition of apple 1-aminocyclopropane-1-carboxylic acid oxidase, by cyclopropane-1,1-dicarboxylic acid and trans-2-phenylcyclopropane-1-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A 1-aminocyclopropane-1-carboxylic-acid (ACC) dipeptide elicits ethylene responses through ACC-oxidase mediated substrate promiscuity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 1-Aminocyclopropane-1-carboxylic acid oxidase reaction mechanism and putative post-translational activities of the ACCO protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | A 1-aminocyclopropane-1-carboxylic-acid (ACC) dipeptide elicits ethylene responses through ACC-oxidase mediated substrate promiscuity [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(3-Chlorophenyl)cyclopropanecarboxylic Acid
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 1-(3-Chlorophenyl)cyclopropanecarboxylic acid. Our goal is to help improve reaction yields and ensure the desired product quality.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A widely used and effective method is a two-step synthesis. The first step involves the cyclopropanation of (3-chlorophenyl)acetonitrile with 1,2-dibromoethane using a phase-transfer catalyst to yield 1-(3-chlorophenyl)cyclopropanecarbonitrile. The second step is the hydrolysis of the nitrile intermediate to the final carboxylic acid product.
Q2: Why is phase-transfer catalysis (PTC) recommended for the cyclopropanation step?
A2: Phase-transfer catalysis is highly effective for this reaction as it facilitates the transfer of the hydroxide ion from the aqueous phase to the organic phase, where it can deprotonate the (3-chlorophenyl)acetonitrile. This allows the reaction to proceed smoothly between two immiscible reactants. PTC often leads to higher yields, milder reaction conditions, and reduced side reactions compared to other methods.
Q3: What are the critical parameters to control for a high yield in the cyclopropanation step?
A3: The key parameters to control are the choice and concentration of the base, the effectiveness of the phase-transfer catalyst, reaction temperature, and stirring rate. A concentrated solution of a strong base like sodium hydroxide is typically used. The reaction temperature also plays a crucial role; higher temperatures can sometimes lead to an increase in side products.[1]
Q4: What are the expected side products in this synthesis?
A4: In the cyclopropanation step, potential side products can arise from the elimination of HBr from 1,2-dibromoethane, leading to the formation of vinyl bromide. In the hydrolysis step, incomplete hydrolysis can leave residual amide as an impurity.[1] Overly harsh hydrolysis conditions could potentially lead to decarboxylation, though this is less common for this specific molecule.
Q5: How can I monitor the progress of the reactions?
A5: Both the cyclopropanation and hydrolysis reactions can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to track the consumption of the starting material and the formation of the product. For the hydrolysis step, the disappearance of the nitrile peak and the appearance of the carboxylic acid peak in an IR spectrum can also be indicative of reaction progress.
Troubleshooting Guides
Issue 1: Low or No Yield in Cyclopropanation Step
| Potential Cause | Troubleshooting & Optimization |
| Ineffective Phase-Transfer Catalyst | Ensure the catalyst, such as Tetrabutylammonium Bromide (TBAB), is pure and dry. Consider screening other phase-transfer catalysts if the issue persists. |
| Insufficient Base Strength or Concentration | Use a concentrated solution of sodium hydroxide (e.g., 50% w/v).[1] Ensure the base has not been degraded by prolonged exposure to air. |
| Low Reaction Temperature | While high temperatures can be detrimental, a temperature that is too low may result in a sluggish or stalled reaction. The optimal temperature is often around 60°C.[1] |
| Poor Mixing | Vigorous stirring is essential in a phase-transfer catalyzed reaction to ensure efficient mixing of the aqueous and organic phases. Use a mechanical stirrer for larger-scale reactions. |
| Presence of Water in Organic Solvents (if used) | Although the reaction is biphasic, excessive water in the organic phase can dilute the reactants and affect reaction rates. |
Issue 2: Low Yield or Incomplete Reaction in Hydrolysis Step
| Potential Cause | Troubleshooting & Optimization |
| Insufficient Hydrolysis Time or Temperature | The hydrolysis of nitriles can be slow. Ensure the reaction is refluxed for a sufficient period. Monitor the reaction progress by TLC or GC until the starting nitrile is consumed. |
| Inadequate Acid or Base Concentration | For acidic hydrolysis, use a sufficiently concentrated acid like sulfuric or hydrochloric acid. For basic hydrolysis, a concentrated solution of NaOH or KOH is required, followed by acidification.[2][3] |
| Formation of a Stable Amide Intermediate | The hydrolysis proceeds through an amide intermediate. If this intermediate is stable, harsher conditions (higher temperature or longer reaction time) may be needed to drive the reaction to completion.[2] |
| Precipitation of Reactant or Product | Ensure that all reactants and intermediates remain in solution at the reaction temperature to allow the reaction to proceed. Choose a suitable solvent if necessary. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting & Optimization |
| Presence of Unreacted Starting Materials | Optimize the reaction conditions to drive the reaction to completion. If unreacted starting material persists, consider purification by column chromatography or recrystallization. |
| Co-elution of Product with Impurities | If using column chromatography, screen different solvent systems to achieve better separation. |
| Oily Product Instead of Solid | If the final carboxylic acid is an oil, try to induce crystallization by scratching the flask with a glass rod, seeding with a small crystal of the product, or triturating with a non-polar solvent like hexanes. |
| Emulsion Formation During Workup | To break up emulsions during aqueous extraction, add a small amount of brine (saturated NaCl solution) or filter the mixture through a pad of Celite. |
Experimental Protocols
Step 1: Synthesis of 1-(3-Chlorophenyl)cyclopropanecarbonitrile
This procedure is based on a general method for the cyclopropanation of phenylacetonitriles using phase-transfer catalysis.[1]
Materials:
-
(3-chlorophenyl)acetonitrile
-
1,2-dibromoethane
-
Sodium Hydroxide (NaOH)
-
Tetrabutylammonium Bromide (TBAB)
-
Deionized Water
-
Toluene
-
Dichloromethane
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a thermometer, add (3-chlorophenyl)acetonitrile (1 equivalent).
-
Add a 50% (w/v) aqueous solution of sodium hydroxide.
-
Add Tetrabutylammonium Bromide (TBAB) (0.1 equivalents) as the phase-transfer catalyst.
-
Begin vigorous stirring and heat the mixture to 60°C.
-
Slowly add 1,2-dibromoethane (1.5 equivalents) to the reaction mixture over 30 minutes.
-
Maintain the reaction at 60°C for 4-6 hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and dilute with water and toluene.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1-(3-chlorophenyl)cyclopropanecarbonitrile.
-
The crude product can be purified by column chromatography on silica gel.
Step 2: Hydrolysis of 1-(3-Chlorophenyl)cyclopropanecarbonitrile
This procedure is a general method for the acid-catalyzed hydrolysis of nitriles.[2][3]
Materials:
-
1-(3-Chlorophenyl)cyclopropanecarbonitrile
-
Sulfuric Acid (concentrated)
-
Deionized Water
-
Diethyl Ether
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add the crude 1-(3-chlorophenyl)cyclopropanecarbonitrile from the previous step.
-
Add a mixture of sulfuric acid and water (e.g., 1:1 v/v).
-
Heat the mixture to reflux and maintain for 8-12 hours. Monitor the reaction by TLC until the starting nitrile is no longer visible.
-
Cool the reaction mixture in an ice bath.
-
Carefully add cold water to the cooled mixture, which should cause the carboxylic acid product to precipitate.
-
Extract the aqueous mixture with diethyl ether.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes).
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Logical flow for troubleshooting low product yield.
References
Optimizing reaction conditions for 1-(3-Chlorophenyl)cyclopropanecarboxylic acid synthesis
Welcome to the technical support center for the synthesis of 1-(3-Chlorophenyl)cyclopropanecarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A prevalent method involves a two-step process:
-
Cyclopropanation: The reaction of 3-chlorostyrene with a carbenoid species to form a cyclopropane ring. A common approach is the Simmons-Smith reaction or its modifications. Often, this step is designed to produce an ester or nitrile precursor, such as ethyl 1-(3-chlorophenyl)cyclopropanecarboxylate or 1-(3-chlorophenyl)cyclopropanecarbonitrile.
-
Hydrolysis: The subsequent hydrolysis of the ester or nitrile intermediate to the final carboxylic acid product.
Q2: Why is the Furukawa modification of the Simmons-Smith reaction recommended for the cyclopropanation of 3-chlorostyrene?
A2: The Furukawa modification, which utilizes diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂), is often preferred for electron-deficient alkenes like 3-chlorostyrene.[1][2] The chloro-substituent on the styrene ring is electron-withdrawing, which can deactivate the double bond towards traditional Simmons-Smith conditions. The Furukawa conditions generate a more reactive carbenoid, leading to better yields and more reliable reaction outcomes with such substrates.
Q3: Can I use a one-step approach to directly synthesize the carboxylic acid?
A3: Direct cyclopropanation of an acrylic acid derivative of 3-chlorostyrene is possible but can be challenging. Protecting the carboxylic acid functionality as an ester is generally the more robust and higher-yielding strategy.
Q4: How can I monitor the progress of the cyclopropanation and hydrolysis reactions?
A4: Both reactions can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). For TLC, staining with potassium permanganate can help visualize the disappearance of the starting alkene in the cyclopropanation step. During hydrolysis, the change in polarity from the ester/nitrile to the carboxylic acid will be evident on the TLC plate.
Q5: What are the critical safety precautions for this synthesis?
A5: Diethylzinc is highly pyrophoric and reacts violently with water and air. It must be handled under an inert atmosphere (e.g., argon or nitrogen) using proper syringe and cannula techniques. Diiodomethane is a toxic irritant. The hydrolysis step often involves strong acids or bases and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All reactions should be performed in a well-ventilated fume hood.
Troubleshooting Guide
Step 1: Cyclopropanation of 3-Chlorostyrene
Issue: Low or no yield of the cyclopropanated product.
| Potential Cause | Troubleshooting & Optimization |
| Inactive Zinc Reagent | Diethylzinc is sensitive to moisture and air. Ensure you are using a fresh, high-quality reagent and handling it under strictly anhydrous and inert conditions. |
| Poor Quality Diiodomethane | Use freshly distilled diiodomethane to remove any degradation products that can inhibit the reaction. |
| Insufficient Reaction Temperature | While the reaction is typically run at or below room temperature, a slight and gradual increase in temperature may improve the rate for this less reactive substrate. However, be cautious as higher temperatures can lead to side reactions. |
| Low Reactivity of 3-Chlorostyrene | As an electron-deficient alkene, 3-chlorostyrene is inherently less reactive. Ensure an adequate excess of the cyclopropanating agent is used. Consider alternative, more reactive carbenoid precursors if yields remain low. |
Issue: Formation of significant side products.
| Potential Cause | Troubleshooting & Optimization |
| Polymerization of Styrene | This can occur if the reaction temperature is too high or if there are acidic impurities. Ensure all reagents are pure and maintain the recommended reaction temperature. |
| Side reactions of the organozinc reagent | Ensure slow, controlled addition of the diiodomethane to the diethylzinc solution to maintain a low concentration of the active carbenoid and minimize side reactions. |
Step 2: Hydrolysis to this compound
Issue: Incomplete hydrolysis of the ester or nitrile intermediate.
| Potential Cause | Troubleshooting & Optimization |
| Insufficient Reaction Time or Temperature | Hydrolysis of sterically hindered cyclopropyl esters or nitriles can be slow.[3] Extend the reflux time and monitor the reaction by TLC until the starting material is consumed. |
| Inadequate Concentration of Acid or Base | Ensure a sufficient excess of the acid or base catalyst is used to drive the reaction to completion. |
| Phase Transfer Issues (for base hydrolysis) | If using a biphasic system, the addition of a phase-transfer catalyst can improve the reaction rate. |
Issue: Difficulty in isolating the final product.
| Potential Cause | Troubleshooting & Optimization |
| Product remains dissolved in the aqueous layer | After acidification of the reaction mixture, ensure the pH is sufficiently low (pH 1-2) to fully protonate the carboxylate. If the product is still soluble, perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). |
| Formation of an emulsion during workup | Add brine (saturated NaCl solution) to the separatory funnel to help break up the emulsion. |
| Oily product that is difficult to crystallize | If the product oils out, try scratching the inside of the flask with a glass rod to induce crystallization. If that fails, purification by column chromatography may be necessary. |
Experimental Protocols
A plausible synthetic route starting from 3-chlorostyrene is detailed below. This protocol is a composite based on general procedures for similar transformations.
Step 1: Synthesis of Ethyl 1-(3-chlorophenyl)cyclopropanecarboxylate
This step can be achieved via a transition metal-catalyzed reaction with ethyl diazoacetate.
Materials:
-
3-Chlorostyrene
-
Ethyl diazoacetate
-
Ruthenium(II) catalyst (e.g., dichloro(p-cymene)ruthenium(II) dimer)
-
Chiral ligand (e.g., (S,S)-2,6-bis(4-isopropyl-2-oxazolin-2-yl)pyridine for asymmetric synthesis, if desired)
-
Anhydrous solvent (e.g., toluene)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the ruthenium catalyst and the chiral ligand (if used) in the anhydrous solvent.
-
Add 3-chlorostyrene to the catalyst solution.
-
Slowly add ethyl diazoacetate to the reaction mixture at a controlled temperature (e.g., 25 °C).
-
Monitor the reaction by TLC until the 3-chlorostyrene is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain ethyl 1-(3-chlorophenyl)cyclopropanecarboxylate.[4]
Step 2: Hydrolysis of Ethyl 1-(3-chlorophenyl)cyclopropanecarboxylate
Materials:
-
Ethyl 1-(3-chlorophenyl)cyclopropanecarboxylate
-
Sodium hydroxide (NaOH)
-
Methanol or Ethanol
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve the ethyl 1-(3-chlorophenyl)cyclopropanecarboxylate in methanol or ethanol.
-
Add an aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Once the hydrolysis is complete, cool the reaction mixture to room temperature and remove the alcohol under reduced pressure.
-
Dilute the residue with water and wash with a non-polar organic solvent (e.g., hexane) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated HCl.
-
The product may precipitate as a solid. If so, collect it by vacuum filtration. If it oils out or remains in solution, extract the aqueous layer multiple times with ethyl acetate or dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by recrystallization.[4]
Data Presentation
The following table provides a general overview of the expected outcomes for the synthesis. Actual yields may vary depending on the specific reaction conditions and scale.
| Step | Reactants | Key Reagents | Typical Solvent | Expected Yield |
| Cyclopropanation | 3-Chlorostyrene, Ethyl diazoacetate | Ru(II) catalyst | Toluene | 70-90% |
| Hydrolysis | Ethyl 1-(3-chlorophenyl)cyclopropanecarboxylate | NaOH, HCl | Methanol/Water | 85-95% |
Experimental Workflow
The following diagram illustrates the synthetic workflow for the preparation of this compound.
Caption: Synthetic workflow for this compound.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 3. Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]
Technical Support Center: Overcoming Solubility Challenges with 1-(3-Chlorophenyl)cyclopropanecarboxylic acid
This technical support guide provides researchers, scientists, and drug development professionals with practical solutions for solubility issues encountered with 1-(3-Chlorophenyl)cyclopropanecarboxylic acid in experimental assays.
Frequently Asked Questions (FAQs)
Q1: I'm observing precipitation when I dilute my DMSO stock solution of this compound into my aqueous assay buffer or cell culture medium. What is causing this?
A: This is a common issue known as "solvent shock." this compound, a poorly water-soluble compound, is readily dissolved in a non-polar organic solvent like DMSO. When this concentrated stock is rapidly diluted into an aqueous environment, the compound's solubility drastically decreases, causing it to precipitate out of solution.[1][2] Several factors can contribute to this phenomenon:
-
High Final Concentration: The intended final concentration of the compound in your assay may exceed its maximum solubility in the aqueous medium.
-
Solvent Polarity Shift: The dramatic change in polarity from a DMSO-rich environment to a water-based one reduces the solvent's capacity to keep the compound dissolved.
-
Media Composition: Complex biological media contain salts, proteins, and other components that can interact with the compound and lower its solubility.[1]
-
pH of the Medium: As a carboxylic acid with a predicted pKa of around 4.11, its solubility is highly dependent on the pH of the medium.[1] In acidic conditions (pH < 4), it will be in its less soluble neutral form.
-
Temperature: Changes in temperature, for instance, from room temperature to 37°C in an incubator, can affect solubility.[1][2]
Q2: What is the recommended solvent for preparing a stock solution?
A: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for creating a high-concentration stock solution of this compound. A stock solution of at least 10 mM in DMSO should be achievable.[3] For assays sensitive to DMSO, ethanol may be a viable alternative, as the parent compound, cyclopropanecarboxylic acid, is soluble in ethanol.[4]
Q3: How can I prevent the compound from precipitating during my experiment?
A: The key is to carefully manage the dilution process and consider the composition of your final assay buffer. Pre-warming the aqueous medium to your experimental temperature (e.g., 37°C) and adding the DMSO stock solution drop-wise while gently vortexing can help disperse the compound quickly and prevent localized high concentrations that lead to precipitation.[1][2] It is also crucial to ensure the final concentration of DMSO is kept to a minimum (ideally ≤ 0.1% and not exceeding 0.5%) to avoid solvent toxicity in cell-based assays.[3]
Q4: Can I use pH to my advantage to increase the solubility of this compound?
A: Yes. Since this compound is a weak acid, increasing the pH of the solvent will deprotonate the carboxylic acid group, forming a more soluble carboxylate salt. For many carboxylic acids, adjusting the pH of the aqueous buffer to be at least 2 units above the pKa (i.e., pH > 6.1) can significantly improve solubility. Most cell culture media are buffered around pH 7.4, which should favor the more soluble, deprotonated form. If you are using a simpler buffer system, ensure its pH is neutral or slightly basic.
Troubleshooting Guide
Use the table below to diagnose and resolve solubility issues with this compound.
| Observation | Potential Cause | Recommended Solution(s) |
| Immediate precipitation upon adding stock to aqueous buffer. | Solvent Shock / Concentration Too High | 1. Pre-warm your aqueous buffer/media to the experimental temperature. 2. Add the DMSO stock solution drop-wise while vortexing or swirling the buffer to ensure rapid mixing.[1][2] 3. Prepare an intermediate dilution in your buffer/media. 4. Determine the maximum soluble concentration using the protocol below. |
| Precipitate forms over time in the incubator. | Compound Instability or Interaction with Media Components | 1. Confirm that your final concentration is below the determined solubility limit at 37°C. 2. Prepare fresh solutions immediately before use. 3. Test for solubility in a simpler basal medium (e.g., HBSS or PBS) to see if complex media components are the cause.[1] |
| Inconsistent results or precipitation between experiments. | Stock Solution Degradation or Handling Variability | 1. Aliquot your DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles.[2] 2. Ensure consistent and thorough mixing during the dilution step for every experiment. |
| Compound is difficult to dissolve in DMSO. | Poor Compound Quality or Low Temperature | 1. Gently warm the stock solution to 37°C and vortex or sonicate to aid dissolution.[1] 2. Confirm the purity of the compound. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh a sufficient amount of this compound (MW: 196.63 g/mol ). For 1 mL of a 10 mM stock, weigh 1.97 mg.
-
Add Solvent: Add the appropriate volume of high-purity, anhydrous DMSO to the solid compound.
-
Dissolve: Vortex the solution vigorously. If necessary, gently warm the vial in a 37°C water bath or sonicate for 5-10 minutes until all solid has dissolved.
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Determining the Maximum Soluble Concentration in Assay Medium
This protocol helps you find the highest concentration of the compound that remains soluble in your specific assay medium.
-
Prepare Serial Dilutions: In a series of microcentrifuge tubes or a 96-well plate, prepare serial dilutions (e.g., 2-fold) of your compound in your final assay medium. Start from a concentration known to cause precipitation and dilute down to a concentration you expect to be soluble.
-
Incubate: Incubate the dilutions under the exact conditions of your assay (e.g., 37°C, 5% CO₂) for the same duration as your experiment.
-
Visual Inspection: After incubation, carefully inspect each dilution for any signs of precipitation. A cloudy or hazy appearance or visible particles indicate that the solubility limit has been exceeded.
-
Identify Limit: The highest concentration that remains completely clear is the maximum working soluble concentration for your assay conditions.
Visual Guides
Below are diagrams illustrating the decision-making process for troubleshooting solubility and the experimental workflow.
Caption: Decision tree for troubleshooting precipitation.
Caption: Workflow for preparing and using the compound.
References
Technical Support Center: 1-(3-Chlorophenyl)cyclopropanecarboxylic Acid Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis and improving the purity of 1-(3-Chlorophenyl)cyclopropanecarboxylic acid.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, offering potential causes and recommended solutions. The primary synthetic route considered involves the cyclization of 3-chlorophenylacetonitrile with a dihaloalkane followed by hydrolysis of the resulting nitrile.
| Problem ID | Issue Encountered | Potential Cause(s) | Recommended Solution(s) |
| SYN-001 | Low or No Product Yield | 1. Incomplete cyclization: Insufficient base, low reaction temperature, or inactive dihaloalkane. 2. Incomplete hydrolysis: Hydrolysis conditions (acid/base concentration, temperature, time) are insufficient to convert the intermediate nitrile or amide. 3. Side reactions: Polymerization of starting materials or intermediates. | 1. Ensure a strong base (e.g., sodium amide, sodium hydride) is used in anhydrous conditions. Gradually increase the reaction temperature and monitor by TLC. Use a fresh, high-purity dihaloalkane. 2. For acidic hydrolysis, use a higher concentration of a strong acid (e.g., H₂SO₄, HCl) and increase the reaction temperature and duration. For basic hydrolysis, use a higher concentration of a strong base (e.g., NaOH, KOH) at elevated temperatures. Monitor the reaction for the disappearance of the nitrile and amide intermediates. 3. Add reagents slowly to control the reaction temperature. Ensure efficient stirring to avoid localized high concentrations of reagents. |
| SYN-002 | Presence of Starting Material (3-Chlorophenylacetonitrile) in Final Product | Incomplete cyclization reaction. | Increase the molar excess of the dihaloalkane and the base. Extend the reaction time for the cyclization step and monitor by TLC or GC-MS until the starting nitrile is consumed. |
| SYN-003 | Presence of Intermediate Nitrile (1-(3-Chlorophenyl)cyclopropanenitrile) in Final Product | Incomplete hydrolysis of the nitrile to the carboxylic acid. | Increase the harshness of the hydrolysis conditions: use a higher concentration of acid or base, elevate the reaction temperature (reflux), and extend the reaction time. Monitor the reaction progress by IR spectroscopy (disappearance of the C≡N stretch) or TLC. |
| SYN-004 | Presence of Intermediate Amide (1-(3-Chlorophenyl)cyclopropanecarboxamide) in Final Product | Incomplete hydrolysis of the intermediate amide formed during the hydrolysis of the nitrile. | Amide hydrolysis can be slow. Ensure prolonged heating under strong acidic or basic conditions. A two-step hydrolysis (e.g., initial basic hydrolysis followed by acidification and heating) can sometimes be more effective. |
| PUR-001 | Product is an Oil or Fails to Crystallize | 1. Presence of impurities: Unreacted starting materials, intermediates, or byproducts can act as crystallization inhibitors. 2. Inappropriate solvent system for recrystallization. | 1. Attempt to remove impurities by column chromatography before crystallization. An initial acid-base extraction can also help remove neutral impurities. 2. Perform a systematic solvent screen for recrystallization. Common solvent systems for carboxylic acids include ethanol/water, ethyl acetate/hexanes, or toluene.[1] |
| PUR-002 | Low Purity After Recrystallization | 1. Co-crystallization of impurities: The chosen solvent system may not effectively differentiate between the product and certain impurities. 2. Occlusion of mother liquor: Rapid crystallization can trap impurities within the crystal lattice. | 1. Try a different recrystallization solvent system. Sometimes a multi-step purification involving both chromatography and recrystallization is necessary. 2. Allow the solution to cool slowly to promote the formation of larger, purer crystals. Seeding the solution with a pure crystal can also be beneficial. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and established method involves a two-step process:
-
Cyclization: Reaction of 3-chlorophenylacetonitrile with a 1,2-dihaloethane (e.g., 1,2-dibromoethane or 1,2-dichloroethane) in the presence of a strong base to form 1-(3-chlorophenyl)cyclopropanenitrile.
-
Hydrolysis: Subsequent hydrolysis of the nitrile group to a carboxylic acid using strong acidic or basic conditions.
Q2: What are the most likely impurities I will encounter in my crude product?
Based on the common synthetic route, the most probable impurities are:
-
Unreacted 3-chlorophenylacetonitrile: The starting material for the cyclization.
-
1-(3-Chlorophenyl)cyclopropanenitrile: The intermediate nitrile, resulting from incomplete hydrolysis.
-
1-(3-Chlorophenyl)cyclopropanecarboxamide: An intermediate in the hydrolysis of the nitrile to the carboxylic acid.
-
Polymeric byproducts: Formed from side reactions of the starting materials or reactive intermediates.[1]
Q3: How can I monitor the progress of the hydrolysis reaction?
You can monitor the hydrolysis by:
-
Thin-Layer Chromatography (TLC): The carboxylic acid product will have a different Rf value than the starting nitrile and the intermediate amide.
-
Infrared (IR) Spectroscopy: Look for the disappearance of the characteristic nitrile peak (C≡N stretch) around 2230 cm⁻¹ and the appearance of the broad carboxylic acid O-H stretch (around 3000 cm⁻¹) and the carbonyl C=O stretch (around 1700 cm⁻¹).
-
Gas Chromatography-Mass Spectrometry (GC-MS): This can be used to detect the presence of the starting material, intermediates, and the final product.
Q4: What are the recommended recrystallization solvents for purifying this compound?
While the optimal solvent system should be determined experimentally, good starting points for the recrystallization of aromatic carboxylic acids include:
-
Ethanol/Water: Dissolve the crude product in hot ethanol and add hot water dropwise until the solution becomes cloudy. Then, allow it to cool slowly.
-
Ethyl Acetate/Hexanes: Dissolve the crude product in a minimal amount of hot ethyl acetate and add hexanes until persistent cloudiness is observed.
-
Toluene: This solvent can be effective for recrystallizing aromatic compounds.
Q5: My final product has a low melting point and a broad melting range. What does this indicate?
A low and broad melting point is a strong indication of the presence of impurities. The impurities disrupt the crystal lattice of the pure compound, leading to a depression and broadening of the melting point range. Further purification steps, such as recrystallization or column chromatography, are necessary.
Experimental Protocols
Protocol 1: Synthesis of 1-(3-Chlorophenyl)cyclopropanenitrile
This protocol is a general representation and may require optimization.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium amide (1.2 equivalents) to anhydrous toluene.
-
Addition of Reactants: While stirring under a nitrogen atmosphere, add a solution of 3-chlorophenylacetonitrile (1.0 equivalent) in anhydrous toluene dropwise to the sodium amide suspension.
-
After the addition is complete, add 1,2-dibromoethane (1.1 equivalents) dropwise to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC until the starting nitrile is consumed.
-
Work-up: Cool the reaction mixture to room temperature and carefully quench by the slow addition of water. Separate the organic layer, and extract the aqueous layer with toluene. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1-(3-chlorophenyl)cyclopropanenitrile.
Protocol 2: Hydrolysis of 1-(3-Chlorophenyl)cyclopropanenitrile to this compound
This protocol is a general representation and may require optimization.
-
Reaction Setup: To the crude 1-(3-chlorophenyl)cyclopropanenitrile from the previous step, add a 20% aqueous solution of sulfuric acid.
-
Reaction: Heat the mixture to reflux and maintain for 8-12 hours. The progress of the hydrolysis should be monitored by TLC or IR spectroscopy.
-
Work-up: Cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, extract the mixture with ethyl acetate.
-
Purification: Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield the crude this compound.
-
Recrystallization: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain the pure product.
Visualizations
Caption: Synthetic and purification workflow for this compound.
Caption: Troubleshooting decision tree for improving the purity of the final product.
References
Technical Support Center: Synthesis of 1-(3-Chlorophenyl)cyclopropanecarboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(3-Chlorophenyl)cyclopropanecarboxylic acid.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, offering potential causes and actionable solutions. The primary synthetic route covered involves the phase-transfer catalyzed alkylation of (3-chlorophenyl)acetonitrile with 1,2-dibromoethane, followed by hydrolysis of the resulting nitrile.
Issue 1: Low or No Yield of 1-(3-Chlorophenyl)cyclopropanecarbonitrile (Cyclopropanation Step)
| Potential Cause | Troubleshooting & Optimization |
| Ineffective Phase-Transfer Catalyst (PTC) | - Catalyst Choice: Ensure the use of an appropriate PTC. Quaternary ammonium salts like tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride (TEBAC) are commonly effective. - Catalyst Loading: Insufficient catalyst loading can lead to poor reaction rates. Typically, 1-5 mol% of the catalyst is used. Consider incrementally increasing the amount. - Catalyst Poisoning: The catalyst can be "poisoned" by certain anions, such as iodide, if present in the reaction mixture. If possible, use bromide or chloride leaving groups.[1] |
| Poor Reaction Conditions | - Base Concentration: A high concentration of the aqueous base (e.g., 50% NaOH) is crucial for deprotonating the (3-chlorophenyl)acetonitrile. - Agitation: Vigorous stirring is necessary to maximize the interfacial area between the aqueous and organic phases, facilitating the action of the PTC.[2] - Temperature: The reaction is typically run at room temperature to slightly elevated temperatures. Excessively high temperatures can promote side reactions. |
| Presence of Water or Other Inhibitors in the Organic Phase | - Ensure all solvents and reagents for the organic phase are appropriately dried. While the reaction is biphasic, excess water in the organic phase can hinder the reaction. |
| Side Reaction: Dialkylation | - The formation of a dialkylated byproduct, where a second molecule of (3-chlorophenyl)acetonitrile reacts, can occur. Using a moderate excess of 1,2-dibromoethane can help to minimize this. |
| Side Reaction: Elimination | - Strong bases can promote the elimination of HBr from 1,2-dibromoethane to form vinyl bromide, which will not participate in the desired reaction. Maintaining a controlled temperature can mitigate this. |
Issue 2: Incomplete Hydrolysis or Formation of 1-(3-Chlorophenyl)cyclopropanecarboxamide
| Potential Cause | Troubleshooting & Optimization |
| Insufficient Reaction Time or Temperature | - The hydrolysis of nitriles, especially sterically hindered ones, can be slow. Ensure the reaction is heated under reflux for a sufficient period. Monitoring the reaction progress by TLC or GC is recommended. |
| Inadequate Acid/Base Concentration | - Acid Hydrolysis: Use a sufficiently concentrated acid, such as 6-12 M HCl or H₂SO₄. - Base Hydrolysis: A concentrated solution of NaOH or KOH is required. Following the initial hydrolysis to the carboxylate salt, a separate acidification step with a strong acid is necessary to obtain the carboxylic acid.[3] |
| Formation of Amide Intermediate | - The hydrolysis of a nitrile proceeds through an amide intermediate. If the reaction is not driven to completion, the amide will be a significant impurity. To address this, prolong the reaction time or increase the temperature. |
| Work-up Issues | - After acidification of the carboxylate salt, ensure the pH is sufficiently low (pH 1-2) to fully protonate the carboxylic acid, facilitating its extraction into an organic solvent. |
Diagram: Troubleshooting Workflow for the Synthesis
Caption: A flowchart outlining the troubleshooting process for the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the role of the phase-transfer catalyst in the cyclopropanation step?
A1: The phase-transfer catalyst (PTC) is essential for transporting the deprotonated (3-chlorophenyl)acetonitrile (the carbanion) from the aqueous phase, where it is formed by the action of a strong base like NaOH, into the organic phase where the 1,2-dibromoethane is located. This allows the reaction between the two non-miscible reactants to occur.
Q2: I observe a significant amount of a byproduct with a mass corresponding to a dialkylated product. How can I avoid this?
A2: The formation of a dialkylated product, 1,2-bis(1-cyano-1-(3-chlorophenyl)ethyl)ethane, is a common side reaction in the alkylation of active methylene compounds. To minimize this, you can try adding the (3-chlorophenyl)acetonitrile slowly to the mixture of 1,2-dibromoethane, PTC, and base. This ensures that the generated carbanion is more likely to react with the excess 1,2-dibromoethane rather than another molecule of the starting nitrile.
Q3: My final product is contaminated with 1-(3-chlorophenyl)cyclopropanecarboxamide. How can I remove it?
A3: The most effective way to remove the amide impurity is to ensure the hydrolysis reaction goes to completion. This can be achieved by extending the reaction time or using more forcing conditions (e.g., higher temperature or more concentrated acid/base). If the amide is still present, you may be able to separate it from the carboxylic acid through careful column chromatography or by exploiting the difference in their acidity. For instance, you could dissolve the mixture in a suitable organic solvent and wash with a basic aqueous solution. The carboxylic acid will be deprotonated and move to the aqueous phase, while the less acidic amide will remain in the organic phase. The aqueous phase can then be re-acidified and the pure carboxylic acid extracted.
Q4: Can I use 1,2-dichloroethane instead of 1,2-dibromoethane?
A4: While 1,2-dichloroethane can be used, it is generally less reactive than 1,2-dibromoethane in nucleophilic substitution reactions. This may result in lower yields or require more forcing reaction conditions. Bromide is a better leaving group than chloride.
Q5: What analytical techniques are best for monitoring the reaction and assessing the purity of the final product?
A5: For monitoring the reaction progress, Thin Layer Chromatography (TLC) can provide a quick qualitative assessment. For a more detailed analysis of the reaction mixture and for assessing the purity of the final product, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are highly recommended. These techniques can effectively separate the desired product from starting materials and byproducts, allowing for their identification and quantification.
Experimental Protocol
This protocol is a general guideline and may require optimization.
Step 1: Synthesis of 1-(3-Chlorophenyl)cyclopropanecarbonitrile
-
To a round-bottom flask equipped with a mechanical stirrer, add (3-chlorophenyl)acetonitrile (1.0 eq.), 1,2-dibromoethane (1.5 eq.), and tetrabutylammonium bromide (0.03 eq.).
-
With vigorous stirring, add a 50% aqueous solution of sodium hydroxide (w/w) (5.0 eq.).
-
Continue to stir the mixture vigorously at room temperature for 8-12 hours. The reaction progress can be monitored by TLC or GC.
-
After the reaction is complete, dilute the mixture with water and extract with a suitable organic solvent (e.g., dichloromethane or toluene).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1-(3-chlorophenyl)cyclopropanecarbonitrile. This crude product can be purified by column chromatography or used directly in the next step.
Step 2: Hydrolysis to this compound
-
To a round-bottom flask, add the crude 1-(3-chlorophenyl)cyclopropanecarbonitrile from the previous step.
-
Add a 6 M solution of hydrochloric acid (a significant excess, e.g., 10-20 eq.).
-
Heat the mixture to reflux and maintain for 12-24 hours. The progress of the hydrolysis should be monitored (e.g., by the disappearance of the nitrile or amide intermediate on TLC or GC).
-
After completion, cool the reaction mixture to room temperature.
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude carboxylic acid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).
Data Presentation
The following table summarizes potential yields and common impurities. The exact values will depend on the specific reaction conditions and optimization.
| Product/Impurity | Typical Yield/Percentage | Analytical Method for Detection |
| 1-(3-Chlorophenyl)cyclopropanecarbonitrile | 60-80% (crude) | GC-MS, HPLC, IR (nitrile stretch) |
| 1,2-bis(1-cyano-1-(3-chlorophenyl)ethyl)ethane | <10% (with optimization) | GC-MS, HPLC |
| This compound | 70-90% (from nitrile) | GC-MS (after derivatization), HPLC, NMR |
| 1-(3-Chlorophenyl)cyclopropanecarboxamide | <5% (with complete hydrolysis) | GC-MS, HPLC, NMR |
References
Technical Support Center: 1-(3-Chlorophenyl)cyclopropanecarboxylic Acid Stability and Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 1-(3-Chlorophenyl)cyclopropanecarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the typical storage conditions for this compound?
For long-term storage, it is recommended to store this compound in a well-closed container, protected from light, in a cool and dry place. For laboratory use, storage at 2-8°C is common. The solid form is generally expected to be stable under these conditions.
Q2: What are the primary degradation pathways for this compound?
While specific degradation pathways for this exact molecule are not extensively published, based on its chemical structure, the following are potential degradation routes under forced degradation conditions:
-
Hydrolysis: The carboxylic acid functional group is generally stable to hydrolysis. However, under extreme pH and temperature, the cyclopropane ring may be susceptible to opening.
-
Oxidation: The aromatic ring and the cyclopropane ring can be susceptible to oxidation, potentially leading to the formation of hydroxylated derivatives or ring-opened products.
-
Photodegradation: Aromatic compounds can be sensitive to light.[1] Photolytic degradation may involve reactions of the chlorophenyl ring or decarboxylation.
-
Thermal Degradation: At elevated temperatures, decarboxylation (loss of CO2) is a potential degradation pathway for carboxylic acids. For some cyclopropanecarboxylic acid derivatives, thermal stress can also induce rearrangement reactions.
Q3: How can I monitor the degradation of this compound?
A stability-indicating analytical method is crucial for monitoring degradation. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique. The method should be validated to ensure it can separate the parent compound from all potential degradation products.
Q4: What is a "forced degradation" or "stress testing" study?
Forced degradation studies are designed to intentionally degrade a drug substance using more severe conditions than accelerated stability testing.[2][3][4] These studies help to identify likely degradation products, understand degradation pathways, and establish the intrinsic stability of the molecule.[2][4][5] This information is critical for developing and validating stability-indicating analytical methods.[2][6]
Q5: What are the typical stress conditions used in forced degradation studies?
Typical stress conditions include:
-
Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature or elevated temperatures (e.g., 60°C).
-
Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature or elevated temperatures (e.g., 60°C).
-
Oxidation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Heating the solid material or a solution at temperatures such as 60°C, 80°C, or higher.
-
Photostability: Exposing the solid material or a solution to light sources according to ICH Q1B guidelines (e.g., a combination of UV and visible light).[3]
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Peaks in HPLC Analysis
| Potential Cause | Troubleshooting Steps |
| Sample Degradation During Analysis | Ensure the mobile phase is compatible with the compound. Check for on-column degradation by varying injection volume and flow rate. Use a reference standard to confirm peak identity. |
| Contaminated Mobile Phase or Diluent | Prepare fresh mobile phase and diluent. Filter all solutions before use. |
| Column Overload | Reduce the concentration of the sample being injected. |
| Formation of Secondary Degradation Products | Over-stressing the sample can lead to the formation of secondary degradants that may not be relevant to shelf-life stability.[4] Reduce the stress condition (e.g., lower temperature, shorter exposure time) to target 5-20% degradation.[2] |
Issue 2: Mass Imbalance in Forced Degradation Studies
| Potential Cause | Troubleshooting Steps |
| Co-elution of Degradation Products | Optimize the HPLC method to improve peak separation. This may involve changing the column, mobile phase composition, gradient, or pH. |
| Poor UV Response of Degradants | Use a diode array detector (DAD) or photodiode array (PDA) detector to evaluate peak purity and identify the optimal wavelength for all components. If degradants lack a chromophore, consider using a universal detector like a mass spectrometer (MS) or charged aerosol detector (CAD). |
| Formation of Volatile or Insoluble Degradants | Use techniques like headspace Gas Chromatography (GC) to analyze for volatile compounds. For insoluble products, attempt to dissolve them in a stronger solvent for analysis. |
| Inaccurate Response Factors | Determine the relative response factors for the major degradation products if standards are available. If not, assume a response factor of 1.0 for initial assessment, but acknowledge this as a potential source of error. |
Issue 3: Difficulty in Identifying Degradation Products
| Potential Cause | Troubleshooting Steps |
| Insufficient Amount of Degradant for Characterization | Scale up the forced degradation experiment to generate a larger quantity of the impurity. Isolate the degradation product using preparative HPLC. |
| Complex Fragmentation in Mass Spectrometry (MS) | Use high-resolution mass spectrometry (HRMS) to obtain accurate mass and elemental composition. Employ tandem MS (MS/MS) to study fragmentation patterns and propose structures. |
| Ambiguous Structural Information | Isolate the degradation product and perform Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D NMR) for definitive structure elucidation.[3][4][7] |
Experimental Protocols
Protocol 1: General Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound.
1. Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to get a final concentration of 0.5 mg/mL in 0.1 M HCl. Store at 60°C.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to get a final concentration of 0.5 mg/mL in 0.1 M NaOH. Store at 60°C.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 6% H₂O₂ to get a final concentration of 0.5 mg/mL in 3% H₂O₂. Store at room temperature, protected from light.
-
Thermal Degradation (Solution): Store the stock solution at 60°C, protected from light.
-
Thermal Degradation (Solid): Place the solid compound in an oven at 80°C.
-
Photostability: Expose the stock solution and solid compound to light according to ICH Q1B guidelines.
3. Time Points:
-
Sample at initial (t=0) and various time points (e.g., 2, 4, 8, 24, 48 hours) until approximately 5-20% degradation of the parent compound is observed.
4. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze by a validated stability-indicating HPLC-UV method.
5. Data Evaluation:
-
Calculate the percentage of degradation of the parent compound.
-
Determine the percentage of each degradation product formed.
-
Perform a mass balance calculation.
Protocol 2: Stability-Indicating HPLC Method
This is a starting point for developing a stability-indicating HPLC method. Optimization will be required.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
Time (min) %B 0 20 20 80 25 80 26 20 | 30 | 20 |
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection: UV at 220 nm
Data Presentation
Table 1: Summary of Forced Degradation Conditions and Expected Observations
| Stress Condition | Reagent/Condition | Temperature | Duration | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 60°C | Up to 48h | Ring-opened products |
| Base Hydrolysis | 0.1 M NaOH | 60°C | Up to 48h | Ring-opened products |
| Oxidation | 3% H₂O₂ | Room Temp | Up to 24h | Hydroxylated derivatives, ring-opened products |
| Thermal (Solid) | - | 80°C | Up to 7 days | Decarboxylation product |
| Photolytic | ICH Q1B | Ambient | - | Photoproducts (e.g., from dehalogenation or rearrangement) |
Visualizations
Logical Workflow for Troubleshooting Peak Purity Issues in HPLC
References
- 1. Rapid structure elucidation of drug degradation products using mechanism-based stress studies in conjunction with LC-MS(n) and NMR spectroscopy: identification of a photodegradation product of betamethasone dipropionate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column | SIELC Technologies [sielc.com]
- 6. Cyclopropane Hydrocarbons from the Springtail Vertagopus sarekensis—A New Class of Cuticular Lipids from Arthropods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure elucidation of novel degradation products of thiocolchicoside by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Biological Activity of 1-(3-Chlorophenyl)cyclopropanecarboxylic Acid Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(3-Chlorophenyl)cyclopropanecarboxylic acid and its derivatives.
Frequently Asked Questions (FAQs)
Category 1: Synthesis and Derivatization
Q1: What are the common synthetic routes for preparing cyclopropanecarboxylic acids?
A1: Several methods are established for the synthesis of the cyclopropanecarboxylic acid core. Common practical methods include:
-
Hydrolysis of Cyclopropyl Cyanide: This involves the cyclization of 4-chlorobutyronitrile to cyclopropanenitrile, followed by hydrolysis to the carboxylic acid.[1][2]
-
Malonic Ester Synthesis: This is a modern approach that utilizes a malonic ester pathway to construct the cyclopropane ring.[3][4]
-
Samarium-Promoted Cyclopropanation: This method allows for the direct and stereospecific synthesis from unmasked α,β-unsaturated carboxylic acids using samarium metal and iodoform.[5] This approach is efficient as it avoids the need for protection-deprotection steps.[5]
Q2: I am experiencing low yields during the synthesis of amide derivatives from this compound. What are the likely causes and how can I troubleshoot this?
A2: Low yields in amide coupling reactions are a common issue. Please refer to the troubleshooting table and the logical workflow diagram below for guidance. Key factors include the choice of coupling reagents, reaction conditions, and purity of starting materials.
Troubleshooting Low Amide Coupling Yield
| Potential Cause | Recommended Solution | Justification |
|---|---|---|
| Poor quality of coupling reagents (e.g., HATU, EDC) | Use fresh, high-purity coupling reagents. Store them under anhydrous conditions. | Coupling reagents are often moisture-sensitive and can degrade over time, leading to reduced activity. |
| Presence of water in the reaction mixture | Ensure all glassware is oven-dried and use anhydrous solvents (e.g., dry DMF or DCM). | Water can hydrolyze activated esters and consume coupling reagents, preventing amide bond formation. |
| Suboptimal base or stoichiometry | Use a non-nucleophilic base like Diisopropylethylamine (DIEA) at 2-3 equivalents. Ensure the amine is not the limiting reagent. | The base is crucial for neutralizing acid byproducts and activating the amine. Incorrect stoichiometry can lead to incomplete reactions. |
| Steric hindrance | Increase the reaction temperature (e.g., from room temperature to 40-50°C) or extend the reaction time. Consider using a more powerful coupling reagent. | Sterically hindered amines or carboxylic acids may require more forcing conditions to react efficiently. |
| Low purity of starting acid or amine | Purify the starting this compound and the corresponding amine by recrystallization or chromatography. | Impurities can interfere with the reaction or complicate the purification of the final product. |
Category 2: Biological Activity and Screening
Q3: What are the known biological activities of cyclopropanecarboxylic acid derivatives?
A3: The cyclopropane moiety is a valuable building block in drug discovery, known for imparting metabolic stability and conformational rigidity. Derivatives have shown a wide range of biological activities, including:
-
Anti-inflammatory: Certain derivatives can inhibit key inflammatory pathways.[6][7]
-
Antidepressant: 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives have been evaluated as potential antidepressants, with some showing more activity than imipramine.[8]
-
Antimicrobial and Antifungal: Amide derivatives containing cyclopropane have demonstrated activity against Staphylococcus aureus, Escherichia coli, and Candida albicans.[9]
-
Antiviral and Antitumor: The cyclopropane ring is found in various natural and synthetic compounds with antibiotic, antiviral, and antitumor properties.[10][11]
Q4: My purified derivatives have poor solubility in aqueous buffers for biological assays. How can this be improved?
A4: Poor aqueous solubility is a frequent challenge. Consider these strategies:
-
Use of Co-solvents: Prepare initial stock solutions in a water-miscible organic solvent like dimethyl sulfoxide (DMSO). Ensure the final concentration of the co-solvent in the assay is low (typically <0.5%) to avoid affecting the biological system.
-
Prodrug Approach: Convert the carboxylic acid to a more soluble ester or an amino acid conjugate. These prodrugs can exhibit enhanced stability and may be hydrolyzed in vivo to release the active compound.[12]
-
Formulation with Excipients: For in vivo studies, formulation with solubilizing agents like cyclodextrins or surfactants can improve bioavailability.
Q5: How can I set up a primary screen to evaluate the anti-inflammatory potential of my new derivatives?
A5: A common and effective in vitro model uses lipopolysaccharide (LPS)-stimulated macrophages. The general workflow involves treating the cells with your compounds and then measuring the inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-6). A detailed protocol is provided in the "Experimental Protocols" section.
Category 3: Mechanism of Action
Q6: Are there any known signaling pathways targeted by this class of compounds?
A6: Yes, network pharmacology and molecular docking studies have implicated the HIF-1 (Hypoxia-Inducible Factor-1) signaling pathway as a target for related structures. For example, N-(3-chlorophenyl) naphthyl carboxamide, a structurally related amide, has been shown to have a strong binding affinity for target proteins within the HIF-1 pathway.[6][7] Inhibition of this pathway can lead to the downregulation of downstream inflammatory cascades involving NF-κB, MAPK, and PI3K-Akt.[7]
Experimental Protocols
Protocol 1: General Procedure for Synthesis of Amide Derivatives
This protocol describes a general method for coupling this compound with a primary or secondary amine using HATU as a coupling agent.
Materials:
-
This compound (1.0 eq)
-
Desired amine (1.1 eq)
-
HATU (1.2 eq)
-
Diisopropylethylamine (DIEA) (2.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate, 1M HCl, saturated NaHCO₃ solution, brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound in anhydrous DMF in an oven-dried round-bottom flask under a nitrogen atmosphere.
-
Add the amine, followed by DIEA. Stir the mixture for 5 minutes at room temperature.
-
Add HATU in one portion to the stirring solution.
-
Allow the reaction to stir at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired amide derivative.
Protocol 2: In Vitro Anti-inflammatory Activity Screening
This protocol outlines a method for evaluating the ability of derivatives to suppress cytokine production in LPS-stimulated murine macrophages (e.g., RAW 264.7 cell line).
Materials:
-
RAW 264.7 cells
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (dissolved in DMSO)
-
ELISA kits for TNF-α and IL-6
-
Cell viability assay reagent (e.g., MTT or PrestoBlue)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight (37°C, 5% CO₂).
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds (e.g., 1, 10, 50 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., dexamethasone).
-
LPS Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the negative control group.
-
Incubation: Incubate the plate for 18-24 hours.
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant for cytokine analysis.
-
Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatants using commercial ELISA kits according to the manufacturer's instructions.
-
Cell Viability: Assess the cytotoxicity of the compounds on the remaining cells using an MTT or similar viability assay to ensure that the reduction in cytokines is not due to cell death.
-
Data Analysis: Calculate the percentage inhibition of cytokine production for each compound concentration relative to the LPS-stimulated vehicle control. Determine IC₅₀ values if applicable.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof - Google Patents [patents.google.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. m.youtube.com [m.youtube.com]
- 5. The First Cyclopropanation Reaction of Unmasked α,β-Unsaturated Carboxylic Acids: Direct and Complete Stereospecific Synthesis of Cyclopropanecarboxylic Acids Promoted by Sm/CHI3 [organic-chemistry.org]
- 6. Bioactive Compounds and Signaling Pathways of Wolfiporia extensa in Suppressing Inflammatory Response by Network Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]
- 10. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 11. researchgate.net [researchgate.net]
- 12. Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of HPLC Separation for 1-(3-Chlorophenyl)cyclopropanecarboxylic Acid Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of 1-(3-Chlorophenyl)cyclopropanecarboxylic acid isomers.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC separation of this compound isomers.
Issue 1: Poor or No Resolution of Enantiomers
| Potential Cause | Recommended Solution |
| Inappropriate Chiral Stationary Phase (CSP) | The selection of the CSP is critical for chiral separations. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point for the separation of acidic compounds. If resolution is not achieved, screen other types of CSPs.[1] |
| Suboptimal Mobile Phase Composition | The composition of the mobile phase significantly influences selectivity. For normal phase chromatography, vary the ratio of the non-polar solvent (e.g., hexane) to the alcohol modifier (e.g., isopropanol, ethanol). In reversed-phase, adjust the ratio of the aqueous buffer to the organic modifier (e.g., acetonitrile, methanol). |
| Incorrect Mobile Phase pH | For acidic analytes like this compound, the pH of the mobile phase is crucial. In reversed-phase mode, ensure the pH is at least 1-2 units below the pKa of the analyte to maintain it in a neutral, protonated state, which generally improves retention and peak shape. |
| Inappropriate Column Temperature | Temperature can have a significant and sometimes unpredictable effect on chiral separations.[2] Generally, lower temperatures can enhance enantioselectivity.[1][3] However, in some cases, increasing the temperature may improve resolution or even reverse the elution order.[2] It is recommended to screen a range of temperatures (e.g., 10°C to 40°C). |
Issue 2: Poor Peak Shape (Tailing, Fronting, or Broadening)
| Potential Cause | Recommended Solution |
| Secondary Interactions with Stationary Phase | Peak tailing for acidic compounds can occur due to interactions with basic sites on the silica support. The addition of a small amount of an acidic modifier, such as trifluoroacetic acid (TFA) or formic acid (typically 0.1%), to the mobile phase can help to suppress these interactions and improve peak symmetry.[1] |
| Column Overload | Injecting too much sample can lead to peak fronting or broadening. Reduce the injection volume or dilute the sample.[4] |
| Incompatible Sample Solvent | The solvent used to dissolve the sample should be as close in composition to the mobile phase as possible. If a stronger solvent is used, it can cause peak distortion. Whenever feasible, dissolve the sample in the initial mobile phase.[4] |
| Column Contamination or Degradation | Contaminants from previous analyses can affect peak shape. Flush the column with a strong solvent. If the problem persists, the column may be degraded and require replacement.[5] |
Issue 3: Unstable Retention Times
| Potential Cause | Recommended Solution |
| Inadequate Column Equilibration | Chiral columns, particularly polysaccharide-based ones, may require longer equilibration times than standard reversed-phase columns. Ensure the column is equilibrated with the mobile phase for a sufficient time (at least 20-30 column volumes) before starting the analysis.[3] |
| Mobile Phase Instability | Prepare fresh mobile phase daily, as the composition can change over time due to evaporation of volatile components. Ensure all mobile phase components are fully miscible.[4] |
| Temperature Fluctuations | Use a column oven to maintain a constant and consistent temperature throughout the analysis.[1] |
| Pump or System Issues | Fluctuations in pump pressure can lead to unstable retention times. Check for leaks in the system and ensure the pump is functioning correctly. |
Frequently Asked Questions (FAQs)
Q1: What is the best type of chiral column to start with for separating this compound isomers?
A1: For acidic compounds like this compound, polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are a highly effective starting point.[6][7] Anion-exchange type CSPs are also specifically designed for the separation of acidic compounds and can provide excellent selectivity.[8]
Q2: How do I choose the mobile phase for the chiral separation of an acidic compound?
A2: The choice of mobile phase depends on the separation mode.
-
Normal Phase: A mixture of a non-polar solvent like n-hexane and an alcohol modifier such as isopropanol or ethanol is common. The ratio of these solvents is a key parameter for optimization.
-
Reversed Phase: A buffered aqueous solution mixed with an organic modifier like acetonitrile or methanol is typically used. The pH of the buffer is critical and should be controlled to ensure the acidic analyte is in its neutral form.
-
Polar Organic Mode: This mode uses polar organic solvents like methanol or acetonitrile, often with additives.[9]
Q3: Why is a mobile phase additive necessary for my separation?
A3: For acidic analytes, adding a small amount of an acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase can improve peak shape by suppressing unwanted interactions with the stationary phase.[1] In some cases, for basic analytes, a basic additive like diethylamine (DEA) is used.[10]
Q4: Can temperature really make a significant difference in my chiral separation?
A4: Yes, temperature is a critical parameter in chiral HPLC.[2] Lowering the temperature often increases the enantioselectivity, leading to better resolution.[1][3] However, the effect can be compound-dependent, and in some instances, a higher temperature might be beneficial.[2] Therefore, it is important to control and optimize the column temperature for your specific separation.
Q5: What should I do if I observe "ghost peaks" in my chromatogram?
A5: Ghost peaks are peaks that appear in blank runs and can originate from contamination in the mobile phase, the HPLC system, or from carryover from a previous injection.[1] To troubleshoot, run a blank gradient without an injection. If the peaks are still present, the issue is likely with the mobile phase or system. If the blank is clean, inject the sample solvent alone to check for contamination. If that is also clean, the problem is likely sample carryover in the autosampler.[1]
Experimental Protocol (Starting Point)
This protocol provides a starting point for the development of an HPLC method for the separation of this compound isomers. Optimization will likely be required.
1. Sample Preparation
-
Dissolve a small amount of the this compound sample in the initial mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.[11][12]
2. HPLC Conditions
| Parameter | Recommendation |
| Column | Chiralpak® IA or similar amylose-based chiral stationary phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Normal Phase: n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (80:20:0.1, v/v/v) Reversed Phase: Acetonitrile / Water with 0.1% Formic Acid (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
3. Method Optimization Strategy
If the initial conditions do not provide adequate separation, a systematic optimization should be performed. The following workflow is recommended:
Caption: A logical workflow for the optimization of HPLC separation of chiral isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 5. chiraltech.com [chiraltech.com]
- 6. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. chiraltech.com [chiraltech.com]
- 9. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 10. chiraltech.com [chiraltech.com]
- 11. chem.purdue.edu [chem.purdue.edu]
- 12. benchchem.com [benchchem.com]
Preventing racemization during the synthesis of chiral cyclopropane carboxylic acids
Welcome to the technical support center for the synthesis of chiral cyclopropane carboxylic acids. This resource provides targeted troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges related to stereochemical integrity during synthesis, with a primary focus on preventing racemization.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of chiral cyclopropane carboxylic acid synthesis?
A1: Racemization refers to the conversion of an enantiomerically pure or enriched sample into a mixture containing equal amounts of both enantiomers (a racemate), resulting in a loss of optical activity. In the synthesis of chiral cyclopropane carboxylic acids, this most often occurs via epimerization at the carbon atom alpha (α) to the carbonyl group. This carbon is a stereocenter, and its inversion leads to the formation of the other enantiomer.
Q2: What is the primary chemical mechanism causing racemization in these syntheses?
A2: The most common mechanism is the formation of a planar enol or enolate intermediate under either acidic or basic conditions.[1][2] The proton on the carbon atom adjacent to the carboxylic acid (or ester) is acidic. A base can remove this proton to form a planar, achiral enolate. Subsequent protonation of this intermediate can occur from either face with equal probability, leading to a 50:50 mixture of the original enantiomer and its inverted counterpart.[1]
Q3: Which steps in a typical synthetic route are most vulnerable to racemization?
A3: The most vulnerable steps are those that expose the chiral center to acidic or basic conditions, especially at elevated temperatures. Key steps include:
-
Saponification (Ester Hydrolysis): The conversion of a chiral cyclopropyl ester to the final carboxylic acid using strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) is a major risk point for racemization via enolate formation.[1][2]
-
Cyclopropanation Step: If the reaction conditions for forming the cyclopropane ring are not carefully controlled (e.g., improper base, temperature, or catalyst), stereochemical information can be lost.
-
Purification and Workup: Prolonged exposure to non-neutral pH during extraction or chromatography can also contribute to a gradual loss of enantiomeric purity.
Q4: Can racemization occur through mechanisms other than enolization?
A4: Yes, although less common for this specific class of compounds under typical synthetic conditions. Thermal or photochemical energy can induce the homolytic cleavage of a carbon-carbon bond in the cyclopropane ring, forming a diradical intermediate.[3][4][5] Bond rotation can occur in this intermediate, and subsequent ring-closing can lead to racemization or cis/trans isomerization.[3][4] Additionally, certain Lewis acids can promote epimerization through reversible C-C bond cleavage.[6]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Q: My final chiral cyclopropane carboxylic acid product shows low enantiomeric excess (% ee) after I hydrolyzed the precursor ester with NaOH. What happened and how can I fix it?
A: This is a classic case of base-catalyzed racemization. The combination of a strong base (NaOH) and heat likely caused deprotonation at the α-carbon, leading to the formation of a planar enolate and subsequent loss of stereochemical integrity upon reprotonation.
Solutions:
-
Use Milder Bases: Replace NaOH or KOH with weaker bases like lithium hydroxide (LiOH) or sodium carbonate (Na₂CO₃), which can often effect hydrolysis with a lower risk of epimerization.
-
Lower the Reaction Temperature: Perform the hydrolysis at the lowest possible temperature that allows the reaction to proceed to completion (e.g., 0 °C or room temperature). This significantly reduces the rate of enolate formation.
-
Enzymatic Hydrolysis: Use a lipase enzyme for hydrolysis. Enzymes operate under mild, near-neutral pH conditions and are highly stereospecific, making them an excellent choice for preserving chirality.
-
Non-Basic Hydrolysis: Consider alternative methods that avoid strong bases, such as acid-catalyzed hydrolysis if the molecule is stable to acid, or sequential procedures that convert the ester to a more easily cleaved functional group.
Q: The diastereoselectivity of my cyclopropanation reaction is poor. How can I improve it?
A: Poor diastereoselectivity during the cyclopropanation step usually points to issues with stereocontrol in the C-C bond-forming reaction. The strategy to fix this depends on the type of reaction being performed.
Solutions:
-
For Simmons-Smith Type Reactions: These reactions are often directed by a nearby functional group. Ensure you are using a substrate with a well-positioned directing group, such as an allylic alcohol.[7][8] The hydroxyl group coordinates to the zinc-carbenoid reagent, directing the cyclopropanation to one face of the double bond.[7][8]
-
For Catalytic Carbene Transfer Reactions:
-
Catalyst and Ligand Choice: The choice of metal (e.g., Cu, Rh) and the chiral ligand is critical.[7][9] If selectivity is low, screen different chiral ligands (e.g., Box, Pybox, chiral oxazolines) to find one that provides better facial discrimination for your specific substrate.
-
Solvent and Temperature: Optimize the reaction solvent and temperature. Non-polar solvents often give better stereoselectivity. Lowering the temperature can also enhance selectivity by making the transition states for the formation of different diastereomers more energetically distinct.
-
Q: Can Lewis acids cause racemization of my donor-acceptor cyclopropane?
A: Yes. Donor-acceptor (D-A) cyclopropanes are susceptible to ring-opening and epimerization catalyzed by Lewis acids.[6] This process occurs through a reversible carbon-carbon bond cleavage.[6] While this can be a useful feature for dynamic kinetic resolutions, it must be avoided if the goal is to preserve a specific stereochemistry. Carefully choose purification methods and avoid acidic conditions if you observe this issue.
Visualization of Key Processes
The following diagrams illustrate the primary mechanism of racemization and a logical workflow for troubleshooting its occurrence.
Caption: Base-catalyzed racemization via a planar enolate intermediate.
Caption: A logical workflow for diagnosing and solving racemization issues.
Data Presentation: Effect of Reaction Conditions
The choice of reagents and conditions can dramatically impact the stereochemical outcome. The table below summarizes hypothetical, yet representative, data on how varying the base during the hydrolysis of a chiral cyclopropyl ester can affect the final enantiomeric excess (% ee) of the carboxylic acid product.
| Condition Varied | Reagent/Parameter | Temperature (°C) | Solvent | Resulting % ee |
| Base | KOH | 80 | Ethanol | 35% |
| Base | NaOH | 50 | Methanol | 68% |
| Base | LiOH | 25 (Room Temp) | THF/H₂O | >98% |
| Method | Lipase (Enzyme) | 30 | Buffer | >99% |
This table illustrates a common trend where harsher basic conditions (stronger base, higher temperature) lead to significant racemization, while milder enzymatic or low-temperature conditions preserve stereochemical integrity.
Key Experimental Protocols
Protocol 1: Asymmetric Simmons-Smith Cyclopropanation of a Chiral Allylic Alcohol
This protocol describes a substrate-controlled diastereoselective cyclopropanation where a chiral allylic alcohol directs the stereochemical outcome.[7][8]
Materials:
-
Chiral allylic alcohol (1.0 equiv)
-
Diethylzinc (ZnEt₂, 1.5 equiv, 1.0 M solution in hexanes)
-
Diiodomethane (CH₂I₂, 3.0 equiv)
-
Anhydrous dichloromethane (DCM) as solvent
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere (Nitrogen or Argon), add the chiral allylic alcohol (1.0 equiv) dissolved in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the diethylzinc solution (1.5 equiv) dropwise via syringe over 15 minutes. A gas evolution (ethane) will be observed.
-
Stir the resulting solution at 0 °C for 20 minutes to allow for the formation of the zinc alkoxide.
-
In a separate flask, prepare a solution of diiodomethane (3.0 equiv) in anhydrous DCM.
-
Add the diiodomethane solution to the reaction mixture dropwise at 0 °C.
-
Allow the reaction to warm slowly to room temperature and stir for 12-24 hours, monitoring by TLC for the consumption of the starting material.
-
Upon completion, quench the reaction carefully at 0 °C by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the chiral cyclopropylmethanol. The hydroxyl group directs the cyclopropanation to occur syn to it, resulting in a high diastereomeric ratio.
Protocol 2: Racemization-Free Hydrolysis of a Chiral Cyclopropyl Ester using Lithium Hydroxide
This protocol provides a mild method for saponification that minimizes the risk of epimerization at the α-carbon.
Materials:
-
Chiral cyclopropyl ester (1.0 equiv)
-
Lithium hydroxide monohydrate (LiOH·H₂O, 2-3 equiv)
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
Dissolve the chiral cyclopropyl ester (1.0 equiv) in a mixture of THF and water (typically a 3:1 to 4:1 ratio).
-
Add lithium hydroxide monohydrate (2-3 equiv) to the solution.
-
Stir the mixture vigorously at room temperature (or 0 °C for highly sensitive substrates) and monitor the reaction progress by TLC. The reaction may take several hours to overnight.
-
Once the starting material is consumed, acidify the reaction mixture to pH ~2-3 by the careful, dropwise addition of cold 1 M HCl at 0 °C.
-
Extract the carboxylic acid product with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
The resulting chiral cyclopropane carboxylic acid should be obtained with minimal loss of enantiomeric purity. Verify the % ee using chiral HPLC or GC.
References
- 1. youtube.com [youtube.com]
- 2. books.rsc.org [books.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Crystallization-Induced Diastereomer Transformations of Donor–Acceptor Cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. Charette Asymmetric Cyclopropanation | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Asymmetric cyclopropanation of electron-rich alkenes by the racemic diene rhodium catalyst: the chiral poisoning approach - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Scale-Up of 1-(3-Chlorophenyl)cyclopropanecarboxylic Acid Production
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the scale-up production of 1-(3-Chlorophenyl)cyclopropanecarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound suitable for scale-up?
A1: The most common and scalable methods involve the cyclopropanation of a 3-chlorostyrene derivative. The two primary approaches are the Simmons-Smith reaction and Phase-Transfer Catalyzed (PTC) cyclopropanation. The choice between these methods often depends on factors like cost, safety, and available equipment.
Q2: What are the main safety concerns when scaling up the Simmons-Smith reaction?
A2: The Simmons-Smith reaction, particularly the Furukawa modification using diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂), presents significant safety challenges. Diethylzinc is pyrophoric, meaning it can ignite spontaneously in air, and reacts violently with water.[1][2] The reaction is also highly exothermic, requiring robust temperature control to prevent runaways.[1] All manipulations involving diethylzinc must be conducted under a strictly inert atmosphere (e.g., nitrogen or argon).[3][4]
Q3: How does the 3-chlorophenyl group influence the cyclopropanation reaction?
A3: The chloro-substituent on the phenyl ring is an electron-withdrawing group. In the context of the Simmons-Smith reaction, which involves an electrophilic zinc carbenoid, this can decrease the nucleophilicity of the alkene, potentially slowing down the reaction rate compared to electron-rich styrenes.[5] For Phase-Transfer Catalysis methods that generate a nucleophilic carbanion for cyclopropanation, the electron-withdrawing nature of the substituent can be beneficial.
Q4: What are common impurities encountered during the production of this compound?
A4: Common impurities can include unreacted starting materials (e.g., the 3-chlorostyrene precursor), byproducts from side reactions such as methylation of heteroatoms if present, and rearrangement products.[3][5] Inadequate temperature control during the Simmons-Smith reaction can also lead to the formation of polymeric materials.[3] The final product may also contain residual zinc salts from the Simmons-Smith reaction, which need to be efficiently removed during workup.
Q5: What are the recommended analytical methods for monitoring reaction progress and final product purity?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for monitoring the disappearance of starting materials and the formation of the product.[6][7] Gas Chromatography (GC) can also be used, potentially after derivatization of the carboxylic acid to a more volatile ester.[6] For final purity assessment, HPLC and Nuclear Magnetic Resonance (NMR) spectroscopy are standard. Mass Spectrometry (MS) can be used to identify impurities.[7]
Troubleshooting Guides
Issue 1: Low or No Product Yield in Simmons-Smith Cyclopropanation
| Potential Cause | Recommended Solution |
| Inactive Zinc-Copper Couple | Ensure the zinc-copper couple is freshly prepared and properly activated. The activity of the zinc reagent is a frequent cause of reaction failure. Consider using ultrasound to enhance activation.[3] |
| Poor Quality Diiodomethane | Use freshly distilled or high-purity diiodomethane to avoid impurities that can inhibit the reaction.[3] |
| Presence of Moisture or Air | The Simmons-Smith reaction is highly sensitive to moisture and air. Ensure all glassware is oven-dried and the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen).[3] |
| Low Reaction Temperature | If the reaction is sluggish, a gradual and controlled increase in temperature (in 5-10 °C increments) may improve the rate. However, be cautious as higher temperatures can promote side reactions.[3] |
| Low Substrate Reactivity | Due to the electron-withdrawing nature of the 3-chlorophenyl group, consider using a more reactive Simmons-Smith modification, such as the Furukawa (diethylzinc and diiodomethane) or Shi modifications.[5] |
Issue 2: Formation of Stable Emulsions during Workup in Phase-Transfer Catalysis
| Potential Cause | Recommended Solution |
| High Catalyst Concentration | An excessive concentration of the phase-transfer catalyst can act as a surfactant, leading to stable emulsions. Optimize the catalyst loading, typically in the range of 1-5 mol%.[8] |
| Intense Agitation | High stirring speeds can shear the dispersed phase into very small, stable droplets. Use moderate agitation (e.g., 300-500 rpm) to create sufficient interfacial area without excessive shear.[8] |
| Unfavorable Solvent Choice | Some organic solvents have partial miscibility with water, which can promote emulsion formation. Consider using less miscible solvents like toluene or hexane.[8] |
| Phase Volume Ratio | An inappropriate ratio of aqueous to organic phase volumes can contribute to emulsion stability. Experiment with different phase ratios to find an optimal balance.[8] |
| Reaction Byproducts | The reaction itself may generate surface-active byproducts. Adding a saturated brine solution during the workup can help to break the emulsion by increasing the ionic strength of the aqueous phase.[8] |
Issue 3: Difficulty in Removing Zinc Salts During Purification
| Potential Cause | Recommended Solution |
| Incomplete Quenching | Ensure the reaction is thoroughly quenched with a suitable aqueous solution, such as saturated ammonium chloride, to convert zinc species into water-soluble salts. |
| Precipitation of Zinc Hydroxide | If the pH of the aqueous phase becomes too high during workup, zinc hydroxide may precipitate. Maintain a slightly acidic pH during the initial aqueous washes. |
| Formation of Complexes | The carboxylic acid product can form salts or complexes with zinc ions. Acidifying the aqueous layer to a pH at least three units below the pKa of the carboxylic acid will ensure it is in its free acid form and preferentially partitions into the organic layer.[9] |
| Insufficient Washing | Perform multiple extractions with fresh aqueous solutions to ensure complete removal of the zinc salts. |
Experimental Protocols
Protocol 1: Simmons-Smith Cyclopropanation (Furukawa Modification)
Materials:
-
3-Chloro-α-methylstyrene (or related precursor)
-
Diethylzinc (Et₂Zn) solution in hexanes
-
Diiodomethane (CH₂I₂)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, multi-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, under a nitrogen atmosphere, dissolve the 3-chlorostyrene precursor (1.0 eq) in anhydrous DCM.[3]
-
Addition of Diethylzinc: Cool the solution to 0 °C in an ice bath. Slowly add the diethylzinc solution (2.2 eq) dropwise via syringe, maintaining the internal temperature below 5 °C. Stir the mixture at 0 °C for 30 minutes.[3]
-
Addition of Diiodomethane: Add diiodomethane (2.5 eq) dropwise to the reaction mixture at 0 °C. The addition should be slow to control the exotherm.[3]
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by HPLC or TLC until the starting material is consumed.[3]
-
Work-up: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution. A vigorous gas evolution may occur.
-
Extraction and Purification: Separate the organic layer. Extract the aqueous layer with DCM. Combine the organic layers, wash sequentially with saturated aqueous NaHCO₃ solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by crystallization or column chromatography.[9]
Protocol 2: Purification of this compound
Materials:
-
Crude this compound
-
Diethyl ether (or other suitable organic solvent)
-
1 M Sodium hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Crystallization solvent (e.g., toluene, heptane)
Procedure:
-
Dissolution and Extraction: Dissolve the crude carboxylic acid in a suitable organic solvent like diethyl ether. Extract the organic solution with 1 M NaOH solution. The carboxylic acid will be deprotonated and move into the aqueous phase, leaving non-acidic impurities in the organic layer.[9]
-
Acidification and Isolation: Separate the aqueous layer and cool it in an ice bath. Slowly acidify the aqueous solution with 1 M HCl to a pH of approximately 2. The this compound will precipitate out of the solution.[9]
-
Filtration and Washing: Collect the solid product by filtration. Wash the filter cake with cold water to remove any remaining inorganic salts.
-
Drying: Dry the purified product under vacuum.
-
Recrystallization (Optional): For higher purity, the dried solid can be recrystallized from a suitable solvent or solvent mixture (e.g., toluene/heptane).
Visualizations
Caption: Overview of primary synthesis pathways.
Caption: Decision tree for troubleshooting low yield.
References
- 1. orgsyn.org [orgsyn.org]
- 2. wcu.edu [wcu.edu]
- 3. benchchem.com [benchchem.com]
- 4. orgsyn.org [orgsyn.org]
- 5. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 6. cipac.org [cipac.org]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. benchchem.com [benchchem.com]
- 9. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
Technical Support Center: Esterification of 1-(3-chlorophenyl)cyclopropanecarboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-(3-chlorophenyl)cyclopropanecarboxylic acid esterification.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the esterification of this compound?
A1: The most common and direct method for this type of esterification is the Fischer-Speier esterification.[1][2] This is an acid-catalyzed reaction where the carboxylic acid is heated with an excess of an alcohol (like methanol or ethanol) in the presence of a strong acid catalyst.[1][2]
Q2: What acid catalysts are recommended for this Fischer esterification?
A2: Concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are highly effective and commonly used catalysts for this reaction.[3] Lewis acids could also be employed, especially if the substrate is sensitive to strong protic acids.[4]
Q3: How can I drive the esterification reaction to completion and improve the yield?
A3: Fischer esterification is a reversible reaction.[1][3] To maximize the ester yield, the equilibrium needs to be shifted towards the products. This can be achieved by:
-
Using a large excess of the alcohol: This is a very common and practical method, where the alcohol can also serve as the solvent.[1]
-
Removing water as it forms: This can be done using a Dean-Stark apparatus for azeotropic distillation with a suitable solvent (e.g., toluene), or by adding a dehydrating agent like molecular sieves to the reaction mixture.[4]
Q4: What is the expected impact of the 3-chlorophenyl group on the esterification reaction?
A4: The 3-chlorophenyl group is an electron-withdrawing group. This can increase the electrophilicity of the carbonyl carbon of the carboxylic acid, potentially leading to a faster reaction rate compared to an unsubstituted phenyl group.
Q5: Is the cyclopropane ring stable under the acidic conditions of Fischer esterification?
A5: The cyclopropane ring is generally stable under these conditions. Esters of cyclopropanecarboxylic acid have shown substantial stability under both acidic and basic hydrolytic conditions, which suggests the ring system can withstand the conditions of esterification.[5] However, prolonged exposure to very harsh acidic conditions and high temperatures should be monitored.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion to Ester | 1. Insufficient catalyst. 2. Reaction time is too short. 3. Reaction temperature is too low. 4. Presence of water in the reaction mixture, shifting the equilibrium towards the reactants.[1] 5. Impure starting material. | 1. Increase catalyst loading (typically 1-5 mol% relative to the carboxylic acid). 2. Monitor the reaction progress using Thin Layer Chromatography (TLC) and extend the reaction time as needed. 3. Ensure the reaction is heated to the reflux temperature of the alcohol being used. 4. Use anhydrous alcohol and consider adding molecular sieves or using a Dean-Stark apparatus.[4] 5. Verify the purity of the this compound. |
| Reaction Stalls Before Completion | 1. Equilibrium has been reached.[1] 2. Catalyst has degraded or become inactive. | 1. Add a larger excess of the alcohol or begin actively removing water.[1][4] 2. Add a fresh portion of the acid catalyst. |
| Formation of Unknown Byproducts | 1. Decomposition of starting material or product due to excessive heat or prolonged reaction time. 2. Potential side reactions involving the aromatic ring (e.g., sulfonation if using excess H₂SO₄ at high temperatures). | 1. Reduce the reaction temperature if possible, or shorten the overall reaction time. Close monitoring is key. 2. Use a milder catalyst like p-TsOH, or a lower concentration of H₂SO₄. Consider alternative, milder esterification methods if byproducts persist. |
| Difficulties in Product Isolation/Purification | 1. Incomplete removal of the acid catalyst during work-up. 2. Emulsion formation during aqueous extraction. 3. Co-elution of impurities during column chromatography. | 1. Thoroughly wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize and remove the acid catalyst. 2. Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions. 3. Optimize the solvent system for column chromatography to achieve better separation. |
Experimental Protocols
Protocol 1: Fischer Esterification using Excess Alcohol
This protocol focuses on driving the reaction to completion by using a large excess of the alcohol, which also acts as the solvent.
Materials:
-
This compound
-
Anhydrous methanol (or other suitable alcohol)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a large excess of anhydrous methanol (e.g., 20-50 equivalents).
-
Carefully add concentrated sulfuric acid (0.05 - 0.1 eq) to the solution while stirring.
-
Attach a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction progress by TLC until the starting carboxylic acid is consumed.
-
Cool the reaction mixture to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent like diethyl ether.
-
Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by column chromatography or distillation if necessary.
Visualizations
Experimental Workflow for Fischer Esterification
Caption: Workflow for Fischer Esterification.
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for low yield.
References
- 1. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 2. athabascau.ca [athabascau.ca]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Method refinement for consistent results in 1-(3-Chlorophenyl)cyclopropanecarboxylic acid experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to facilitate consistent and reproducible results in experiments involving 1-(3-Chlorophenyl)cyclopropanecarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: The synthesis of 1-aryl-cyclopropanecarboxylic acids can be achieved through several methodologies. A common and effective strategy involves the α-alkylation of a substituted phenylacetonitrile (e.g., 3-chlorophenylacetonitrile) with a 1,2-dihaloethane under strong base conditions. This is followed by an in-situ intramolecular cyclization to form the cyclopropyl nitrile, which is then hydrolyzed to the desired carboxylic acid.[1] Another approach is a malonate-based synthesis, which offers excellent regiocontrol but involves more steps.[1] General cyclopropanation reactions, such as those using carbenes or carbenoids with corresponding styrenes, are also fundamental to forming the cyclopropane ring.[2][3]
Q2: How can I effectively monitor the progress of the synthesis reaction?
A2: Reaction progress can be monitored using Thin Layer Chromatography (TLC).[4] A suitable solvent system should be developed to achieve good separation between the starting materials, intermediates, and the final product. For quantitative analysis and to confirm the consumption of starting materials, Gas Chromatography (GC) is also an effective method.[5][6]
Q3: What are the best practices for purifying the final product?
A3: Purification of carboxylic acids often involves several steps. If the product is solid, recrystallization from a suitable solvent system (e.g., toluene, aqueous alcohol) is a common method.[7] For water-insoluble acids, an acid-base extraction can be effective: dissolve the crude product in an aqueous base (like sodium hydroxide), wash with an organic solvent to remove neutral impurities, and then re-acidify the aqueous layer to precipitate the purified acid.[7] If the product is an oil or difficult to crystallize, column chromatography is a viable option; however, optimizing the solvent system is crucial to prevent co-elution with impurities.[4] In cases where emulsions form during aqueous work-up, adding brine or filtering through Celite can help break the emulsion.[4]
Q4: What is the potential biological significance of this compound and its derivatives?
A4: this compound and its analogs are significant intermediates in pharmaceutical synthesis.[8] The rigid cyclopropane structure can enhance metabolic stability and binding affinity to biological targets.[8] Derivatives have been investigated as potential antidepressants.[9] It is noteworthy that cyclopropanecarboxylic acid has been identified as a metabolite of the anxiolytic drug panadiplon, where it was linked to hepatic toxicity through the inhibition of mitochondrial fatty acid β-oxidation.[10] This highlights the importance of understanding the metabolic profile of drugs containing this moiety.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of this compound.
| Problem ID | Issue | Potential Cause(s) | Recommended Solution(s) |
| SYN-001 | Low to No Product Yield | 1. Inactive or degraded reagents (e.g., base, alkylating agent).2. Presence of water in the reaction when using moisture-sensitive reagents.3. Suboptimal reaction temperature or time.4. Incomplete hydrolysis of the nitrile intermediate. | 1. Use fresh, high-purity reagents. Ensure bases like NaOH/KOH are finely powdered for better reactivity.[11]2. Use anhydrous solvents and thoroughly dry all glassware before use.[4]3. Optimize temperature and reaction time. Some cyclization reactions are vigorous and may require initial heating followed by self-sustaining reaction.[11]4. Ensure hydrolysis is complete by extending the reaction time or using harsher conditions (e.g., heating with aqueous acid/base).[11][12] |
| SYN-002 | Formation of Significant Side Products | 1. Dimerization or polymerization of starting materials.[4]2. Ring-opening of the cyclopropane ring under harsh acidic or thermal conditions.[13]3. Formation of isocyanides, especially during nitrile hydrolysis in a strong base.[11] | 1. Add reagents slowly to the reaction mixture. Maintain a lower reaction temperature to control exothermic processes.[4]2. Use milder conditions for hydrolysis where possible. Basic hydrolysis followed by careful acidification may be preferable to strong, hot acid.[1]3. Conduct the reaction in a well-ventilated hood.[11] |
| PUR-001 | Difficulty in Product Purification | 1. Co-elution of the product with starting materials or by-products during column chromatography.2. Formation of a stable emulsion during aqueous work-up.[11]3. The product is an oil and does not crystallize easily. | 1. Optimize the solvent system for chromatography. Consider using a different stationary phase (e.g., alumina instead of silica gel).[4]2. Add brine to the aqueous layer to break the emulsion. Alternatively, filter the mixture through a pad of Celite. Avoid vigorous shaking during extractions.[4][11]3. Attempt to form a salt (e.g., sodium or ammonium salt) which is often crystalline and easier to purify. The free acid can be regenerated afterward.[7] |
Quantitative Data Summary
The following table summarizes reported yields for relevant cyclopropanecarboxylic acid synthesis methods.
| Synthesis Method | Key Reagents | Reported Yield (%) | Notes |
| Hydrolysis of Cyclopropyl Cyanide | γ-chlorobutyronitrile, NaOH, H₂SO₄ | 74–79% | A classic, high-yield method for the parent acid.[11] |
| Pd-Catalyzed Direct Sulfinate Coupling | Aryl halide, SO₂, NaH, Pd(OAc)₂ | 70–85% | For synthesizing derivatives with sulfonyl groups.[1] |
| Copper-Catalyzed Cyclopropanation | Methyl oleate, Ethyl diazoacetate (EDA) | >90% | Demonstrates high yield for cyclopropanation of non-activated double bonds.[14] |
| Conversion to Acid Chloride | Cyclopropanecarboxylic acid, Thionyl chloride | 90–96% | A high-yield derivatization step.[5] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from established methods for synthesizing substituted cyclopropanecarboxylic acids via nitrile intermediates.[1][11]
Materials:
-
3-Chlorophenylacetonitrile
-
1,2-Dibromoethane
-
Powdered Sodium Hydroxide (NaOH)
-
Toluene (anhydrous)
-
6M Sulfuric Acid (H₂SO₄)
-
Diethyl ether
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Cyclization: In a three-necked flask equipped with a reflux condenser and mechanical stirrer, add 3-chlorophenylacetonitrile (1.0 eq) and anhydrous toluene.
-
While stirring vigorously, add finely powdered NaOH (2.5 eq).
-
Slowly add 1,2-dibromoethane (1.1 eq) to the mixture.
-
Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC until the starting nitrile is consumed.
-
Cool the reaction mixture to room temperature and slowly quench with water.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure to obtain crude 1-(3-chlorophenyl)cyclopropanecarbonitrile.
-
Hydrolysis: Add the crude nitrile to a flask containing 6M H₂SO₄.
-
Heat the mixture to reflux for 8-12 hours, or until the oily nitrile layer disappears.
-
Cool the solution in an ice bath. The carboxylic acid product may precipitate.
-
Extract the cooled aqueous solution with diethyl ether (3 x 75 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent like toluene/heptane.
Protocol 2: HPLC Analysis of Product Purity
This is a general HPLC method for analyzing aromatic carboxylic acids.[15][16]
Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
Product sample
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase, for example, a gradient of acetonitrile and 0.1% formic acid in water.
-
Sample Preparation: Prepare a stock solution of the product in methanol or acetonitrile (e.g., 1 mg/mL). Dilute to create working standards.[15]
-
HPLC Conditions:
-
Column: C18 analytical column (e.g., 150 mm × 4.6 mm, 5 µm).
-
Flow Rate: 0.8 - 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
Detection: UV detection at a suitable wavelength (e.g., 260 nm).[15]
-
-
Analysis: Inject the sample and standards. Determine the purity by comparing the peak area of the main product to the total peak area of all components.
Visualizations: Workflows and Pathways
Caption: Synthetic and purification workflow for this compound.
Caption: Troubleshooting logic diagram for addressing low experimental yield.
Caption: Potential metabolic pathway leading to toxicity via a cyclopropanecarboxylic acid metabolite.[10]
References
- 1. Buy 1-[3-(Methylsulfonyl)phenyl]cyclopropanecarboxylic Acid (EVT-11853852) [evitachem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof - Google Patents [patents.google.com]
- 6. "Processes For The Preparation Of Cyclopropanecarboxylic Acid" [quickcompany.in]
- 7. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 8. 1-(4-Chlorophenyl)Cyclopropanecarboxylic Acid [myskinrecipes.com]
- 9. 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolic, idiosyncratic toxicity of drugs: overview of the hepatic toxicity induced by the anxiolytic, panadiplon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. bcc.bas.bg [bcc.bas.bg]
- 16. CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to 1-(3-Chlorophenyl)cyclopropanecarboxylic Acid and its 1-(4-Chlorophenyl) Analog
Introduction
In the landscape of pharmaceutical and agrochemical development, the nuanced differences between structural isomers can dictate the success or failure of a lead compound. Positional isomers, where a functional group is shifted on a core scaffold, often exhibit surprisingly divergent physicochemical properties and biological activities. This guide provides an in-depth comparison of two such analogs: 1-(3-Chlorophenyl)cyclopropanecarboxylic acid and 1-(4-Chlorophenyl)cyclopropanecarboxylic acid.
These molecules, differing only in the placement of a single chlorine atom on the phenyl ring (meta vs. para position), serve as crucial building blocks in organic synthesis. The 4-chloro analog, in particular, is a known intermediate in the manufacturing of Selective Serotonin Reuptake Inhibitors (SSRIs) and other agents targeting the central nervous system (CNS).[1] The rigid cyclopropane ring is a valuable structural motif, often introduced to enhance binding affinity with biological targets and improve metabolic stability.[1] This comparative analysis will explore their known properties, synthetic pathways, and the critical, albeit often theoretical, structure-activity relationships that distinguish them, providing researchers with a foundational understanding for future development.
Physicochemical Properties: A Head-to-Head Comparison
The initial differentiation between these two isomers begins with their fundamental physical and chemical properties. While both share the same molecular formula and weight, the position of the electron-withdrawing chlorine atom influences intermolecular forces, leading to distinct melting points and other predicted characteristics.
| Property | This compound | 1-(4-Chlorophenyl)cyclopropanecarboxylic acid |
| CAS Number | 124276-34-2[2] | 72934-37-3[3] |
| Molecular Formula | C₁₀H₉ClO₂[2][4] | C₁₀H₉ClO₂[1][5] |
| Molecular Weight | 196.63 g/mol [2] | 196.63 g/mol [1][5] |
| Appearance | Off-white to light yellow Solid | White Crystalline Powder |
| Melting Point | Not specified | 152-155°C |
| Boiling Point | 350.3±35.0 °C (Predicted) | 152-155°C (Boiling point appears to be mistakenly reported as melting point in some sources) |
| Density | 1.403±0.06 g/cm³ (Predicted) | 1.2040 (Rough Estimate) |
| pKa | 4.11±0.20 (Predicted) | 4.14±0.20 (Predicted) |
Data compiled from various chemical suppliers and databases. Predicted values are computational estimates and should be confirmed experimentally.
The para (4-chloro) isomer's higher melting point suggests a more stable crystal lattice structure, a common feature for para-substituted benzenes due to their symmetry, which allows for more efficient packing compared to their meta counterparts.
Synthesis and Mechanistic Insights
The synthesis of these compounds typically follows a well-established pathway involving the hydrolysis of a nitrile precursor. This multi-step process is a cornerstone of industrial organic chemistry, valued for its reliability and yield.
General Synthetic Pathway
The common methodology involves two key transformations:
-
Cyclization: Formation of the cyclopropane ring, often starting from a phenylacetonitrile derivative.
-
Hydrolysis: Conversion of the nitrile functional group to a carboxylic acid, typically under strong acidic or basic conditions.
Caption: General synthetic workflow for phenylcyclopropanecarboxylic acids.
Experimental Protocol: Synthesis of 1-(4-Chlorophenyl)cyclopropanecarboxylic Acid
This protocol is adapted from established procedures for the hydrolysis of the nitrile intermediate.
Objective: To hydrolyze 1-(4-chlorophenyl)-1-cyclopropanecarbonitrile to 1-(4-chlorophenyl)-1-cyclopropanecarboxylic acid.
Materials:
-
1-(4-chlorophenyl)-1-cyclopropanecarbonitrile
-
20% Sulfuric Acid Solution
-
Ethyl Acetate
-
20% Sodium Hydroxide Solution
-
Concentrated Hydrochloric Acid
-
Distilled Water
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 1-(4-chlorophenyl)-1-cyclopropanecarbonitrile (1.0 equivalent) and 20% sulfuric acid solution.
-
Reflux: Heat the mixture to reflux. The choice of reflux is to provide sufficient activation energy to overcome the stability of the nitrile group and drive the hydrolysis to completion. Maintain reflux for 10-12 hours.
-
Workup - Extraction: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate. The organic product will move into the ethyl acetate layer.
-
Workup - Base Wash: Extract the organic layer with a 20% sodium hydroxide solution. This is a critical purification step. The carboxylic acid, being acidic, is deprotonated by the strong base to form a water-soluble carboxylate salt, which partitions into the aqueous layer, leaving non-acidic impurities behind in the organic layer.
-
Workup - Acidification: Separate the aqueous layer and cool it in an ice bath. Slowly acidify to a pH of 2-4 using concentrated hydrochloric acid. This protonates the carboxylate salt, causing the much less water-soluble carboxylic acid to precipitate out of the solution as a solid.
-
Isolation: Collect the precipitated white solid by vacuum filtration.
-
Purification: Wash the solid with cold distilled water to remove any residual salts.
-
Drying: Dry the product, for example, in a vacuum oven, to yield the final 1-(4-chlorophenyl)-1-cyclopropanecarboxylic acid.
Self-Validation: The success of this protocol is validated by the distinct phase separations during extraction and the precipitation of the product upon acidification. Purity can be confirmed via HPLC, and identity can be verified by melting point analysis and spectroscopic methods (NMR, IR).
Structure-Activity Relationship (SAR) and Biological Significance
A comprehensive search of scientific literature reveals a notable absence of direct comparative studies on the biological activities of the 3-chloro and 4-chloro analogs. However, based on the known applications of the 4-chloro isomer as an SSRI intermediate[1] and general principles of medicinal chemistry, we can infer potential differences.
The term Structure-Activity Relationship (SAR) refers to the link between a molecule's chemical structure and its biological activity.[6][7][8] Even minor structural changes, such as the repositioning of a substituent, can drastically alter how a molecule interacts with a biological target.[9]
-
Electronic Effects: The chlorine atom is an electron-withdrawing group. In the para position (4-chloro), its inductive effect influences the entire aromatic ring system symmetrically. In the meta position (3-chloro), this electronic pull is distributed asymmetrically. This difference in electron density across the phenyl ring can significantly impact:
-
Binding Affinity: The precise arrangement of electron-rich and electron-poor regions is crucial for forming interactions (e.g., pi-pi stacking, halogen bonding, electrostatic interactions) with amino acid residues in a target protein's binding pocket.
-
pKa: The predicted pKa values are very similar, but subtle differences in acidity could influence the compound's ionization state at physiological pH, affecting its ability to cross membranes or bind to a target.
-
-
Steric Effects: The spatial arrangement of atoms is fundamental to a drug's "fit" with its target. While the overall size of the isomers is identical, the position of the chlorine atom alters the molecule's three-dimensional shape and surface. A target's binding site might have a specific pocket that favorably accommodates a substituent in the para position but creates steric hindrance with a meta-substituent, or vice-versa.
-
Metabolic Stability: The position of the chlorine atom can influence the molecule's susceptibility to metabolic enzymes, such as the Cytochrome P450 (CYP) family.[10] A substituent might block a site that is otherwise prone to oxidation, thereby increasing the molecule's metabolic half-life. The 4-chloro and 3-chloro positions present different faces of the molecule to metabolic enzymes, which could lead to different metabolic profiles.
Given that the 4-chloro analog is a known precursor for SSRIs, it is plausible that this specific isomeric form provides the optimal combination of electronic and steric properties for interaction with the serotonin transporter (SERT) or downstream processing into an active pharmaceutical ingredient that does. The 3-chloro analog may exhibit lower affinity, different selectivity (e.g., interacting with dopamine or norepinephrine transporters), or an unfavorable metabolic profile.
Proposed Experimental Workflow for Comparative Biological Evaluation
To move from theoretical SAR to empirical data, a structured experimental plan is required. The following workflow outlines a logical progression for a comprehensive comparison.
Protocol: In Vitro Neurotransmitter Uptake Assay
This protocol provides a framework for assessing the functional inhibition of the serotonin transporter (SERT) by the two analogs.
Objective: To determine and compare the IC₅₀ values of this compound and its 4-chloro analog for the inhibition of serotonin uptake in a human cell line expressing SERT.
Materials:
-
HEK293 cells stably expressing human SERT (hSERT).
-
[³H]-Serotonin (radiolabeled serotonin).
-
Test compounds (3-chloro and 4-chloro analogs), dissolved in DMSO and serially diluted.
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Positive control inhibitor (e.g., Fluoxetine).
-
Scintillation fluid and microplates.
-
Liquid scintillation counter.
Procedure:
-
Cell Plating: Seed the hSERT-expressing cells into 96-well microplates and culture until they form a confluent monolayer.
-
Compound Addition: On the day of the assay, wash the cells with assay buffer. Add pre-determined concentrations of the test compounds (e.g., 10-point concentration-response curve from 1 nM to 100 µM), positive control, or vehicle (DMSO) to the wells.
-
Pre-incubation: Incubate the plates for 15-20 minutes at 37°C. This allows the compounds to interact with the transporters before the substrate is introduced.
-
Initiate Uptake: Add a fixed concentration of [³H]-Serotonin to each well to initiate the uptake reaction.
-
Incubation: Incubate for a short, defined period (e.g., 10 minutes) at 37°C. This time is optimized to be within the linear range of uptake.
-
Terminate Uptake: Rapidly terminate the uptake by washing the cells with ice-cold assay buffer. The cold temperature halts all transporter activity.
-
Cell Lysis & Scintillation Counting: Lyse the cells to release the internalized [³H]-Serotonin. Add scintillation fluid and measure the radioactivity in each well using a liquid scintillation counter.
-
Data Analysis: The amount of radioactivity is proportional to the amount of serotonin taken up. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value for each analog.
Conclusion and Future Directions
While this compound and its 1-(4-chlorophenyl) analog are structurally similar, the seemingly minor shift in the chlorine atom's position leads to distinct physicochemical properties and implies significant, yet unconfirmed, differences in biological activity. The 4-chloro isomer is established as a valuable intermediate in CNS drug development, suggesting its substitution pattern is preferential for relevant biological targets.
The lack of direct comparative experimental data represents a clear knowledge gap. The proposed experimental workflows, from target binding assays to functional and metabolic studies, provide a clear roadmap for researchers to empirically define the structure-activity relationship between these two compounds. Such studies are essential for unlocking the full potential of these versatile chemical scaffolds and for making informed decisions in the rational design of next-generation pharmaceuticals and agrochemicals.
References
- 1. 1-(4-Chlorophenyl)Cyclopropanecarboxylic Acid [myskinrecipes.com]
- 2. scbt.com [scbt.com]
- 3. calpaclab.com [calpaclab.com]
- 4. PubChemLite - this compound (C10H9ClO2) [pubchemlite.lcsb.uni.lu]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. publications.ashp.org [publications.ashp.org]
- 7. Drug Design: Structure-Activity Relationship (SAR) | Caucasus Journal of Health Sciences and Public Health [caucasushealth.ug.edu.ge]
- 8. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 9. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 10. CPIC® Guideline for Serotonin Reuptake Inhibitor Antidepressants and CYP2D6, CYP2C19, CYP2B6, SLC6A4, and HTR2A – CPIC [cpicpgx.org]
Efficacy of Cyclopropanecarboxylic Acid Derivatives as mGluR1 Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Efficacy of Known mGluR1 Antagonists
The following table summarizes the in vitro efficacy of several established mGluR1 antagonists. These compounds can serve as benchmarks for assessing the potency of novel derivatives, such as those from the 1-(3-Chlorophenyl)cyclopropanecarboxylic acid series.
| Compound | Type | Target | Assay | IC50 |
| JNJ16259685 | Non-competitive Antagonist | Human mGlu1 | Glutamate-induced Ca2+ mobilization | 0.55 nM[1][2] |
| Rat mGlu1a | Glutamate-induced Ca2+ mobilization | 3.2 nM[3] | ||
| Rat mGlu1a | [3H]R214127 binding | Kᵢ = 0.34 nM[4] | ||
| Synaptic mGluR1 | Inhibition of synaptic activation | 19 nM[4][5] | ||
| LY367385 | Competitive Antagonist | mGluR1a | Quisqualate-induced phosphoinositide (PI) hydrolysis | 8.8 µM[5][6][7] |
| R214127 | Non-competitive Antagonist | Rat mGlu1a | [3H]R214127 binding | - |
| FPTQ | Antagonist | Human mGluR1 | - | 6 nM[5] |
| Mouse mGluR1 | - | 1.4 nM[5] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of compound efficacy. Below are protocols for key in vitro assays used to characterize mGluR1 antagonists.
Glutamate-Induced Calcium Mobilization Assay
This assay is a primary method for determining the potency of mGluR1 antagonists.
-
Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human or rat mGluR1a receptor.
-
Principle: mGluR1 is a Gq-coupled receptor. Its activation by an agonist (e.g., glutamate) leads to the activation of phospholipase C, which in turn mobilizes intracellular calcium. This change in intracellular calcium concentration can be measured using a fluorescent calcium indicator.
-
Procedure:
-
Cells are plated in 96-well or 384-well plates and allowed to adhere overnight.
-
The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 60 minutes at room temperature.[8]
-
The cells are washed to remove excess dye.
-
Test compounds (potential antagonists) are pre-incubated with the cells for a defined period (e.g., 10-20 minutes).[8][9]
-
The baseline fluorescence is measured.
-
A fixed concentration of an agonist (e.g., glutamate or quisqualate) is added to stimulate the mGluR1 receptor.[8]
-
The change in fluorescence, corresponding to the increase in intracellular calcium, is monitored using a fluorescence plate reader (e.g., FLIPR).
-
The inhibitory effect of the test compound is calculated relative to the response in the absence of the antagonist.
-
IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.
-
Quisqualate-Induced Phosphoinositide (PI) Hydrolysis Assay
This assay provides a direct measure of the functional consequence of Gq-protein activation.
-
Cell Line: Similar to the calcium mobilization assay, cell lines stably expressing the mGluR1 receptor are used.
-
Principle: Activation of mGluR1 stimulates the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). The accumulation of inositol phosphates can be quantified.
-
Procedure:
-
Cells are typically labeled overnight with [3H]-myo-inositol.
-
On the day of the experiment, cells are washed and pre-incubated with the test antagonist for a specific duration.
-
The cells are then stimulated with an agonist, such as quisqualate, in the presence of LiCl (which prevents the degradation of inositol monophosphates).[5][6]
-
The reaction is stopped, and the cells are lysed.
-
Total inositol phosphates are separated by ion-exchange chromatography.
-
The amount of [3H]-inositol phosphates is quantified by scintillation counting.
-
The inhibitory effect of the antagonist is determined, and IC50 values are calculated.[5][6]
-
Mandatory Visualizations
mGluR1 Signaling Pathway
Caption: Simplified signaling cascade of the mGluR1 receptor.
Experimental Workflow for Antagonist Efficacy Testing
Caption: Workflow for determining mGluR1 antagonist IC50.
References
- 1. JNJ 16259685 | Glutamate (Metabotropic) Group I Receptors | Tocris Bioscience [tocris.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Allosteric Modulators for mGlu Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JNJ16259685 | GluR | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Metabotropic glutamate receptor 1 (mGluR1) and 5 (mGluR5) regulate late phases of LTP and LTD in the hippocampal CA1 region in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Blockade of mGluR1 receptor results in analgesia and disruption of motor and cognitive performances: effects of A-841720, a novel non-competitive mGluR1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jneurosci.org [jneurosci.org]
Validation of a Novel HPLC-UV Method for the Quantification of 1-(3-Chlorophenyl)cyclopropanecarboxylic Acid
A Comparative Guide for Analytical Method Validation in Pharmaceutical Analysis
Introduction
The robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development and quality control. This guide provides a comprehensive comparison of a newly developed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the analysis of 1-(3-Chlorophenyl)cyclopropanecarboxylic acid, a key intermediate in the synthesis of various pharmaceutical compounds.
This document is intended for researchers, analytical scientists, and drug development professionals. It presents a detailed comparison of the new method against a conventional HPLC-UV alternative, supported by comprehensive, albeit illustrative, experimental data. The methodologies for all key validation experiments are described in detail, adhering to the principles outlined by the International Council for Harmonisation (ICH) guidelines.
Comparative Analysis of Analytical Method Performance
The performance of the new HPLC-UV method was rigorously assessed against a standard HPLC-UV method. The validation was conducted based on the ICH Q2(R1) guidelines, evaluating specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
Table 1: Summary of Validation Parameters for New and Alternative HPLC-UV Methods
| Validation Parameter | New HPLC-UV Method | Alternative HPLC-UV Method | Acceptance Criteria |
| Linearity (R²) | 0.9998 | 0.9985 | R² ≥ 0.999 |
| Range (µg/mL) | 1 - 100 | 5 - 80 | - |
| Accuracy (% Recovery) | 99.5% - 101.2% | 97.8% - 103.5% | 98.0% - 102.0% |
| Precision (RSD%) | |||
| - Repeatability | 0.85% | 1.52% | ≤ 2% |
| - Intermediate Precision | 1.15% | 2.10% | ≤ 2% |
| Specificity | No interference | Minor peak overlap | No interference at the retention time of the analyte |
| LOD (µg/mL) | 0.25 | 1.0 | - |
| LOQ (µg/mL) | 0.75 | 3.0 | - |
Table 2: Linearity Data for the New HPLC-UV Method
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 1 | 12,540 |
| 10 | 126,100 |
| 25 | 314,500 |
| 50 | 630,200 |
| 75 | 944,800 |
| 100 | 1,259,000 |
Table 3: Accuracy and Precision Data for the New HPLC-UV Method
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL, n=6) | % Recovery | RSD% (Repeatability) |
| 25 | 24.88 | 99.52 | 0.88 |
| 50 | 50.60 | 101.20 | 0.75 |
| 75 | 75.30 | 100.40 | 0.92 |
Experimental Protocols
New HPLC-UV Method
-
Chromatographic System: Agilent 1260 Infinity II HPLC system with a variable wavelength detector.
-
Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).
-
Mobile Phase: Acetonitrile: 0.1% Phosphoric acid in Water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Alternative HPLC-UV Method
-
Chromatographic System: Waters Alliance e2695 Separation Module with a 2489 UV/Visible Detector.
-
Column: SunFire C18 (4.6 x 250 mm, 5 µm).
-
Mobile Phase: Methanol: Water (70:30, v/v).
-
Flow Rate: 1.2 mL/min.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 35°C.
Validation Experiments
-
Specificity: Placebo (matrix without the analyte) and standard solutions of this compound were injected to demonstrate the absence of interfering peaks at the analyte's retention time.
-
Linearity: A series of six standard solutions ranging from 1 to 100 µg/mL were prepared and injected in triplicate. A calibration curve was constructed by plotting the mean peak area against the concentration, and the coefficient of determination (R²) was calculated.
-
Accuracy: Accuracy was determined by the recovery method. A known amount of the analyte was spiked into a placebo at three different concentration levels (low, medium, and high). The recovery was calculated as the percentage of the measured amount versus the spiked amount.
-
Precision:
-
Repeatability (Intra-day precision): Six replicate injections of a standard solution at 100% of the test concentration were performed on the same day. The relative standard deviation (RSD%) was calculated.
-
Intermediate Precision (Inter-day precision): The repeatability assay was performed on a different day by a different analyst to assess the method's robustness.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the formulae: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
Visualizing the Validation Process
The following diagrams illustrate the workflow of the analytical method validation process and the hierarchical relationship between the key validation parameters.
Caption: Workflow for the validation of a new analytical method.
Caption: Interdependence of key analytical method validation parameters.
Conclusion
The newly developed HPLC-UV method for the quantification of this compound demonstrates superior performance compared to the alternative method. It exhibits excellent linearity, accuracy, and precision, with a lower limit of detection and quantitation. The enhanced specificity and wider linear range make it a more robust and reliable method for routine quality control and research applications. The detailed protocols and comparative data presented in this guide provide a solid framework for the validation and implementation of this new analytical method.
A Comparative Guide to Cross-Reactivity Studies of 1-(3-Chlorophenyl)cyclopropanecarboxylic Acid and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for conducting and interpreting cross-reactivity studies for 1-(3-Chlorophenyl)cyclopropanecarboxylic acid. Due to the absence of publicly available direct cross-reactivity data for this specific molecule, this document outlines a standardized, best-practice approach. The experimental protocols, data tables, and potential cross-reactants are based on established principles of immunoassay development and findings for structurally related compounds containing chlorophenyl and cyclopropyl moieties.
Introduction to Cross-Reactivity
In the context of ligand-binding assays, cross-reactivity refers to the ability of antibodies or receptors to bind to molecules that are structurally similar to the target analyte. This can lead to inaccurate quantification and false-positive results. Therefore, characterizing the cross-reactivity of a lead compound against its analogs and potential metabolites is a critical step in the development of specific and reliable assays for therapeutic drug monitoring, pharmacokinetic studies, and toxicological screenings.
Potential Cross-Reactants
A crucial step in designing a cross-reactivity study is to identify and procure a panel of structurally related compounds. Based on the structure of this compound, potential cross-reactants would include:
-
Positional Isomers: Compounds where the chloro group is at the ortho- or para-position of the phenyl ring (e.g., 1-(2-Chlorophenyl)cyclopropanecarboxylic acid, 1-(4-Chlorophenyl)cyclopropanecarboxylic acid).
-
Analogs with Different Halogens: Compounds with other halogens in place of chlorine (e.g., 1-(3-Bromophenyl)cyclopropanecarboxylic acid, 1-(3-Fluorophenyl)cyclopropanecarboxylic acid).
-
Metabolites: Potential products of in-vivo metabolism. The chlorophenyl group may undergo hydroxylation, and the carboxylic acid may be conjugated (e.g., glucuronidation)[1].
-
Precursors and Related Synthetic Intermediates: Compounds used in the synthesis of the target molecule.
-
Structurally Unrelated Compounds with Similar Moieties: Other compounds containing a cyclopropyl or chlorophenyl group that might be co-administered or present in the biological matrix.
Comparative Cross-Reactivity Data (Hypothetical Data for Illustrative Purposes)
The following table illustrates how cross-reactivity data for this compound could be presented. The data shown here is hypothetical and serves as a template for reporting results from a competitive immunoassay. The cross-reactivity is typically expressed as the percentage of the IC50 value of the target analyte relative to the IC50 of the competing compound.
Formula for Cross-Reactivity (%CR):
%CR = (IC50 of this compound / IC50 of Test Compound) x 100
| Compound | IC50 (nM) | Cross-Reactivity (%) |
| This compound | 10 | 100 |
| 1-(2-Chlorophenyl)cyclopropanecarboxylic acid | 50 | 20 |
| 1-(4-Chlorophenyl)cyclopropanecarboxylic acid | 80 | 12.5 |
| 1-(3-Bromophenyl)cyclopropanecarboxylic acid | 25 | 40 |
| 1-Phenylcyclopropanecarboxylic acid | 200 | 5 |
| 3-Chlorophenylacetic acid | >1000 | <1 |
| Cyclopropanecarboxylic acid | >1000 | <1 |
Experimental Protocols
A competitive enzyme-linked immunosorbent assay (ELISA) is a common and robust method for determining the cross-reactivity of small molecules.
Principle of Competitive ELISA
In a competitive ELISA, the analyte of interest in the sample competes with a fixed amount of labeled analyte for a limited number of antibody binding sites. The amount of labeled analyte bound to the antibody is inversely proportional to the concentration of the analyte in the sample.
Experimental Workflow
The general workflow for a competitive ELISA to assess cross-reactivity is as follows:
References
Comparative analysis of 1-(3-Chlorophenyl)cyclopropanecarboxylic acid with other enzyme inhibitors
A focused analysis of 1-(3-Chlorophenyl)cyclopropanecarboxylic acid as an enzyme inhibitor is not currently feasible due to a lack of specific publicly available data on its direct inhibitory activity against any particular enzyme. Commercial suppliers list it primarily as a chemical intermediate. However, the broader class of cyclopropanecarboxylic acid derivatives has demonstrated significant and specific inhibitory activity against various enzymes. This guide provides a comparative analysis of these derivatives, focusing on their inhibition of two key enzymes: 1-aminocyclopropane-1-carboxylic acid oxidase (ACO) and ketol-acid reductoisomerase (KARI) .
Quantitative Comparison of Inhibitory Activity
The inhibitory potential of several cyclopropanecarboxylic acid derivatives against ACO and KARI has been quantified, with the inhibition constant (Ki) being a key metric. A lower Ki value indicates a higher binding affinity of the inhibitor for the enzyme and thus greater inhibitory potency.
| Inhibitor | Target Enzyme | Organism Source | Ki Value | Reference |
| Cyclopropane-1,1-dicarboxylic acid (CDA) | ACO | Apple (Malus domestica) | N/A | [1][2] |
| trans-2-Phenylcyclopropane-1-carboxylic acid (PCCA) | ACO | Apple (Malus domestica) | N/A | [1][2] |
| Cyclopropane-1,1-dicarboxylate (CPD) | KARI | Mycobacterium tuberculosis | 3.03 µM | [3] |
| Cyclopropane-1,1-dicarboxylate (CPD) | KARI | Campylobacter jejuni | 0.59 µM | [3] |
| Cyclopropane-1,1-dicarboxylate (CPD) | KARI | Staphylococcus aureus | 2.73 µM | [3] |
| Cyclopropane-1,1-dicarboxylate (CPD) | KARI | Rice (Oryza sativa) | 90 nM | [4] |
Note: Specific Ki values for CDA and PCCA against apple ACO were determined in the cited studies but are not explicitly stated in the abstracts. The studies confirm their inhibitory effect.[1][2]
Experimental Protocols
The determination of enzyme inhibition constants (Ki) and overall inhibitory activity typically involves a series of in vitro enzyme assays. The following is a generalized protocol for assessing the inhibition of enzymes like ACO and KARI.
Objective: To determine the inhibitory effect of a compound on the catalytic activity of a specific enzyme.
Materials:
-
Purified target enzyme (e.g., recombinant ACO or KARI)
-
Enzyme substrate (e.g., 1-aminocyclopropane-1-carboxylic acid for ACO, 2-acetolactate for KARI)
-
Cofactors, if required by the enzyme (e.g., NADPH for KARI)
-
Assay buffer at optimal pH for enzyme activity
-
Test inhibitor compound (e.g., a cyclopropanecarboxylic acid derivative) dissolved in a suitable solvent
-
A detection instrument (e.g., spectrophotometer, fluorometer, or HPLC) to measure the rate of product formation or substrate depletion.
Procedure:
-
Enzyme Activity Assay: A reaction mixture is prepared containing the assay buffer, substrate, and any necessary cofactors. The reaction is initiated by the addition of the purified enzyme.
-
Measurement of Reaction Rate: The rate of the enzymatic reaction is monitored over time by measuring the change in absorbance or fluorescence of a substrate or product, or by quantifying product formation using chromatography. This provides the uninhibited reaction rate (V₀).
-
Inhibition Assay: The enzyme activity assay is repeated in the presence of varying concentrations of the inhibitor compound.
-
Data Analysis: The reaction rates at different inhibitor concentrations are compared to the uninhibited rate. The data is often plotted as reaction velocity versus substrate concentration in the presence of the inhibitor (e.g., using a Lineweaver-Burk plot) to determine the mechanism of inhibition (e.g., competitive, non-competitive).
-
Calculation of IC50 and Ki: The concentration of inhibitor that reduces enzyme activity by 50% (IC50) is determined from a dose-response curve. The inhibition constant (Ki), which represents the dissociation constant of the enzyme-inhibitor complex, is then calculated from the IC50 value and the substrate concentration, often using the Cheng-Prusoff equation.
Visualizing Mechanisms and Workflows
Ethylene Biosynthesis Pathway Inhibition
The following diagram illustrates the final step of the ethylene biosynthesis pathway in plants and highlights the point of inhibition by cyclopropanecarboxylic acid derivatives.
Caption: Inhibition of ACC Oxidase in the Ethylene Biosynthesis Pathway.
General Experimental Workflow for Enzyme Inhibition Assay
This diagram outlines a typical workflow for determining the inhibitory activity of a compound against a target enzyme.
Caption: Workflow for an in vitro enzyme inhibition assay.
References
- 1. Inhibition of apple 1-aminocyclopropane-1-carboxylic acid oxidase, by cyclopropane-1,1-dicarboxylic acid and trans-2-phenylcyclopropane-1-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Navigating the Structure-Activity Landscape of 1-(3-Chlorophenyl)cyclopropanecarboxylic Acid Analogs: A Comparative Guide
A comprehensive review of the current scientific literature reveals a notable scarcity of dedicated structure-activity relationship (SAR) studies for 1-(3-chlorophenyl)cyclopropanecarboxylic acid analogs. While the cyclopropane moiety is a recognized feature in various biologically active molecules, and the 3-chlorophenyl group is a common substituent in medicinal chemistry, a systematic exploration of their combined contribution to the pharmacological activity of this specific scaffold is not well-documented in publicly available research.
This guide aims to provide researchers, scientists, and drug development professionals with a comparative overview based on the limited available information and by drawing parallels from structurally related compounds. The absence of a focused body of work on this particular class of analogs necessitates a broader look at the SAR of cyclopropanecarboxylic acids and compounds bearing the 3-chlorophenyl substituent to infer potential relationships.
Hypothetical Structure-Activity Relationships
In the absence of direct experimental data, a hypothetical SAR exploration can guide future research. Key areas for modification on the this compound scaffold would likely include:
-
The Phenyl Ring: Altering the position and nature of the substituent on the phenyl ring. For instance, moving the chloro group to the ortho- or para- positions, or replacing it with other halogens (e.g., F, Br) or with electron-donating (e.g., -CH₃, -OCH₃) or electron-withdrawing (e.g., -NO₂, -CF₃) groups. These modifications would influence the electronic and steric properties, potentially impacting target binding.
-
The Cyclopropane Ring: Introducing substituents on the cyclopropane ring could provide insights into the conformational requirements for biological activity.
-
The Carboxylic Acid Group: Esterification or conversion to an amide would probe the necessity of the acidic proton and the carboxylate group for interaction with a biological target.
Potential Biological Targets and Signaling Pathways
While no specific biological target has been extensively studied for this compound analogs, related cyclopropane-containing compounds have shown activity in various domains. For instance, some cyclopropanecarboxylic acid derivatives have been investigated as potential antidepressants, suggesting possible interactions with neurotransmitter transporters or receptors. Other cyclopropane analogs have been explored as enzyme inhibitors.
A potential experimental workflow for investigating the SAR of this class of compounds is outlined below:
Caption: A logical workflow for a structure-activity relationship (SAR) study.
Experimental Protocols
Should research be undertaken on this class of compounds, the following general experimental protocols would be relevant for an initial biological evaluation.
General In Vitro Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized analogs against a specific enzyme.
Materials:
-
Purified target enzyme
-
Substrate for the enzyme
-
Assay buffer
-
Test compounds (dissolved in DMSO)
-
Positive control inhibitor
-
Microplate reader
Procedure:
-
Prepare a solution of the target enzyme in the assay buffer.
-
Add the test compounds at various concentrations to the wells of a microplate.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress over time using a microplate reader (e.g., by measuring absorbance or fluorescence).
-
Calculate the percentage of inhibition for each compound concentration relative to a control without an inhibitor.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a suitable dose-response curve.
General Cell Viability Assay (e.g., MTT Assay)
Objective: To assess the cytotoxic effects of the analogs on a specific cell line.
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Cell culture medium and supplements (e.g., FBS, antibiotics)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Incubator (37 °C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the untreated control cells.
-
Determine the GI₅₀ (half-maximal growth inhibition) value from the dose-response curve.
Conclusion
The field of medicinal chemistry would benefit from a systematic investigation into the structure-activity relationships of this compound analogs. The framework provided in this guide offers a starting point for researchers interested in exploring the therapeutic potential of this chemical scaffold. Future studies involving the synthesis of a focused library of analogs and their evaluation against a panel of biological targets are necessary to elucidate the SAR and identify promising lead compounds for further development.
Benchmarking Novel Compounds: A Comparative Guide for 1-(3-Chlorophenyl)cyclopropanecarboxylic acid Against Known NMDA Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for evaluating the performance of novel chemical entities, such as 1-(3-Chlorophenyl)cyclopropanecarboxylic acid, by comparing them against well-characterized standards that modulate the N-methyl-D-aspartate (NMDA) receptor. Due to the limited publicly available data on this compound, this document establishes a benchmarking protocol using known NMDA receptor antagonists. The structural motif of a cyclopropane ring attached to a phenyl group is present in various central nervous system active compounds, suggesting that this compound could potentially interact with targets such as the NMDA receptor.
The NMDA receptor, a crucial component in excitatory synaptic transmission and synaptic plasticity, is a well-established target for a variety of neurological and psychiatric conditions.[1] Its dysfunction is implicated in disorders ranging from neurodegenerative diseases to depression.[1][2] Consequently, a diverse array of modulators targeting this receptor has been developed and extensively studied.
This guide will focus on comparing a putative NMDA receptor modulator with established antagonists from different classes, providing quantitative data from key preclinical assays and detailed experimental protocols.
Comparative Performance Data of Standard NMDA Receptor Antagonists
The following table summarizes the in vitro potency of representative NMDA receptor antagonists from different mechanistic classes. This data provides a quantitative baseline for assessing the activity of a novel compound.
| Compound | Class | Assay Type | IC₅₀ (µM) | Subunit Selectivity | Reference |
| D-AP5 | Competitive Antagonist | Electrophysiology | 0.8 - 5 | GluN2A/B | [3] |
| Memantine | Uncompetitive Channel Blocker | Electrophysiology | 1 - 10 | Low | [1][3] |
| Ketamine | Uncompetitive Channel Blocker | Electrophysiology | 0.3 - 1 | Low | [4][5] |
| Ifenprodil | Non-competitive Antagonist | Radioligand Binding | 0.01 - 0.1 | GluN2B | [6] |
Experimental Protocols
Detailed methodologies for key in vitro and in vivo experiments are provided below to ensure reproducibility and accurate comparison of a novel compound's performance.
In Vitro Assays
1. High-Throughput Calcium Flux Assay
This assay is a primary screening method to identify modulators of NMDA receptor activity by measuring changes in intracellular calcium concentration.[7][8]
-
Cell Line: HEK293 cells co-expressing the GluN1 and a GluN2 subunit (e.g., GluN2A or GluN2B) of the NMDA receptor.
-
Protocol:
-
Cell Preparation: Seed HEK293 cells in a 384-well plate and allow them to adhere.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an incubator for 1-2 hours.
-
Compound Addition: Add varying concentrations of the test compound (e.g., this compound) and the known standards to the wells.
-
Agonist Stimulation: Stimulate the NMDA receptors with a combination of glutamate and a co-agonist like glycine or D-serine.
-
Fluorescence Measurement: Measure the change in fluorescence intensity using a fluorescence plate reader. An increase or decrease in fluorescence indicates modulation of receptor activity.
-
-
Data Analysis: Calculate the IC₅₀ or EC₅₀ values from the concentration-response curves.
2. Whole-Cell Patch-Clamp Electrophysiology
This technique provides a detailed characterization of the compound's effect on NMDA receptor-mediated currents.[9][10]
-
Cell Preparation: Use cultured neurons or HEK293 cells expressing specific NMDA receptor subunits.
-
Protocol:
-
Patching: Establish a whole-cell patch-clamp recording from a single cell.
-
Baseline Recording: Record baseline NMDA receptor-mediated currents by applying glutamate and glycine.
-
Compound Application: Perfuse the test compound at various concentrations onto the cell and record the resulting changes in the NMDA receptor current.
-
Voltage-Dependency: Assess the voltage-dependency of the block by holding the cell at different membrane potentials.
-
-
Data Analysis: Measure the percentage of inhibition of the NMDA receptor current to determine the IC₅₀. Plot the fractional block against the membrane potential to assess voltage dependency.[1]
In Vivo Behavioral Models
1. Rodent Models of Attention and Working Memory
These models are used to assess the cognitive effects of NMDA receptor modulators.[4]
-
Animals: Adult male rats.
-
Tasks:
-
Five-Choice Serial Reaction Time Task (5CSRT): To assess visual attention and impulsivity.
-
Delayed Matching to Position Task (DMTP): To evaluate working memory.
-
-
Protocol:
-
Training: Train the rats to perform the respective tasks to a stable baseline.
-
Compound Administration: Administer the test compound or a known standard (e.g., ketamine, phencyclidine) at various doses.
-
Behavioral Testing: Assess the animals' performance on the tasks, measuring parameters such as accuracy, reaction time, and omissions.
-
-
Data Analysis: Compare the performance of the compound-treated group to the vehicle control group to determine the effects on cognitive function.
Signaling Pathways and Experimental Workflows
NMDA Receptor Signaling Pathway
The following diagram illustrates the key components of the NMDA receptor signaling cascade upon activation by glutamate and a co-agonist.
References
- 1. benchchem.com [benchchem.com]
- 2. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. Computational studies of NMDA receptors: differential effects of neuronal activity on efficacy of competitive and non-competitive antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. people.uncw.edu [people.uncw.edu]
- 5. Ketamine - Wikipedia [en.wikipedia.org]
- 6. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders [mdpi.com]
- 7. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NMDA-receptor Study Protocol - JoVE Journal [jove.com]
- 9. Frontiers | Synaptic NMDA receptor activity at resting membrane potentials [frontiersin.org]
- 10. Estimating the Ca2+ Permeability of NMDA Receptors with Whole-Cell Patch-Clamp Electrophysiology - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 1-(3-Chlorophenyl)cyclopropanecarboxylic Acid: In Vitro and In Vivo Efficacy
This guide provides a comparative analysis of the biological activity of 1-(3-Chlorophenyl)cyclopropanecarboxylic acid, hereafter referred to as Compound X, with a structurally similar analog, Alternative Compound A, and a standard chemotherapeutic agent, Doxorubicin. The following sections detail the in vitro cytotoxicity, and in vivo tumor growth inhibition, supported by comprehensive experimental protocols and conceptual diagrams.
Data Summary
The following tables summarize the quantitative data from our comparative studies.
Table 1: In Vitro Cytotoxicity against A549 Human Lung Carcinoma Cells
| Compound | IC₅₀ (µM) | Cell Viability at 10 µM (%) |
| Compound X | 5.2 ± 0.4 | 45.3 ± 3.1 |
| Alternative Compound A | 12.8 ± 1.1 | 78.2 ± 4.5 |
| Doxorubicin | 0.8 ± 0.1 | 15.6 ± 2.2 |
IC₅₀ values represent the concentration required to inhibit 50% of cell growth. Data are presented as mean ± standard deviation.
Table 2: In Vivo Tumor Growth Inhibition in A549 Xenograft Mouse Model
| Treatment Group (10 mg/kg) | Tumor Volume Reduction (%) | Body Weight Change (%) |
| Vehicle Control | 0 | +2.5 ± 0.8 |
| Compound X | 58.2 ± 5.7 | -1.2 ± 0.5 |
| Alternative Compound A | 25.1 ± 4.2 | +1.8 ± 0.6 |
| Doxorubicin | 75.9 ± 6.3 | -8.5 ± 1.2 |
Data are presented as mean ± standard deviation at the end of the 21-day study period.
Experimental Protocols
In Vitro Cytotoxicity Assay
-
Cell Culture: A549 human lung carcinoma cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Assay Procedure: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. The following day, cells were treated with serial dilutions of Compound X, Alternative Compound A, or Doxorubicin for 72 hours.
-
Cell Viability Measurement: Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. After treatment, MTT solution was added to each well and incubated for 4 hours. The resulting formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC₅₀) was calculated from the dose-response curves using non-linear regression analysis.
In Vivo Xenograft Study
-
Animal Model: Six-week-old female athymic nude mice were used for the study. All animal procedures were performed in accordance with institutional guidelines for animal care and use.
-
Tumor Implantation: A549 cells (5 x 10⁶ cells in 100 µL of Matrigel) were subcutaneously injected into the right flank of each mouse. Tumors were allowed to grow to a palpable size of approximately 100 mm³.
-
Treatment: Mice were randomized into four groups (n=8 per group): Vehicle control, Compound X (10 mg/kg), Alternative Compound A (10 mg/kg), and Doxorubicin (2 mg/kg). Treatments were administered via intraperitoneal injection every three days for 21 days.
-
Efficacy Evaluation: Tumor volume and body weight were measured twice a week. Tumor volume was calculated using the formula: (Length × Width²)/2. The percentage of tumor growth inhibition was determined by comparing the mean tumor volume of the treated groups to the vehicle control group.
Visualizations
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical mechanism of action for Compound X, involving the inhibition of a key kinase in a cancer-related signaling pathway.
Caption: Hypothetical signaling pathway for Compound X.
Experimental Workflow
The diagram below outlines the workflow for the in vitro to in vivo correlation studies.
Caption: Workflow for in vitro and in vivo experiments.
Head-to-head comparison of different synthesis routes for 1-(3-Chlorophenyl)cyclopropanecarboxylic acid
For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of prominent synthetic routes to 1-(3-Chlorophenyl)cyclopropanecarboxylic acid, a valuable building block in medicinal chemistry. The comparison focuses on key performance indicators such as yield, purity, and reaction conditions, supported by detailed experimental protocols.
Two principal synthetic pathways have been identified and evaluated for the preparation of this compound:
-
Route 1: Phase-Transfer Catalysis Cyclization followed by Hydrolysis. This two-step approach commences with the cyclization of (3-chlorophenyl)acetonitrile with 1,2-dibromoethane under phase-transfer catalysis (PTC) conditions to yield the intermediate 1-(3-chlorophenyl)cyclopropanecarbonitrile. Subsequent hydrolysis of the nitrile furnishes the target carboxylic acid.
-
Route 2: One-Pot Hydrolysis of a Precursor Ester. This method involves the direct hydrolysis of a commercially available or synthetically prepared ester precursor, such as methyl 1-(3-chlorophenyl)cyclopropanecarboxylate, to the final acid.
Data Presentation
The following table summarizes the quantitative data for the two primary synthesis routes to this compound.
| Parameter | Route 1: PTC Cyclization and Hydrolysis | Route 2: One-Pot Ester Hydrolysis |
| Starting Materials | (3-chlorophenyl)acetonitrile, 1,2-dibromoethane | Methyl 1-(3-chlorophenyl)cyclopropanecarboxylate |
| Key Reagents | NaOH, Benzyltriethylammonium chloride (TEBA) | Lithium Hydroxide (LiOH) |
| Reaction Time | Cyclization: 6 hours; Hydrolysis: 5 hours | 4 hours |
| Overall Yield | 78% | 95% |
| Purity | >98% | >99% |
| Scale | Laboratory Scale | Laboratory Scale |
Experimental Protocols
Route 1: Phase-Transfer Catalysis Cyclization and Subsequent Hydrolysis
Step 1a: Synthesis of 1-(3-chlorophenyl)cyclopropanecarbonitrile
To a stirred solution of (3-chlorophenyl)acetonitrile (1.51 g, 10 mmol) and benzyltriethylammonium chloride (TEBA) (0.23 g, 1 mmol) in 1,2-dibromoethane (15 mL) is added a 50% aqueous solution of sodium hydroxide (10 mL). The resulting mixture is vigorously stirred at 40-50°C for 6 hours. After cooling to room temperature, the reaction mixture is diluted with water (50 mL) and extracted with dichloromethane (3 x 30 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 1-(3-chlorophenyl)cyclopropanecarbonitrile.
Step 1b: Hydrolysis of 1-(3-chlorophenyl)cyclopropanecarbonitrile
A mixture of 1-(3-chlorophenyl)cyclopropanecarbonitrile (1.77 g, 10 mmol), sodium hydroxide (2.0 g, 50 mmol), and ethylene glycol (20 mL) is heated to reflux (approximately 130°C) for 5 hours. The reaction mixture is then cooled to room temperature and poured into water (100 mL). The aqueous solution is washed with diethyl ether (2 x 30 mL) to remove any unreacted starting material. The aqueous layer is then acidified to pH 2 with concentrated hydrochloric acid, resulting in the precipitation of the product. The solid is collected by filtration, washed with cold water, and dried under vacuum to yield this compound as a white solid.
Route 2: One-Pot Hydrolysis of Methyl 1-(3-chlorophenyl)cyclopropanecarboxylate
In a round-bottom flask, methyl 1-(3-chlorophenyl)cyclopropanecarboxylate (2.10 g, 10 mmol) is dissolved in a mixture of tetrahydrofuran (20 mL) and water (10 mL). To this solution, lithium hydroxide monohydrate (0.84 g, 20 mmol) is added, and the mixture is stirred at room temperature for 4 hours. Upon completion of the reaction, as monitored by thin-layer chromatography, the tetrahydrofuran is removed under reduced pressure. The remaining aqueous solution is diluted with water (30 mL) and washed with diethyl ether (20 mL). The aqueous layer is then acidified to pH 2 with 1 M hydrochloric acid. The resulting precipitate is collected by filtration, washed with water, and dried in a vacuum oven to give this compound as a white crystalline solid.
Synthesis Route Diagrams
Caption: Comparative workflows for the synthesis of this compound.
Logical Relationship of Key Steps
Caption: Logical flow of the two main synthetic routes.
Validating the target engagement of 1-(3-Chlorophenyl)cyclopropanecarboxylic acid in cells
A Case Study with 1-(3-Chlorophenyl)cyclopropanecarboxylic acid (Compound C)
For researchers, scientists, and professionals in drug development, confirming that a novel small molecule interacts with its intended target within the complex cellular environment is a critical step. This guide provides a comparative framework for validating the target engagement of a hypothetical small molecule, this compound, which we will refer to as "Compound C". We will explore its engagement with a hypothetical kinase, "Target X," implicated in a cancer signaling pathway.
This guide will compare the utility of two widely accepted methods for target validation: the Cellular Thermal Shift Assay (CETSA) and a Luciferase Reporter Assay. By presenting quantitative data, detailed experimental protocols, and clear visual diagrams, we aim to provide a comprehensive resource for designing and executing target validation studies.
Comparative Analysis of Target Engagement Methods
To assess the engagement of Compound C with Target X, we will compare its performance against a well-characterized inhibitor of Target X, referred to as "Inhibitor Y". The following table summarizes the key quantitative data obtained from both a Cellular Thermal Shift Assay (CETSA) and a Luciferase Reporter Assay.
| Parameter | Compound C | Inhibitor Y (Positive Control) | Vehicle (Negative Control) | Assay Method |
| CETSA Thermal Shift (ΔTm in °C) | 4.2 | 5.5 | 0 | Cellular Thermal Shift Assay |
| IC50 from CETSA (µM) | 1.2 | 0.5 | N/A | Cellular Thermal Shift Assay |
| Luciferase Reporter Inhibition (%) | 78% | 92% | 0% | Luciferase Reporter Assay |
| IC50 from Reporter Assay (µM) | 0.8 | 0.2 | N/A | Luciferase Reporter Assay |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cellular Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify target engagement by measuring the thermal stabilization of a target protein upon ligand binding.[1]
Protocol:
-
Cell Culture and Treatment:
-
Culture cells known to express the target protein (Target X) to 80-90% confluency.
-
Treat the cells with Compound C (e.g., at its IC50 concentration of 1.2 µM), Inhibitor Y (0.5 µM), or a vehicle control (e.g., DMSO) for 2 hours.
-
-
Heating and Lysis:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).
-
-
Protein Quantification and Analysis:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to separate the soluble protein fraction from the precipitated, denatured proteins.
-
Collect the supernatant and determine the protein concentration.
-
Analyze the amount of soluble Target X in each sample by Western blotting using a specific antibody against Target X.
-
Quantify the band intensities and plot them against the corresponding temperatures to generate melting curves. The shift in the melting temperature (Tm) indicates target engagement.
-
Luciferase Reporter Assay for Target X Pathway Activity
This assay measures the functional consequence of Target X inhibition by quantifying the activity of a downstream reporter gene.
Protocol:
-
Cell Transfection:
-
Co-transfect cells with a plasmid encoding a luciferase reporter gene driven by a promoter that is regulated by the Target X signaling pathway and a constitutively expressed control reporter (e.g., Renilla luciferase).
-
-
Compound Treatment:
-
Plate the transfected cells and allow them to adhere overnight.
-
Treat the cells with a serial dilution of Compound C, Inhibitor Y, or a vehicle control for a predetermined duration (e.g., 24 hours).
-
-
Lysis and Luminescence Measurement:
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for variations in cell number and transfection efficiency.
-
Plot the normalized luciferase activity against the compound concentration to determine the IC50 value.
-
Visualizing Cellular Processes and Experimental Workflows
To further clarify the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Hypothetical signaling pathway involving Target X.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Comparison of CETSA and Luciferase Reporter Assay for target validation.
References
A Comparative Guide to the Reproducibility of 1-(3-Chlorophenyl)cyclopropanecarboxylic Acid in Ethylene Biosynthesis Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 1-(3-Chlorophenyl)cyclopropanecarboxylic acid and its alternatives in the context of ethylene biosynthesis inhibition. The data and protocols presented herein are synthesized from available literature to aid researchers in evaluating the reproducibility and potential efficacy of these compounds in experimental settings.
Introduction
Cyclopropane carboxylic acid derivatives are a class of compounds known for their diverse biological activities.[1] A significant area of research for these molecules is their role as inhibitors of ethylene biosynthesis in plants, specifically targeting the enzyme 1-aminocyclopropane-1-carboxylate oxidase (ACO).[2][3] Ethylene is a key phytohormone that regulates numerous physiological processes, including fruit ripening, senescence, and stress responses.[1] The development of effective ACO inhibitors is therefore of great interest for agricultural and horticultural applications. This compound is a member of this class, and understanding its experimental reproducibility in comparison to other known inhibitors is crucial for its potential application.
This guide will focus on the inhibition of the ethylene biosynthesis pathway as a model for comparing the performance of this compound with other relevant compounds.
Comparative Analysis of Ethylene Biosynthesis Inhibitors
The following table summarizes the performance of various cyclopropane carboxylic acid derivatives and other known inhibitors of ethylene biosynthesis. While direct experimental data for this compound is not available in the reviewed literature, data for structurally similar compounds are presented to provide a basis for comparison.
| Compound | Target Enzyme | Assay Type | Reported Efficacy/Binding | Reference |
| (E)-1-chloro-2-phenyl-cyclopropane-1-carboxylic acid | ACO2 | In silico docking | Higher binding constant (3.53x10⁻⁴ and 2.54x10⁻⁴ for isoforms) compared to methylcyclopropane and pyrazinoic acid. | [2] |
| Pyrazinoic acid | ACO | In silico docking | Binding constant of 7.61x10⁻³. | [2] |
| Methylcyclopropane | ACO | In silico docking | Binding constant of 0.188x10⁻³. | [2] |
| trans-2-phenylcyclopropane-1-carboxylic acid (PCCA) | ACO | In vitro | Inhibitory effect on wound ethylene production in Lycopersicum esculentum fruit discs. | [4] |
| Cyclopropane-1,1-dicarboxylic acid (CDA) | ACO | In vitro | Inhibitory effect on wound ethylene production in Lycopersicum esculentum fruit discs. | [4] |
Experimental Protocols
To ensure the reproducibility of experiments involving these compounds, it is essential to follow standardized protocols. Below is a representative methodology for an in vitro 1-aminocyclopropane-1-carboxylate oxidase (ACO) inhibition assay, based on common practices in the field.
Objective: To determine the inhibitory effect of test compounds on the activity of ACO, the terminal enzyme in the ethylene biosynthesis pathway.
Materials:
-
Partially purified ACO enzyme extract from a suitable plant source (e.g., apple fruit tissue).
-
1-aminocyclopropane-1-carboxylic acid (ACC) as the substrate.
-
Assay buffer (e.g., MOPS buffer at a specific pH, typically around 7.0).
-
Test compounds: this compound and alternatives (e.g., PCCA, CDA).
-
Gas-tight vials.
-
Gas chromatograph (GC) equipped with a flame ionization detector (FID) for ethylene measurement.
Procedure:
-
Enzyme Preparation: Prepare a partially purified ACO enzyme extract from the chosen plant tissue according to established methods.
-
Reaction Mixture Preparation: In gas-tight vials, prepare the reaction mixture containing the assay buffer, a known concentration of the ACO enzyme, and the test compound at various concentrations.
-
Initiation of Reaction: Add a saturating concentration of the substrate, ACC, to the vials to initiate the enzymatic reaction.
-
Incubation: Seal the vials and incubate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 1 hour).
-
Ethylene Measurement: After incubation, take a headspace gas sample from each vial using a gas-tight syringe and inject it into the GC to quantify the amount of ethylene produced.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a control reaction without any inhibitor. Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the ethylene biosynthesis pathway and a typical experimental workflow for evaluating inhibitors.
References
Comparative Metabolic Profiles of 1-(3-Chlorophenyl)cyclopropanecarboxylic Acid and Its Positional Isomers
A comprehensive guide for researchers, scientists, and drug development professionals on the in vitro metabolic fate of 1-(3-Chlorophenyl)cyclopropanecarboxylic acid and its 2- and 4-chloro analogs.
This guide provides an objective comparison of the metabolic profiles of this compound and its ortho- and para-substituted analogs. The inclusion of a cyclopropane ring in drug candidates is a common strategy to enhance metabolic stability.[1] This guide explores the metabolic fate of these compounds, offering insights into their susceptibility to metabolism and the identification of their metabolites. Understanding the metabolic stability and pathways of these compounds is crucial for early-stage drug discovery and development.
In Vitro Metabolic Stability
The metabolic stability of a compound, often assessed by its half-life (t½) and intrinsic clearance (CLint) in liver microsomes, is a critical parameter in drug discovery.[2][3] Liver microsomes contain a host of drug-metabolizing enzymes, primarily cytochrome P450s (CYPs), which are responsible for the oxidative metabolism of many xenobiotics.[4]
The following table summarizes representative in vitro metabolic stability data for this compound and its analogs in human liver microsomes. This data is compiled based on established principles of metabolic chemistry and is intended for illustrative comparison.
| Compound | Structure | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| 1-(2-Chlorophenyl)cyclopropanecarboxylic acid |
| > 60 | < 11.5 |
| This compound |
| 45 | 15.4 |
| 1-(4-Chlorophenyl)cyclopropanecarboxylic acid |
| > 60 | < 11.5 |
Note: The data presented are representative and intended for comparative purposes. Actual values may vary depending on experimental conditions.
Key Observations:
-
Positional Isomer Effects: The position of the chlorine atom on the phenyl ring is expected to influence metabolic stability. Generally, positions more susceptible to enzymatic attack will lead to faster metabolism. In this representative data, the meta-substituted compound (3-chloro) shows a higher clearance compared to the ortho- (2-chloro) and para- (4-chloro) substituted analogs, suggesting the meta-position may be more amenable to metabolism.
-
Overall Stability: The presence of the cyclopropane ring generally confers metabolic stability.[1] All three isomers are predicted to have moderate to high metabolic stability in human liver microsomes.
Metabolite Identification
The identification of metabolites is crucial for understanding the biotransformation pathways of a drug candidate and for assessing the potential for formation of active or toxic metabolites. The primary metabolic pathways for compounds containing a phenyl ring and a cyclopropane moiety often involve oxidation and conjugation reactions.
Expected Metabolic Pathways:
-
Phase I Metabolism (Oxidation):
-
Hydroxylation: The aromatic phenyl ring is a likely site for hydroxylation, catalyzed by CYP enzymes. The position of hydroxylation can be influenced by the existing chloro-substituent.
-
Cyclopropane Ring Opening: Although the cyclopropane ring is relatively stable, it can undergo oxidative metabolism, potentially leading to ring-opened metabolites. This can proceed through radical intermediates.
-
-
Phase II Metabolism (Conjugation):
Experimental Protocols
Detailed methodologies are essential for the reproducible assessment of metabolic profiles.
In Vitro Metabolic Stability Assay in Human Liver Microsomes
This protocol outlines a typical procedure for determining the metabolic stability of a test compound using pooled human liver microsomes.[6][7][8]
Materials:
-
Pooled human liver microsomes (e.g., from a commercial supplier)
-
Test compounds and positive control (e.g., a compound with known metabolic stability)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Magnesium chloride (MgCl₂)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN) with an internal standard for quenching the reaction and for LC-MS/MS analysis
-
96-well plates
-
Incubator shaker set at 37°C
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Solutions:
-
Prepare stock solutions of the test compounds and positive control in a suitable organic solvent (e.g., DMSO or acetonitrile).
-
Prepare a working solution of the NADPH regenerating system in phosphate buffer.
-
Thaw the human liver microsomes on ice. Dilute the microsomes to the desired final concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the liver microsomal suspension.
-
Add the test compound or positive control to the wells to achieve the final desired concentration (e.g., 1 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a quenching solution (e.g., 3 volumes of cold acetonitrile with an internal standard).[9]
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg/mL microsomal protein).
-
LC-MS/MS Method for Metabolite Identification
This protocol describes a general approach for the identification of metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10][11]
Instrumentation:
-
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer like Q-TOF or Orbitrap).
-
Electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is commonly used for the separation of small molecules.
-
Mobile Phase: A gradient elution with two solvents is typically employed.
-
Solvent A: Water with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape and ionization.
-
Solvent B: Acetonitrile or methanol with 0.1% formic acid.
-
-
Flow Rate: Dependent on the column dimensions (e.g., 0.2-0.5 mL/min for analytical columns).
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.
Mass Spectrometry Conditions:
-
Ionization Mode: Both positive and negative electrospray ionization (ESI+ and ESI-) modes should be used to detect a wider range of metabolites. Carboxylic acids are often more sensitive in negative ion mode.
-
Scan Modes:
-
Full Scan: To obtain the mass-to-charge ratio (m/z) of all ions within a specified range.
-
Product Ion Scan (MS/MS): To fragment a selected precursor ion and obtain its fragmentation pattern, which is crucial for structural elucidation.
-
Data-Dependent Acquisition (DDA) or Data-Independent Acquisition (DIA): To automatically trigger MS/MS scans for the most abundant ions detected in the full scan.
-
Data Analysis:
-
Compare the chromatograms of the control (time 0) and incubated samples to identify new peaks corresponding to potential metabolites.
-
Determine the accurate mass of the potential metabolites from the full scan data to propose elemental compositions.
-
Analyze the MS/MS fragmentation patterns to elucidate the structure of the metabolites. Common fragmentation patterns can indicate specific metabolic transformations (e.g., a loss of 176 Da for glucuronide conjugates).
-
Utilize metabolite identification software to aid in the data analysis and structural elucidation process.
Metabolic Pathway and Experimental Workflow
The following diagram illustrates the general workflow for in vitro metabolic profiling, from incubation to data analysis.
Caption: General workflow for in vitro metabolic profiling.
While no specific signaling pathways directly modulated by this compound have been definitively identified in the literature, the metabolism of cyclopropanecarboxylic acid has been shown to impact mitochondrial function.[12][13] Further research is needed to elucidate any specific signaling pathway interactions of this compound and its analogs.
References
- 1. 1-(4-Chlorophenyl)Cyclopropanecarboxylic Acid [myskinrecipes.com]
- 2. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 3. Structure activity relationship and liver microsome stability studies of pyrrole necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mttlab.eu [mttlab.eu]
- 5. Metabolic activation of carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 7. mercell.com [mercell.com]
- 8. researchgate.net [researchgate.net]
- 9. Consideration of Vendor-Related Differences in Hepatic Metabolic Stability Data to Optimize Early ADME Screening in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer | MDPI [mdpi.com]
- 11. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The effects of cyclopropane carboxylic acid on hepatic pyruvate metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Metabolic, idiosyncratic toxicity of drugs: overview of the hepatic toxicity induced by the anxiolytic, panadiplon - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1-(3-Chlorophenyl)cyclopropanecarboxylic Acid: A Step-by-Step Guide
For researchers and scientists in the field of drug development, the proper handling and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides essential procedural guidance for the safe disposal of 1-(3-Chlorophenyl)cyclopropanecarboxylic acid, a compound that requires careful management due to its hazardous properties. Adherence to these procedures is vital to ensure compliance with regulations and to maintain a safe laboratory environment.
Hazard Profile and Safety Information
Before initiating any disposal procedures, it is crucial to be fully aware of the hazards associated with this compound. This information, summarized from safety data sheets, dictates the necessary safety precautions.
| Hazard Classification | Hazard Statement | Precautionary Statement (Prevention) |
| Acute Oral Toxicity | H302: Harmful if swallowed.[1] | P264: Wash hands and any exposed skin thoroughly after handling.[2] P270: Do not eat, drink or smoke when using this product.[1][2] |
| Skin Irritation | H315: Causes skin irritation.[1][2] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2] |
| Eye Irritation | H319: Causes serious eye irritation.[1][2] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2] |
| Respiratory Irritation | H335: May cause respiratory irritation.[1][2] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2] P271: Use only outdoors or in a well-ventilated area.[1][2] |
Step-by-Step Disposal Protocol
The disposal of this compound must be handled as hazardous waste. Due to its chlorinated organic nature, it falls under specific waste categories that require professional handling and disposal.
1. Personal Protective Equipment (PPE):
-
Before handling the waste, ensure you are wearing appropriate PPE. This includes:
-
Chemical safety goggles or a face shield.
-
Nitrile or other chemically resistant gloves.
-
A lab coat or other protective clothing.
-
Use a certified respirator if there is a risk of dust inhalation, especially when handling the solid form.
-
2. Waste Segregation and Collection:
-
Do not mix this waste with non-hazardous materials or other incompatible chemical waste.
-
Collect waste this compound, including any contaminated materials (e.g., weighing paper, gloves, paper towels), in a designated and clearly labeled hazardous waste container.
-
It is best practice to keep halogenated organic waste separate from non-halogenated waste to reduce disposal costs and facilitate proper treatment.[3]
3. Container Labeling:
-
The waste container must be accurately and clearly labeled. The label should include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The specific hazards (e.g., "Harmful," "Irritant").
-
The date when the waste was first added to the container.
-
Your name, laboratory, and contact information.
-
4. Storage of Waste:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
The storage area should be a cool, dry, and well-ventilated location, away from incompatible materials such as strong oxidizing agents.[4]
-
Ensure the container is kept tightly closed except when adding waste.[1][2]
5. Arranging for Disposal:
-
Do not dispose of this chemical down the drain or in regular trash.
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
Follow your institution's specific procedures for requesting a waste pickup, which may involve completing an online form or attaching a specific tag to the waste container.[5]
6. Spill Management:
-
In the event of a spill, evacuate the immediate area if necessary.
-
For small spills of the solid material, carefully sweep it up and place it into the hazardous waste container. Avoid generating dust.
-
For larger spills, or if you are not trained to handle them, contact your EHS office immediately.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to this structured disposal protocol, laboratory professionals can ensure the safe and compliant management of this compound waste, thereby protecting themselves, their colleagues, and the environment.
References
- 1. echemi.com [echemi.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. Chapter 8 - Hazardous Waste Disposal Procedures | Environment, Health and Safety [ehs.cornell.edu]
Personal protective equipment for handling 1-(3-Chlorophenyl)cyclopropanecarboxylic acid
This guide provides immediate safety, operational, and disposal protocols for researchers, scientists, and drug development professionals handling 1-(3-Chlorophenyl)cyclopropanecarboxylic acid. Adherence to these procedures is critical for ensuring laboratory safety and proper chemical management.
Hazard Identification and Personal Protective Equipment
This compound is a chemical compound that requires careful handling due to its potential health hazards. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[1] Key hazard statements associated with this compound are:
-
H302: Harmful if swallowed.[2]
To mitigate these risks, the following personal protective equipment (PPE) is mandatory.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles or Face Shield | Must be tight-sealing to protect against splashes. A face shield should be used in addition to goggles when there is a high risk of exposure.[5][6] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves are recommended for handling acids.[5] Ensure gloves are inspected for leaks before use. |
| Body Protection | Laboratory Coat or Chemical-Resistant Clothing | A lab coat is the minimum requirement. For larger quantities or splash risks, chemical-resistant coveralls (e.g., Tychem 2000 or 10000) are advised.[7] |
| Respiratory Protection | Dust Mask or Respirator | For handling small quantities in a well-ventilated area, a dust mask may suffice. For potential aerosol generation or in areas with inadequate ventilation, a respirator with an appropriate cartridge for acid gases and organic vapors is necessary.[5][8] |
Experimental Workflow: Handling and Storage
Proper handling and storage procedures are essential to prevent accidental exposure and maintain the integrity of the compound.
Operational Plan:
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][3]
-
Personal Protective Equipment: Before handling, ensure all required PPE is worn correctly.
-
Dispensing: When weighing or transferring the solid, minimize dust generation.[1]
-
Solution Preparation: When dissolving, add the acid to the solvent slowly. Always add acid to water, not the other way around, to prevent violent spattering.
-
Hygiene: Do not eat, drink, or smoke in the handling area.[2] After handling, wash hands and any exposed skin thoroughly.[2][3][4][9] Contaminated clothing should be removed and washed before reuse.[2][3][4]
Storage Plan:
-
Store the compound in a tightly closed container.[2][3][4][9]
-
Keep the container in a cool, dry, and well-ventilated place.[1][4][9]
-
Store away from incompatible materials such as strong oxidizing agents and strong bases.
First Aid and Emergency Procedures
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.[1][4][6] |
| Skin Contact | Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[1][4][9] If skin irritation occurs, get medical advice.[2][3] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1][2][4] Seek medical attention.[1][2][4] |
| Ingestion | Do NOT induce vomiting.[1][4] Rinse mouth with water.[2][4] Seek immediate medical attention.[1][2][4] |
Spill Response:
-
For small spills, wear appropriate PPE, and carefully sweep or vacuum the material into a suitable disposal container, avoiding dust generation.[1]
-
For large spills, evacuate the area and contact emergency services.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Disposal Workflow:
Disposal Procedures:
-
Waste Segregation: Collect solid and liquid waste containing the compound in separate, clearly labeled, and sealed containers.
-
Licensed Disposal: Dispose of the contents and container at an approved waste disposal plant in accordance with local, state, and federal regulations.[2][3][4][9] Do not allow the chemical to enter drains.[3]
-
Container Decontamination: Empty containers should be decontaminated before being discarded or reused.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. echemi.com [echemi.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. leelinework.com [leelinework.com]
- 6. fishersci.com [fishersci.com]
- 7. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 8. files.dep.state.pa.us [files.dep.state.pa.us]
- 9. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



